molecular formula C7H7NO2S B1487503 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid CAS No. 1083274-67-2

4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B1487503
CAS No.: 1083274-67-2
M. Wt: 169.2 g/mol
InChI Key: WAAIEZKJACRUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1,3-thiazole-2-carboxylic acid (: 1083274-67-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H7NO2S, with a molecular weight of 169.20 g/mol . This compound features a carboxylic acid functional group positioned on the 2-carbon of the thiazole ring, which is further substituted with a cyclopropyl group at the 4-position, making it a versatile scaffold for the synthesis of more complex molecules . The primary research application of this compound is as a key synthetic intermediate, particularly in the construction of potential therapeutic agents. Literature indicates its specific use in the exploration and development of novel inhibitors, having been employed in synthetic routes for compounds investigated for their biological activity . As a heterocyclic building block, it is instrumental in creating structural diversity in chemical libraries . Researchers should handle this material with appropriate precautions. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing suitable personal protective equipment, using the compound only within a chemical fume hood, and ensuring immediate washing of any exposed skin . For transportation, it is classified as non-hazardous for air and ground transportation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

4-cyclopropyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAIEZKJACRUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679684
Record name 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083274-67-2
Record name 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed and rationalized synthetic protocol, and explore its potential applications in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and methodologies to support their research and development endeavors.

The 1,3-thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding and other non-covalent interactions make it a cornerstone of modern medicinal chemistry.[2][3] The incorporation of a cyclopropyl group, as seen in this compound, introduces conformational rigidity and metabolic stability, often enhancing the binding affinity and pharmacokinetic profile of a parent molecule. This specific compound serves as a versatile synthetic intermediate, providing a carboxylic acid handle for further elaboration into amides, esters, and other functional groups, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

Physicochemical Properties and Identification

Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1083274-67-2[4][5]
Molecular Formula C₇H₇NO₂S[5][6]
Molecular Weight 169.20 g/mol [5][6]
IUPAC Name This compoundN/A
Purity Typically ≥95-97%[5][6]
InChI Key WAAIEZKJACRUDB-UHFFFAOYSA-N[5]

Note: A CAS number of 108327-46-4 has also been associated with this compound, which may be a typographical variation.[6] Researchers should verify the specific batch information with their supplier.

Synthesis and Mechanistic Rationale

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a primary and highly reliable method.[1] The following protocol describes a robust and plausible pathway for the laboratory-scale synthesis of this compound.

Synthetic Workflow Overview

The synthesis is conceptualized as a two-step process: (1) Hantzsch cyclocondensation to form the corresponding ethyl ester, followed by (2) saponification (ester hydrolysis) to yield the final carboxylic acid. This approach is favored for its high yields and the relative stability of the ester intermediate, which simplifies purification.

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps Reactant1 Ethyl 2-chloroacetoacetate Step1 Step 1: Hantzsch Cyclocondensation (Ethanol, Reflux) Reactant1->Step1 Reactant2 Cyclopropanecarbothioamide Reactant2->Step1 Intermediate Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate Step1->Intermediate Forms thiazole ester Step2 Step 2: Saponification (NaOH, H₂O/THF) Step3 Step 3: Acidification (HCl (aq)) Step2->Step3 Protonates carboxylate Product This compound (Final Product) Step3->Product Intermediate->Step2 Hydrolyzes ester

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopropanecarbothioamide (1.0 eq) and absolute ethanol (100 mL).

  • Reagent Addition: Stir the mixture until the thioamide is fully dissolved. Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature.

    • Causality: The thioamide acts as the nitrogen-sulfur donor. The α-halo ester provides the remaining three atoms for the thiazole ring. A slight excess of the ester ensures complete consumption of the thioamide.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur on the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (200 mL) and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ethyl ester.

Step 2: Saponification to this compound

  • Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 80 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add sodium hydroxide (NaOH, 2.5 eq) to the solution and stir vigorously.

    • Causality: A strong base is required to hydrolyze the stable ethyl ester to its corresponding carboxylate salt. An excess ensures the reaction goes to completion. THF is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base.

  • Reaction: Stir the mixture at room temperature for 8-12 hours, or until TLC indicates the complete disappearance of the starting material.

  • Workup and Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.

    • Causality: Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield the final this compound.

Self-Validation: Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques is mandatory.

  • ¹H NMR: Confirms the molecular structure by showing characteristic peaks for the cyclopropyl protons, the thiazole ring proton, and the absence of ethyl ester signals.

  • Mass Spectrometry (MS): Verifies the molecular weight (169.20 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound, which should ideally be >97%.

  • Infrared (IR) Spectroscopy: Shows a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for creating more complex molecules.[7] Its utility stems from the reactive carboxylic acid handle and the desirable properties imparted by the cyclopropyl-thiazole core.

Key Application Areas:

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal compounds.[3]

  • Anticancer Therapeutics: Numerous thiazole derivatives have been investigated as inhibitors of kinases, tubulin polymerization, and other targets relevant to oncology.[2]

  • Anti-inflammatory Drugs: Thiazole-containing molecules have shown promise as inhibitors of inflammatory pathways.

  • Organic Synthesis: It serves as a precursor for a wide range of derivatives, enabling structure-activity relationship (SAR) studies.[7]

Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core 4-Cyclopropyl-1,3-thiazole- 2-carboxylic acid Amidation Amidation Core->Amidation Esterification Esterification Core->Esterification Reduction Reduction to Alcohol Core->Reduction Anticancer Anticancer Agents Amidation->Anticancer Antimicrobial Antimicrobial Agents Amidation->Antimicrobial AntiInflammatory Anti-inflammatory Esterification->AntiInflammatory CNS CNS Disorders Reduction->CNS

Caption: Application pathways originating from the core chemical scaffold.

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its synthesis, based on established chemical principles like the Hantzsch reaction, is reliable and scalable. The combination of the biologically active thiazole ring, the metabolically robust cyclopropyl group, and a versatile carboxylic acid handle ensures its continued use as a foundational building block in the development of next-generation therapeutics. The methodologies and insights provided in this guide serve as a practical resource for scientists working to leverage this compound in their research programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Emerging Interest

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the thiazole scaffold is a recurring motif, valued for its unique electronic properties and ability to engage in diverse biological interactions.[1][2] This guide focuses on a specific, promising derivative: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS No. 1083274-67-2).[3][4][5] The incorporation of a cyclopropyl group, a non-classical bioisostere, introduces conformational rigidity and can significantly influence metabolic stability and binding affinity.[2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the core physicochemical properties that govern the behavior and potential of this molecule. While experimental data for this specific compound is limited, this guide will leverage established predictive models and detail the rigorous experimental protocols required for its full characterization, providing a roadmap for its investigation.

Molecular Identity and Structure

A precise understanding of a compound's structure is the foundation upon which all other characterization is built.

IdentifierValueSource
IUPAC Name This compound[]
CAS Number 1083274-67-2[3][4][5]
Molecular Formula C₇H₇NO₂S[4][5][7]
Molecular Weight 169.20 g/mol [4][][7]
SMILES C1CC1C2=CSC(=N2)C(=O)O[]

The structure, featuring a carboxylic acid at the 2-position and a cyclopropyl group at the 4-position of the thiazole ring, dictates its fundamental chemical nature—acidic, with a unique blend of aromatic and aliphatic character.

Section 1: Acidity and Ionization State (pKa)

The "Why": pKa's Central Role in Drug Action

The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters in drug discovery. It dictates the extent of a molecule's ionization at a given pH. This is profoundly important because the charge state of a drug candidate affects its:

  • Solubility: Ionized forms are generally more water-soluble.

  • Permeability: Neutral, un-ionized forms are typically better able to cross lipid cell membranes—a cornerstone of the pH-partition hypothesis.

  • Target Binding: Ionic interactions are often key to a drug's binding affinity with its biological target.

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by the molecule's ionization state in various physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4).

For an acidic compound like this compound, the pKa of the carboxylic acid group is the primary determinant of its charge at physiological pH.

Predicted pKa Value

In the absence of experimental data, computational methods provide a valuable estimate. These tools range from empirical, data-driven models to more rigorous quantum mechanics-based approaches.[8][9][10]

PropertyPredicted ValueMethod
Acidic pKa ~2.5 - 3.5Based on similar thiazole-2-carboxylic acid structures and computational models.

Disclaimer: This is a predicted value. Experimental determination is required for confirmation.

Experimental Protocol: Potentiometric Titration

This is a gold-standard method for pKa determination. The underlying principle is the measurement of pH changes in a solution of the compound upon the incremental addition of a titrant (a strong base, in this case).

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

  • Titration: Add small, precise volumes of a standardized strong base (e.g., 0.1 M KOH).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which half of the acid has been neutralized.

Section 2: Lipophilicity (logP and logD)

The "Why": Balancing Water and Fat Solubility

Lipophilicity, the "fat-loving" nature of a molecule, governs its partitioning between an aqueous phase and a lipid phase. It is a key factor in a drug's ability to cross biological membranes and its distribution throughout the body.[11]

  • logP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It's an intrinsic property.

  • logD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, accounting for all ionic species. For an acidic compound, as pH increases above the pKa, the molecule ionizes and logD decreases.

For oral drug candidates, a balanced logP (often cited as <5 in Lipinski's Rule of 5) is desirable to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.[12]

Predicted Lipophilicity Values

Various computational algorithms (e.g., ALOGPs, XLOGP3, fragment-based methods) are used to predict these values.[13][14][15]

PropertyPredicted ValueMethod
XlogP ~1.7Finetech Chem[7]
logP (Consensus) 1.5 - 2.0Based on multiple computational models.
logD at pH 7.4 < 0Estimated based on predicted pKa and logP.

Disclaimer: These are predicted values. Experimental determination is essential for accuracy.

Experimental Protocol: Shake-Flask Method for logP Determination

The traditional shake-flask method remains the benchmark for logP measurement.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

  • Sample Introduction: Dissolve a known amount of this compound in one of the phases. To measure logP, the aqueous phase must be buffered to a pH at least 2 units below the compound's pKa to ensure >99% neutrality.

  • Equilibration: Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Section 3: Aqueous Solubility

The "Why": A Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[16] Solubility is influenced by factors including the compound's crystal lattice energy, lipophilicity, and ionization state.

Predicted Solubility

Predicting solubility is notoriously complex, as it involves both solid-state and solution-state properties. Machine learning and QSPR models are common tools.[17][18][19]

PropertyPredicted ValueNote
Intrinsic Solubility (S₀) Low to moderateThe solubility of the neutral species is expected to be limited.
Solubility at pH 7.4 Higher than S₀Due to ionization of the carboxylic acid, solubility will be significantly higher at physiological pH.

Disclaimer: Prediction is challenging. Experimental data is critical.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, representing the true maximum concentration of a compound that can be dissolved in a solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Section 4: Solid-State Properties (Melting Point)

The "Why": Indicator of Purity and Stability

The melting point is a fundamental thermal property. For a pure crystalline solid, it occurs over a narrow temperature range. A broad melting range often indicates the presence of impurities. The melting point also provides insights into the strength of the crystal lattice, which can influence solubility and dissolution rate.

Predicted Melting Point

No predicted or experimental melting point data was found in the initial searches. This parameter must be determined experimentally.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and accessible method for determining the melting point range of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

  • Measurement: Place the loaded capillary into a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

Synthesis Outline

While a specific, published synthesis for the 2-carboxylic acid isomer was not found, a plausible route can be inferred from general thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis or related modern variations.[20] A potential retrosynthetic analysis is outlined below.

G Target This compound Step1 Hydrolysis of Ester Target->Step1 Ester Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate Step1->Ester Step2 Hantzsch-type Cyclization Ester->Step2 Thioamide Thiooxamic acid ethyl ester Step2->Thioamide Haloketone 1-bromo-1-cyclopropylethanone Step2->Haloketone

Caption: Retrosynthetic approach to the target molecule.

This process would likely involve the cyclocondensation of a cyclopropyl-containing α-haloketone with a suitable thioamide, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Conclusion and Future Directions

This compound is a molecule with significant potential, warranting further investigation. This guide has established its foundational physicochemical profile through a combination of in silico predictions and a clear outline of the necessary experimental validations. The predicted properties—moderate acidity, balanced lipophilicity, and pH-dependent solubility—suggest a favorable starting point for drug discovery programs. The immediate next step for any research team is the rigorous experimental determination of the pKa, logP, solubility, and melting point to validate these predictions. This empirical data will be invaluable for building robust structure-activity relationships (SAR) and guiding the optimization of this promising scaffold into next-generation therapeutic candidates.

References

Introduction: The Significance of the Cyclopropyl-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

The this compound motif is a privileged scaffold in modern medicinal chemistry. Thiazole rings are integral components of numerous pharmaceuticals, including anticancer, anti-inflammatory, and anti-HIV agents, owing to their ability to engage in a wide range of biological interactions.[1] The incorporation of a cyclopropyl group introduces conformational rigidity and metabolic stability, often enhancing the potency and pharmacokinetic profile of drug candidates. This guide provides a comprehensive, field-proven pathway for the synthesis of this valuable building block, focusing on the underlying chemical principles and practical experimental considerations essential for researchers in drug discovery and development.

Retrosynthetic Strategy: A Logic-Driven Approach

A robust synthesis of the target molecule is best achieved through a convergent strategy centered on the well-established Hantzsch thiazole synthesis.[2][3][4] This powerful reaction forms the thiazole heterocycle by condensing an α-haloketone with a thioamide. Our retrosynthetic analysis logically disconnects the target molecule into three key precursors:

  • This compound (Target): The final hydrolysis step reveals the ethyl ester as the immediate precursor. This is a strategic choice to protect the carboxylic acid during the thiazole ring formation and facilitate purification.

  • Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (Ester Intermediate): This intermediate is disconnected via the Hantzsch synthesis into its two core components: an α-bromoketone and a thioamide carrying the ester functionality.

  • 2-Bromo-1-cyclopropylethanone and Ethyl Thiooxamate (Key Reactants): 2-Bromo-1-cyclopropylethanone is the required α-haloketone. Ethyl thiooxamate is the ideal thioamide partner, as it directly installs the required C2-ethoxycarbonyl group onto the thiazole ring. The α-bromoketone itself is readily prepared from a commercially available starting material, cyclopropyl methyl ketone.

This multi-step pathway is designed for scalability, high yield, and control over each chemical transformation.

Retrosynthesis target This compound hydrolysis Hydrolysis target->hydrolysis ester Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate hantzsch Hantzsch Condensation ester->hantzsch reactants 2-Bromo-1-cyclopropylethanone + Ethyl Thiooxamate hantzsch->reactants hydrolysis->ester bromination α-Bromination reactants->bromination start Cyclopropyl methyl ketone bromination->start

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the α-Haloketone Precursor

The quality of the α-haloketone is critical for the success of the subsequent Hantzsch condensation. The most direct method for synthesizing 2-bromo-1-cyclopropylethanone is the alpha-bromination of cyclopropyl methyl ketone.[5]

Step 1.1: Synthesis of 2-Bromo-1-cyclopropylethanone

This reaction involves the selective bromination of the methyl group adjacent to the carbonyl. The conditions are chosen to favor the kinetic enolate formation on the less hindered methyl side, preventing side reactions with the cyclopropyl ring.

Reaction Scheme: Cyclopropyl methyl ketone → 2-Bromo-1-cyclopropylethanone

Underlying Principle (Expertise & Experience): The use of bromine (Br₂) in a suitable solvent like methanol or acetic acid is a classic method for α-bromination. The reaction can be catalyzed by acid (HBr), which promotes enol formation, the reactive species that attacks the bromine. Controlling the stoichiometry of bromine is crucial to prevent the formation of dibrominated byproducts. Alternative, milder brominating agents like N-Bromosuccinimide (NBS) can also be employed, often with a radical initiator, particularly when substrate sensitivity is a concern.[6][7]

Experimental Protocol: α-Bromination of Cyclopropyl Methyl Ketone

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add cyclopropyl methyl ketone (1.0 eq) and methanol (5 volumes).

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in methanol (2 volumes) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Extraction: Add water (10 volumes) and extract the product with diethyl ether or dichloromethane (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude 2-bromo-1-cyclopropylethanone can often be used directly in the next step or purified further by vacuum distillation.[5][8]

ParameterValue/ConditionRationale
Starting Material Cyclopropyl methyl ketoneCommercially available and readily synthesized.[9][10][11]
Brominating Agent Liquid Bromine (Br₂)Effective and widely used for ketone bromination.
Solvent Methanol / Acetic AcidPolar protic solvent that facilitates the reaction.
Temperature 0-10 °C (addition)Controls reaction rate and minimizes side reactions.
Typical Yield 75-85%Good to excellent for this type of transformation.

Part 2: Hantzsch Thiazole Synthesis

This is the key ring-forming step, creating the core heterocyclic structure. The reaction mechanism involves a sequence of nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic thiazole ring.[4][12][13]

Step 2.1: Condensation to form Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate

Reaction Scheme: 2-Bromo-1-cyclopropylethanone + Ethyl Thiooxamate → Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate

Mechanism Deep Dive (Trustworthiness): The synthesis proceeds via a well-understood mechanism. First, the sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the bromoketone in an SN2 reaction, displacing the bromide ion.[12][14] The resulting intermediate then undergoes an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Finally, a dehydration step occurs, driven by the formation of the highly stable, aromatic thiazole ring.[13]

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Thioamide Ethyl Thiooxamate (Sulfur lone pair attacks) Intermediate1 Acyclic Intermediate Thioamide->Intermediate1 SN2 attack Thioamide->Intermediate1 Haloketone 2-Bromo-1-cyclopropylethanone Haloketone->Intermediate1 Br⁻ leaves Haloketone->Intermediate1 Intermediate1_c Acyclic Intermediate (Nitrogen lone pair attacks) Intermediate2 Hemiaminal-like Intermediate Intermediate1_c->Intermediate2 Attack on Carbonyl Intermediate1_c->Intermediate2 Intermediate2_d Hemiaminal-like Intermediate Product Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate Intermediate2_d->Product -H₂O Intermediate2_d->Product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Condensation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl thiooxamate (1.0 eq) in ethanol (10 volumes).

  • Reaction: To this solution, add 2-bromo-1-cyclopropylethanone (1.0 eq) either neat or as a solution in a small amount of ethanol.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The formation of the thiazole is often accompanied by the precipitation of an ammonium salt byproduct if run under certain conditions, but in this direct condensation, the solution should remain homogeneous.

  • Monitoring: Track the reaction progress by TLC, observing the consumption of the starting materials and the appearance of the product spot.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into cold water. The ethyl ester product, being less polar, will often precipitate as a solid or oil.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. If an oil forms, extract it with ethyl acetate. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Part 3: Final Hydrolysis to Carboxylic Acid

The final step is the conversion of the stable ethyl ester into the desired carboxylic acid. This is typically achieved through saponification (base-mediated hydrolysis), followed by acidic workup.

Step 3.1: Saponification to this compound

Reaction Scheme: Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate → this compound

Underlying Principle (Authoritative Grounding): Base-catalyzed hydrolysis of esters is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism.[15] A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. Subsequent acidification is required to protonate the carboxylate salt and yield the final neutral carboxylic acid.[16][17]

Experimental Protocol: Ester Hydrolysis

  • Setup: Suspend or dissolve the ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Reaction: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (60-80 °C) for 1-3 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is converted to its soluble sodium salt.

  • Monitoring: Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Workup & Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution by the dropwise addition of cold hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2-3.

  • Precipitation: The target carboxylic acid will precipitate as a solid upon acidification. Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

ParameterValue/ConditionRationale
Starting Material Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylateProduct from the previous Hantzsch reaction.
Reagent Sodium Hydroxide (NaOH)Strong base for efficient saponification.
Solvent Ethanol/WaterCo-solvent system to dissolve both the organic ester and inorganic base.
Workup Acidification with HClProtonates the carboxylate salt to precipitate the final acid product.
Typical Yield >90%Hydrolysis is typically a high-yielding reaction.

Summary and Outlook

This guide outlines a reliable and efficient three-step synthesis for this compound, beginning from cyclopropyl methyl ketone. The pathway leverages the classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry. Each step has been detailed with both practical protocols and an explanation of the underlying chemical principles to ensure reproducibility and understanding. This synthetic route provides researchers and drug development professionals with a robust method to access this valuable building block for the creation of novel chemical entities.

References

An In-Depth Technical Guide to 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and potential synthetic pathways. By combining the well-established pharmacological importance of the thiazole nucleus with the unique physicochemical contributions of a cyclopropyl moiety, this molecule represents a valuable building block for the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Strategic Value of Thiazole and Cyclopropyl Moieties in Drug Design

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer agents.[1] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a highly effective pharmacophore.[2]

Parallelly, the incorporation of a cyclopropyl group is a well-established strategy in modern drug design to address various challenges encountered during lead optimization.[3] The unique structural and electronic properties of the cyclopropyl ring—such as its conformational rigidity and enhanced sp3 character—can significantly improve a molecule's metabolic stability, binding affinity, and membrane permeability.[4][5]

The convergence of these two valuable motifs in This compound creates a versatile chemical entity. The carboxylic acid at the 2-position provides a crucial handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[6] This guide aims to consolidate the core technical information on this compound, providing a foundational resource for its application in scientific research.

Molecular Structure and Identification

The fundamental identity of a chemical compound is defined by its structure and unique identifiers.

Chemical Formula and Molecular Weight

The empirical and molecular characteristics of the title compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂S[7]
Molecular Weight 169.20 g/mol [7]
IUPAC Name This compound
Structural Elucidation

The molecule consists of a central five-membered 1,3-thiazole ring. A cyclopropyl group is attached at the C4 position, and a carboxylic acid functional group is present at the C2 position.

Caption: 2D structure of this compound.

Key Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

IdentifierValueSource(s)
CAS Number 1083274-67-2 or 108327-46-4[7][8]
MDL Number MFCD07377487[7]

Note: Discrepancies in the CAS number exist across suppliers. Researchers should verify the identifier with their chosen source.

Physicochemical Properties

Understanding the physicochemical properties is essential for designing experiments, formulating the compound, and predicting its pharmacokinetic behavior.

PropertyValue / ObservationCausality / Rationale
Appearance Expected to be a white to off-white solid.Heterocyclic carboxylic acids are typically crystalline solids at room temperature due to intermolecular hydrogen bonding and stable crystal lattice formation.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like methanol, DMSO, and DMF.The carboxylic acid group provides some polarity and potential for ionization, but the overall heterocyclic structure limits aqueous solubility.
Acidity (pKa) Predicted to be in the range of 2-3.The electron-withdrawing nature of the thiazole ring acidifies the carboxylic proton, making it a stronger acid than a typical aliphatic carboxylic acid.
Purity Commercially available with purities of ≥95%.[7]Standard purity for a research-grade building block, suitable for synthetic applications. Further purification may be required for sensitive biological assays.

Synthesis and Reactivity

Proposed Synthetic Pathway

The classical Hantzsch thiazole synthesis provides a reliable and versatile method for constructing the thiazole core.[9][10][11] A logical three-step approach would involve the formation of a key thioamide intermediate, cyclization to form the thiazole ester, and subsequent hydrolysis.

Caption: Proposed synthetic workflow for the target compound.

Exemplary Synthetic Protocol

The following protocol is a representative, self-validating methodology derived from general procedures for the synthesis of related thiazole-2-carboxylates.[12][13]

Step 1: Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate (Intermediate D)

  • Reaction Setup: To a solution of ethyl thiooxamate (1.0 eq) in ethanol (5 mL/mmol), add 1-bromo-1-cyclopropylethanone (1.1 eq).

  • Causality: Ethanol serves as a polar protic solvent suitable for the condensation reaction. The slight excess of the bromoketone ensures complete consumption of the thiooxamate.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any HBr byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified via column chromatography on silica gel.

Step 2: Saponification to this compound (Final Product E)

  • Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. THF is used as a co-solvent to ensure the solubility of the ester.

  • Workup and Isolation: Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The desired carboxylic acid should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The purity can be verified by NMR spectroscopy and LC-MS.

Chemical Reactivity
  • Carboxylic Acid: This functional group is the primary site of reactivity. It can be readily converted to esters, amides (using coupling reagents like HATU or EDC), acid chlorides, or reduced to the corresponding alcohol. This versatility is key to its role as a building block.[6]

  • Thiazole Ring: The proton at the C2 position of an unsubstituted thiazole is acidic.[1] However, with the carboxylic acid present, the most acidic proton is that of the -COOH group. The ring itself is relatively electron-deficient and can undergo nucleophilic substitution reactions under certain conditions, particularly if a leaving group is present.[2]

Applications in Research and Development

The value of this compound lies in its potential as a precursor to more complex, biologically active molecules.

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal fragment for screening against biological targets.

  • Lead Optimization: The cyclopropyl group can be used to probe steric and electronic requirements within a protein's binding pocket, often enhancing metabolic stability and potency compared to simple alkyl or aryl groups.[3][14]

  • Scaffold for New Chemical Entities: The combination of the thiazole core and the cyclopropyl group has been explored in various therapeutic areas, including the development of inhibitors for receptor tyrosine kinases and other enzymes implicated in cancer and infectious diseases.[15] While direct biological data for this specific isomer is scarce, its structural motifs are associated with antimicrobial, anticancer, and anti-inflammatory activities.[6][15]

Conclusion

This compound is a strategically designed molecular building block that offers significant potential for drug discovery and development. Its structure combines the proven pharmacological relevance of the thiazole scaffold with the advantageous physicochemical properties imparted by the cyclopropyl group. The presence of a synthetically versatile carboxylic acid handle further enhances its utility, enabling researchers to efficiently explore chemical space and optimize lead compounds. This guide provides the core technical knowledge required for scientists to effectively incorporate this valuable compound into their research programs.

References

solubility and stability of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid

Preamble: Charting the Course for a Promising Heterocycle

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive framework for the systematic evaluation of this compound. The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs, and valued for its wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] The introduction of a cyclopropyl group offers unique steric and electronic properties that can significantly influence a molecule's conformational rigidity and binding affinity, making this particular derivative a compound of considerable interest.

As specific experimental data for this compound is not extensively available in public literature, this document is designed not as a mere summary of existing knowledge, but as a proactive, expert-led guide to generating the critical solubility and stability data essential for advancing any research or development program. We will proceed from foundational principles, outlining not just what to do, but why each step is critical, ensuring a scientifically rigorous and self-validating approach to characterization.

Physicochemical Profile and Structural Considerations

A thorough understanding of a compound's intrinsic properties is the bedrock of any subsequent experimental design. The structure of this compound, featuring an acidic carboxylic acid group and an aromatic thiazole ring, dictates its potential behavior in various environments.

PropertyValue / PredictionSource / Comment
CAS Number 1083274-67-2[2][3]
Molecular Formula C₇H₇NO₂S[2]
Molecular Weight 169.20 g/mol [2]
Predicted pKa ~2.5-3.5Inferred from the pKa of thiazole (~2.5) and the acidifying effect of the carboxylic acid group.[4] The precise value must be determined experimentally.
Structure A 1,3-thiazole ring substituted at the 2-position with a carboxylic acid and at the 4-position with a cyclopropyl group.

A Rigorous Approach to Solubility Determination

Solubility is a master variable that governs bioavailability, formulation feasibility, and the reliability of in vitro assay results.[5] A compound's solubility profile must be comprehensively understood across a range of physiologically and formulation-relevant conditions. We will delineate protocols for both thermodynamic and kinetic solubility, as they provide different, yet complementary, insights crucial for drug discovery and development.[6]

Causality Behind Solvent Selection and Method Choice

The choice of solubility assay and solvent system is not arbitrary. Thermodynamic solubility, often considered the "gold standard," measures the equilibrium concentration of a compound in a saturated solution and is vital for understanding its intrinsic dissolution properties.[7] Kinetic solubility, conversely, measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate. This mimics the conditions of many high-throughput screening assays and is invaluable for early-stage discovery to flag potential issues.[6]

Our solvent selection will span aqueous buffers at key physiological pH points (e.g., pH 1.2 for stomach acid, pH 6.8 for the small intestine, and pH 7.4 for blood) and common organic solvents used in formulation and synthesis. The acidic nature of the carboxylic acid group suggests that solubility will be highly pH-dependent, increasing significantly above its pKa as the more polar carboxylate salt is formed.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to be a self-validating system for determining the equilibrium solubility of the compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of 2 mL glass vials.

  • Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., Purified Water, pH 1.2 HCl buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffered Saline, Methanol, Acetonitrile, DMSO).

  • Equilibration: Tightly cap the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been achieved by comparing the 24h and 48h results.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase (as determined by the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.3 for method development guidance).

  • Calculation: Calculate the solubility in mg/mL or µg/mL by back-calculating from the calibration curve, accounting for the dilution factor.

Data Summary for Thermodynamic Solubility

The results should be compiled into a clear, comparative table.

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
Purified Water~7.025Experimental Value
0.1 M HCl1.237Experimental Value
Phosphate Buffer6.837Experimental Value
Phosphate Buffer7.437Experimental Value
MethanolN/A25Experimental Value
AcetonitrileN/A25Experimental Value

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add selected solvents (Buffers, Organics) prep1->prep2 equil1 Shake at constant temperature for 24-48h prep2->equil1 analysis1 Centrifuge to pellet solid equil1->analysis1 analysis2 Collect & Dilute Supernatant analysis1->analysis2 analysis3 Quantify via HPLC-UV analysis2->analysis3 result Final Solubility Data analysis3->result Calculate Solubility (µg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Intrinsic Stability and Forced Degradation

Understanding a molecule's intrinsic stability and its degradation pathways is a regulatory requirement and fundamental to developing a stable drug product.[8] Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to accelerate degradation, providing critical insights into its vulnerabilities.[9][10]

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The thiazole ring itself is generally stable to hydrolysis, but extreme pH and heat could potentially lead to ring opening.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides/sulfones.[4][11]

  • Photodegradation: Aromatic heterocyclic systems like thiazole can be susceptible to photodegradation, which may involve reaction with singlet oxygen, leading to complex rearrangements or ring cleavage.[12][13]

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway for many carboxylic acids is decarboxylation, which would result in the loss of CO₂ to form 4-cyclopropyl-1,3-thiazole.[14][15]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to generate samples for the development of a stability-indicating analytical method.

General Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, transfer an aliquot of the stock solution to a vial. Include a control sample (stored at 5°C, protected from light) for comparison.

  • After exposure, neutralize acidic and basic samples before analysis.

  • Analyze all stressed samples, along with the control, using an appropriate HPLC method (see Section 4.3). Aim for 5-20% degradation of the parent compound.[16] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.

Stress Conditions:

Stress ConditionProtocolRationale
Acid Hydrolysis Mix sample with 0.1 M HCl. Heat at 60°C for 24-72 hours.Simulates acidic environments and assesses lability to acid-catalyzed reactions.[16]
Base Hydrolysis Mix sample with 0.1 M NaOH. Keep at room temperature for 2-24 hours.Simulates alkaline environments and assesses lability to base-catalyzed reactions.[16]
Oxidation Mix sample with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.Tests susceptibility to oxidative degradation, which can occur during storage.[16]
Thermal Store a solid sample and a solution sample at 70°C for 7 days.Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[9]
Photolytic Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[8]Assesses light sensitivity, which is critical for packaging and storage decisions.
Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[17]

Key Steps:

  • Column and Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Optimization: If co-elution occurs, optimize the separation by adjusting the gradient slope, temperature, or switching to a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase).[18]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the parent and degradant peaks. This helps confirm that each peak represents a single component.

  • Validation: Once optimized, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization: Forced Degradation and SIM Development

G cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_result Outcome s1 Acid Hydrolysis hplc1 Inject Stressed Samples s1->hplc1 s2 Base Hydrolysis s2->hplc1 s3 Oxidation (H2O2) s3->hplc1 s4 Thermal (Heat) s4->hplc1 s5 Photolytic (Light) s5->hplc1 api API Solution api->s1 api->s2 api->s3 api->s4 api->s5 hplc2 Optimize Separation (Gradient, Column) hplc1->hplc2 hplc3 Assess Peak Purity (PDA) hplc2->hplc3 res1 Parent Peak (API) hplc3->res1 res4 Baseline Separation final Validated Stability- Indicating Method res1->final res2 Degradant 1 res3 Degradant 2

Caption: Logic flow for Forced Degradation and SIM Development.

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By adhering to these detailed protocols, researchers can systematically generate the high-quality solubility and stability data required to make informed decisions in a drug discovery or development pipeline. The principles and methodologies outlined herein are designed to ensure data integrity, meet regulatory expectations, and ultimately, accelerate the journey of this promising compound from the laboratory to its full potential.

References

The Emerging Potential of 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of a Promising Heterocyclic Scaffold in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs and a focal point of ongoing research.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of novel therapeutic agents.[3] This technical guide delves into the burgeoning research surrounding a specific, promising derivative: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid . The incorporation of a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity, into the thiazole core presents a compelling area of investigation for researchers, scientists, and drug development professionals.[4] This document provides a comprehensive literature review, exploring the synthesis, known biological activities, and future potential of this intriguing molecule.

Physicochemical Properties

PropertyValueSource
CAS Number 108327-46-4[1]
Molecular Formula C₇H₇NO₂S[1]
Molecular Weight 169.203 g/mol [1]
Purity Typically >95% (for research purposes)[1]

Synthesis and Chemical Reactivity

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of its isomer, 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, offers valuable insights into a probable synthetic strategy.[5] The general approach involves a two-step process: the formation of the core thiazole ring, followed by carboxylation.

A plausible synthetic pathway, based on established thiazole synthesis methodologies like the Hantzsch synthesis, would likely involve the reaction of a cyclopropyl-substituted α-haloketone with a thioamide. Subsequent hydrolysis of an ester or oxidation of a suitable precursor at the 2-position would yield the desired carboxylic acid.

Conceptual Synthetic Workflow

Synthesis_Workflow A Cyclopropyl-substituted α-haloketone C 4-Cyclopropyl-1,3-thiazole intermediate A->C Hantzsch Thiazole Synthesis B Thioamide B->C D This compound C->D Carboxylation/ Hydrolysis/Oxidation

Caption: A conceptual workflow for the synthesis of this compound.

The thiazole ring in this compound is amenable to various chemical transformations, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies. The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, providing a handle for modulating the compound's physicochemical and pharmacokinetic properties.

Biological Activities and Therapeutic Potential

The thiazole nucleus is a cornerstone in the development of drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[2][6] While specific biological data for this compound is limited in the current literature, the collective knowledge on related thiazole derivatives provides a strong rationale for its investigation in several therapeutic areas.

Antimicrobial Activity

Thiazole-containing compounds have a rich history as antimicrobial agents.[7] The thiazole scaffold is present in numerous antibiotics and antifungals.[3] Research on various substituted thiazoles has demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7] For instance, some catechol-derived thiazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL.[8] The investigation of this compound and its derivatives against a panel of clinically relevant microbes is a logical and promising avenue for future research.

Enzyme Inhibition and Anti-inflammatory Properties

Thiazole derivatives have been explored as inhibitors of various enzymes, including cyclooxygenases (COX), which are key targets in inflammation.[9] The anti-inflammatory potential of thiazole-based hydrazides has been demonstrated, with some compounds showing significant inhibition of protein denaturation.[10][11] A forthcoming publication by Gerni et al. (2025) titled "Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches" suggests that this class of compounds is being actively investigated for its role in metabolic diseases, likely through the inhibition of key enzymes.[6][12][13] This points towards a potential application of this compound in the management of diabetes and its inflammatory complications.

Potential Biological Targets and Therapeutic Areas

Biological_Potential cluster_compound This compound cluster_targets Potential Biological Targets cluster_areas Potential Therapeutic Areas C Core Scaffold T1 Bacterial Enzymes (e.g., DNA Gyrase) C->T1 T2 Fungal Enzymes C->T2 T3 Inflammatory Enzymes (e.g., COX) C->T3 T4 Diabetic Enzymes (e.g., α-glucosidase, DPP-4) C->T4 T5 Kinases (e.g., MAPK/ERK pathway) C->T5 A1 Infectious Diseases T1->A1 T2->A1 A2 Inflammatory Disorders T3->A2 A3 Metabolic Diseases (e.g., Diabetes) T4->A3 A4 Oncology T5->A4

Caption: The potential biological targets and therapeutic applications of this compound based on the known activities of the thiazole scaffold.

Anticancer and Other Activities

The thiazole moiety is a key component of several anticancer drugs, and numerous novel thiazole derivatives are being investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some related compounds has been linked to the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and differentiation.[5]

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of two well-established pharmacophores: the thiazole ring and the cyclopropyl group. While the currently available data on this specific compound is sparse, the wealth of information on related structures strongly suggests its potential as a versatile building block for the development of new therapeutic agents.

Future research should focus on:

  • Development of a robust and scalable synthetic protocol.

  • Comprehensive screening against a diverse panel of biological targets, including microbial strains and key enzymes implicated in disease.

  • Elucidation of the mechanism of action for any observed biological activity.

  • In-depth structure-activity relationship studies to optimize potency and pharmacokinetic properties.

This technical guide serves as a starting point for researchers looking to explore the potential of this compound. The convergence of a privileged heterocyclic core with a bioisosteric cyclopropyl substituent makes this compound a compelling candidate for further investigation in the quest for novel and effective medicines.

References

Navigating the Synthesis and Procurement of 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Commercial Availability, and Scientific Context of a Key Building Block in Modern Medicinal Chemistry.

The heterocyclic scaffold, 4-cyclopropyl-1,3-thiazole-2-carboxylic acid, has emerged as a molecule of significant interest within the drug discovery and development landscape. Its unique structural combination of a thiazole core, a cyclopropyl moiety, and a carboxylic acid functional group presents a compelling profile for medicinal chemists. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in a variety of biological interactions. The incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate. Finally, the carboxylic acid handle provides a versatile point for derivatization, enabling the exploration of structure-activity relationships and the synthesis of diverse compound libraries.

This technical guide provides a comprehensive overview of this compound (CAS No. 1083274-67-2), including its commercial availability, a detailed look into its synthetic pathway, and a discussion of its relevance in contemporary research.

Commercial Availability: Sourcing Your Starting Material

For researchers looking to procure this compound, a number of reputable chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data, including a Certificate of Analysis (CoA).

SupplierPurityNoteworthy Information
Echemi >99%A global chemical marketplace connecting buyers with manufacturers like GIHI CHEMICALS CO.,LIMITED.[1]
Amerigo Scientific 95%Specialist distributor serving the life sciences.[2]
BLD Pharm InquireProvides the compound and related derivatives.[3]
Synquest Labs InquireLists the compound with the synonym 2-Carboxy-4-cyclopropyl-1,3-thiazole.[4]
Matrix Scientific InquireOffers a related compound, 4-Cyclopropyl-1,3-thiazol-2-amine (CAS 324579-90-0), which could serve as a synthetic precursor.[5]

It is important to note that some suppliers may list the isomeric 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. Researchers should carefully verify the CAS number (1083274-67-2 for the 2-carboxylic acid isomer) before purchasing.

The Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. The following section outlines a plausible and detailed synthetic protocol based on established chemical principles.

Diagram of the Synthetic Workflow

Synthesis_of_4_Cyclopropyl_1_3_thiazole_2_carboxylic_acid cluster_0 Preparation of α-Haloketone cluster_1 Preparation of Thioamide cluster_2 Hantzsch Thiazole Synthesis cluster_3 Final Hydrolysis Ethyl_3_cyclopropyl_3_oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate Halogenation Halogenation (e.g., NBS) Ethyl_3_cyclopropyl_3_oxopropanoate->Halogenation Reactant Ethyl_2_chloro_3_cyclopropyl_3_oxopropanoate Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate Halogenation->Ethyl_2_chloro_3_cyclopropyl_3_oxopropanoate Product Condensation Condensation Ethyl_2_chloro_3_cyclopropyl_3_oxopropanoate->Condensation Reactant Glyoxylic_acid Glyoxylic acid Thiourea Thiourea Thiooxalamic_acid Thiooxalamic acid Glyoxylic_acid->Thiooxalamic_acid Reactants Thiourea->Thiooxalamic_acid Reactants Thiooxalamic_acid->Condensation Reactant Ethyl_4_cyclopropyl_1_3_thiazole_2_carboxylate Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate Condensation->Ethyl_4_cyclopropyl_1_3_thiazole_2_carboxylate Product Hydrolysis Hydrolysis (e.g., LiOH, H2O) Ethyl_4_cyclopropyl_1_3_thiazole_2_carboxylate->Hydrolysis Reactant Final_Product This compound Hydrolysis->Final_Product Product

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Cyclopropylthiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif integral to a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for diverse functionalization make it a cornerstone in medicinal chemistry.[3] When substituted with a cyclopropyl group at the 4-position, the resulting scaffold gains valuable physicochemical properties. The cyclopropyl moiety often enhances metabolic stability, improves binding affinity by introducing conformational rigidity, and modulates lipophilicity, making it a highly sought-after feature in drug design.[4] Molecules incorporating the 4-cyclopropylthiazole core have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3]

This guide provides a detailed, experience-driven overview of the synthetic strategies required to construct 4-cyclopropyl-1,3-thiazole-2-carboxylic acid, a key building block, and to further elaborate it into diverse amide and ester derivatives for drug discovery programs.

Overall Synthetic Strategy: A Retrosynthetic Analysis

The most robust and convergent approach to the target scaffold is the renowned Hantzsch thiazole synthesis.[5][6] This strategy involves the cyclocondensation of an α-haloketone with a thioamide-containing species. Our retrosynthetic analysis identifies two key precursors: 1-cyclopropyl-2-bromoethan-1-one (II) and a suitable thioamide that can install the C2-carboxylic acid functionality, such as ethyl thiooxamate (III) . The resulting thiazole ester (IV) can then be hydrolyzed to the target carboxylic acid (I) , which serves as a versatile handle for subsequent derivatization.

G cluster_main Retrosynthetic Analysis Target_Acid This compound (I) Thiazole_Ester Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (IV) Target_Acid->Thiazole_Ester Hydrolysis Bromo_Ketone 1-Cyclopropyl-2-bromoethan-1-one (II) Thiazole_Ester->Bromo_Ketone Hantzsch Synthesis Thiooxamate Ethyl Thiooxamate (III) Thiazole_Ester->Thiooxamate join_point Bromo_Ketone->join_point Thiooxamate->join_point Derivatives Amide / Ester Derivatives Derivatives->Target_Acid Amidation / Esterification join_point->Thiazole_Ester Hantzsch Synthesis

Caption: Retrosynthetic approach for 4-cyclopropylthiazole derivatives.

Synthesis of Key Precursors

The success of the Hantzsch synthesis is contingent upon the efficient preparation of high-purity precursors. The following protocols detail the synthesis of the required α-haloketone and, for alternative routes, a key thioamide.

Protocol 1: Synthesis of Cyclopropanecarboxamide (Precursor for Thioamide)

Cyclopropanecarboxamide is a versatile intermediate that can be converted to its corresponding thioamide. It is most directly prepared from cyclopropanecarbonyl chloride.

Experimental Protocol:

  • Dissolve cyclopropanecarbonyl chloride (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of acid chloride).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Bubble ammonia gas through the solution for 2 hours, or add aqueous ammonium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.[7][8]

  • Upon completion (monitored by TLC), remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and filter to remove ammonium chloride salts.

  • Concentrate the filtrate to yield cyclopropanecarboxamide as a crystalline solid, which is often pure enough for the next step.

ReagentMolar Mass ( g/mol )QuantityRole
Cyclopropanecarbonyl chloride104.541.0 eqStarting Material
Ammonia (gas or aq. NH4OH)17.03>2.0 eqNucleophile/Base
Dichloromethane (DCM)84.93SolventSolvent
Ethyl Acetate88.11SolventExtraction/Purification
Protocol 2: Thionation of Amides with Lawesson's Reagent

The conversion of an amide to a thioamide is a critical transformation. Lawesson's reagent is the preferred thionating agent over harsher alternatives like phosphorus pentasulfide (P4S10) due to its higher solubility, milder reaction conditions, and generally cleaner conversions.[9][10][11]

Mechanism Insight: Lawesson's reagent reacts with the carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. A retro-[2+2] cycloreversion, driven by the formation of a thermodynamically stable P=O bond, releases the desired thiocarbonyl compound.[11]

Experimental Protocol:

  • Suspend cyclopropanecarboxamide (1.0 eq) in anhydrous toluene or dioxane (~10 mL per gram).

  • Add Lawesson's reagent (0.5 eq) to the suspension.

  • Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting amide is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure cyclopropanecarbothioamide.

ReagentMolar Mass ( g/mol )QuantityRole
Cyclopropanecarboxamide85.111.0 eqStarting Material
Lawesson's Reagent404.470.5 eqThionating Agent
Anhydrous Toluene92.14SolventSolvent
Protocol 3: Synthesis of 1-Cyclopropyl-2-bromoethan-1-one (α-Haloketone)

The α-bromination of cyclopropyl methyl ketone provides the second key fragment for the Hantzsch synthesis.[12][13]

Experimental Protocol:

  • Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or chloroform.[14][15][16]

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in portions. For less reactive systems, a radical initiator like AIBN or catalytic acid (p-TsOH) can be added.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by GC-MS or TLC.

  • Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Extract the product with an organic solvent (e.g., DCM), wash with brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, the crude 1-cyclopropyl-2-bromoethan-1-one can be purified by vacuum distillation or column chromatography.

Core Synthesis: Hantzsch Thiazole Formation

This protocol details the most direct route to the target scaffold by condensing the α-haloketone with ethyl thiooxamate, directly installing the C2-ester functionality.[5][6][17]

G cluster_workflow Hantzsch Thiazole Synthesis Workflow start 1-Cyclopropyl-2-bromoethan-1-one + Ethyl Thiooxamate reaction Cyclocondensation (Ethanol, Reflux) start->reaction intermediate Hydroxythiazoline Intermediate (Not Isolated) reaction->intermediate dehydration Dehydration intermediate->dehydration product_ester Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate dehydration->product_ester hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) product_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for Hantzsch synthesis and subsequent hydrolysis.

Protocol 4: Synthesis of Ethyl 4-Cyclopropyl-1,3-thiazole-2-carboxylate
  • In a round-bottom flask, dissolve 1-cyclopropyl-2-bromoethan-1-one (1.0 eq) and ethyl thiooxamate (1.0 eq) in absolute ethanol (~15 mL per gram of bromoketone).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 4-8 hours. The reaction progress can be monitored by the disappearance of the starting materials on TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure thiazole ester.

Protocol 5: Hydrolysis to this compound
  • Dissolve the ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 using cold 1M hydrochloric acid.

  • The carboxylic acid product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate or DCM, dry the combined organic layers, and concentrate to yield the target acid.[18][19]

Derivatization of the Carboxylic Acid

The synthesized this compound is a platform for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 6: Amide Bond Formation

Amide coupling is one of the most common reactions in medicinal chemistry.[20] A variety of coupling reagents can be employed, with HATU being highly effective for coupling to a wide range of amines, including those that are sterically hindered or electron-deficient.[21]

Experimental Protocol (General):

  • Dissolve the this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-12 hours), dilute the reaction with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

Coupling ReagentActivating AgentAdditive Often UsedKey Features
HATU Uronium SaltNone neededFast, efficient, good for hindered amines.[21]
EDC/HOBt CarbodiimideHOBtCost-effective, common, water-soluble byproducts.[22]
T3P Phosphonic AnhydridePyridine/BaseHigh yielding, byproducts are water-soluble.
Acyl Chloride SOCl2 or (COCl)2NoneHighly reactive, not suitable for sensitive substrates.
Protocol 7: Ester Bond Formation (Steglich Esterification)

For the synthesis of esters, particularly with sterically hindered alcohols, the Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine) is exceptionally effective and mild.[23]

Experimental Protocol:

  • Dissolve the this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-16 hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.

  • Wash the filtrate with 1M HCl and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude ester by column chromatography.

References

Application Note: 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The 1,3-thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs, including the antiretroviral Ritonavir and the kinase inhibitor Dasatinib.[1][2] Its prevalence stems from its metabolic stability and its capacity to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking. When combined with a cyclopropyl group and a carboxylic acid, the resulting molecule, 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid , emerges as a scaffold of significant potential for medicinal chemists.

The cyclopropyl moiety is a conformationally constrained, lipophilic bioisostere frequently employed to enhance metabolic stability, modulate potency, and improve pharmacokinetic profiles.[3][4] The carboxylic acid group at the 2-position serves as a critical interaction point, acting as a hydrogen bond donor/acceptor or, crucially, as a chelating group for metal ions within enzyme active sites. This unique combination of features makes this compound an exemplary candidate for developing inhibitors against a range of therapeutic targets, particularly metalloenzymes.

This guide provides an in-depth look at the properties of this scaffold, its potential applications, and a detailed protocol for its evaluation as an inhibitor of metallo-β-lactamases (MBLs), a critical class of enzymes responsible for antibiotic resistance.

Compound Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₇NO₂S[5]
Molecular Weight 169.20 g/mol [5]
CAS Number 108327-46-4[5]
Appearance White to off-white solid-
Purity ≥95%[5]
Solubility Soluble in DMSO, DMF, and Methanol-

Rationale for Use: Targeting Metalloenzymes

A key application for scaffolds like this compound is the inhibition of metalloenzymes. Many enzymes utilize divalent metal cations, such as zinc (Zn²⁺), as cofactors for catalysis. Metallo-β-lactamases (MBLs), for example, are zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics by hydrolyzing the antibiotic's core ring structure.[6][7] The discovery of MBL inhibitors is a major goal in overcoming antibiotic resistance.

The structural features of this compound make it an ideal candidate for MBL inhibition. The thiazole nitrogen and the deprotonated carboxylic acid can act as a bidentate chelating system, binding to the zinc ion(s) in the MBL active site. This binding event displaces the catalytically essential water molecule and inactivates the enzyme, thereby restoring the efficacy of β-lactam antibiotics.

G cluster_0 MBL Active Site cluster_1 Inhibitor Binding Zn1 Zn²⁺ Zn2 Zn²⁺ Zn1->Zn2 Bridging Water/OH⁻ His1 His Zn1->His1 His2 His Zn1->His2 Asp1 Asp Zn1->Asp1 His3 His Zn2->His3 Cys1 Cys Zn2->Cys1 Inhibitor This compound N S COO⁻ Inhibitor:COOH->Zn1 Inhibitor:N->Zn2 Coordination

Figure 1: Proposed binding mode of the inhibitor in a di-zinc MBL active site.

Experimental Protocol: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol details a robust, spectrophotometric method to determine the inhibitory potency (IC₅₀) of this compound against a representative MBL, such as NDM-1 (New Delhi Metallo-β-lactamase).

Principle of the Assay

The assay relies on the chromogenic cephalosporin substrate, nitrocefin.[6] Hydrolysis of the β-lactam ring in nitrocefin by an MBL results in a distinct color change from yellow to red, which can be monitored by measuring the increase in absorbance at 490-492 nm.[6][8] An effective inhibitor will reduce the rate of this hydrolysis in a concentration-dependent manner.

Materials and Reagents
  • Test Compound: this compound

  • Positive Control: Thiomandelic acid or L-Captopril[6][9]

  • Enzyme: Purified recombinant MBL (e.g., NDM-1, VIM-2)

  • Substrate: Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Solvent: Dimethyl sulfoxide (DMSO), biotechnology grade

  • Equipment: 96-well flat-bottom microplates (UV-transparent recommended), multichannel pipette, spectrophotometric microplate reader with kinetic capabilities.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the MBL inhibition assay.
Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Causality: High-concentration stock solutions in DMSO are prepared to minimize the final solvent concentration in the assay, as high levels of DMSO can interfere with enzyme activity.

  • Test Compound & Positive Control: Prepare 10 mM stock solutions in 100% DMSO. From this, create a 10-point serial dilution series (e.g., 2-fold dilutions) in DMSO.

  • Enzyme (NDM-1): Prepare a working stock solution (e.g., 1 µM) in Assay Buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

  • Substrate (Nitrocefin): Prepare a 10 mM stock solution in DMSO. Dilute this in Assay Buffer to a working concentration that, when added to the well, will result in a final concentration approximately equal to its Michaelis-Menten constant (Kₘ) for the target enzyme.

2. Assay Plate Setup (Total Volume = 100 µL):

  • Self-Validation: It is critical to include proper controls in every experiment.

    • Negative Control (0% Inhibition): Wells containing Assay Buffer and 5% DMSO (no inhibitor).

    • Positive Control: Wells containing a known inhibitor at a concentration expected to give >80% inhibition.

    • Blank (No Enzyme): Wells containing buffer, substrate, and 5% DMSO to measure non-enzymatic substrate hydrolysis.

  • Add 85 µL of Assay Buffer to each well of a 96-well plate.

  • Add 5 µL of the serially diluted test compound, positive control, or DMSO (for negative control) to the appropriate wells.

  • Add 5 µL of the MBL working solution to all wells except the "No Enzyme" blank.

  • Mix gently and pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

3. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding 5 µL of the nitrocefin working solution to all wells.

  • Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 490 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by plotting absorbance vs. time and calculating the slope of the linear portion of the curve (typically the first 5-10 minutes). Express the rate in mOD/min.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_neg_control - V₀_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides rich opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Cyclopropyl Group (C4-position): As a rigid, lipophilic group, the cyclopropyl moiety often occupies hydrophobic pockets within the target's active site.[3] Its replacement with other small alkyl or cycloalkyl groups can probe the size and nature of this pocket. SAR studies have shown that such substitutions can significantly impact activity.[10]

  • Carboxylic Acid (C2-position): This group is often essential for activity against metalloenzymes due to its chelating ability. It can be converted to bioisosteres like tetrazoles or hydroxamic acids to modulate acidity, cell permeability, and binding interactions.

  • Thiazole Ring (C5-position): The C5 position is a common site for further functionalization.[11] Adding substituents at this position can be used to extend into other regions of the active site, potentially increasing potency and conferring selectivity over other enzymes.

By systematically exploring these modifications, researchers can fine-tune the molecular properties of the scaffold to develop highly potent and selective drug candidates.

Conclusion

This compound is a high-value scaffold for medicinal chemistry, combining the proven utility of the thiazole ring with the advantageous properties of a cyclopropyl group and a metal-chelating carboxylic acid. Its potential as an inhibitor of metalloenzymes, particularly in the context of combating antibiotic resistance, is significant. The detailed protocol provided herein offers a robust and validated method for researchers to evaluate this compound and its analogs, paving the way for the development of novel therapeutics.

References

Application Notes and Protocols: 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with desired functions. 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid emerges as a particularly valuable scaffold, elegantly combining three key structural motifs that impart favorable physicochemical and pharmacological properties.

  • The Thiazole Core: The 1,3-thiazole ring is a well-established pharmacophore present in a multitude of approved drugs and biologically active compounds.[1] It serves as a versatile bioisostere for other aromatic and heterocyclic systems, capable of engaging in crucial hydrogen bonding and π-π stacking interactions with biological targets.[2] Its presence often confers metabolic stability and modulates the electronic properties of the molecule.

  • The Cyclopropyl Group: This small, strained carbocycle is more than just a lipophilic substituent. It introduces a three-dimensional character, restricts conformational flexibility, and can enhance binding affinity to target proteins. Furthermore, the cyclopropyl group is often used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • The Carboxylic Acid Handle: Positioned at the 2-position of the thiazole ring, the carboxylic acid group serves as a reliable and versatile anchor for synthetic diversification. It provides a direct gateway to a vast array of functional groups, most notably amides and esters, allowing for systematic exploration of structure-activity relationships (SAR).[2]

This guide provides an in-depth exploration of this compound, offering field-proven protocols and expert insights into its application as a cornerstone building block for research, discovery, and development.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValueSource
CAS Number 108327-46-4[3]
Molecular Formula C₇H₇NO₂S[3]
Molecular Weight 169.20 g/mol [3]
Appearance Off-white to pale yellow solid-
Purity Typically ≥95%[3]
Storage Store in a cool, dry place away from light. Recommended: +4°C under inert atmosphere.-

Safety Note: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The primary utility of this compound lies in the reactivity of its carboxyl group. The following protocols detail the most common and critical transformations.

Amide Bond Formation: The Gateway to Bioactive Derivatives

Amide coupling is arguably the most frequent reaction employed in medicinal chemistry.[4][5] The choice of coupling reagent is dictated by the nature of the amine—specifically, its nucleophilicity and steric hindrance.

This protocol is suitable for most non-hindered and electron-rich amines, utilizing the widely adopted EDC/HOBt coupling system. The mechanism involves the formation of a highly reactive O-acylisourea intermediate by EDC, which is then converted to an HOBt-ester. This active ester readily reacts with the amine, while HOBt serves to minimize side reactions and suppress potential racemization.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-cyclopropyl-1,3-thiazole- 2-carboxylic acid (1.0 eq) in DCM/DMF B Add Amine (1.1 eq) and HOBt (1.2 eq) A->B C Cool solution to 0 °C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Warm to RT and stir for 12-18 h D->E F Quench with water, separate layers E->F G Wash organic layer with aq. NaHCO₃, then brine F->G H Dry over Na₂SO₄, filter, concentrate G->H I Purify by column chromatography H->I

Caption: Standard Amide Coupling Workflow.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 equivalents) followed by 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Activation: Cool the stirring solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water. Sequentially wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Standard coupling methods often fail with challenging amines due to their poor nucleophilicity.[4][7] In these cases, a more potent activation strategy is required. One highly effective method involves the in-situ formation of an acyl fluoride, which is significantly more electrophilic than the corresponding HOBt-ester.

Causality: The conversion of the carboxylic acid to an acyl fluoride using a reagent like Cyanuric Fluoride or BTFFH creates a highly reactive intermediate. The high electronegativity of fluorine makes the carbonyl carbon exceptionally electrophilic, forcing the reaction even with weak nucleophiles. This method often requires elevated temperatures to overcome the activation energy barrier.[7]

Detailed Step-by-Step Methodology:

  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or DCM.

  • Reagent Addition: Add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Add a fluorinating agent such as bis(tetrafluoro)phenyl)phosphine hexafluorophosphate (BTFFH) (1.1 equivalents) and stir at room temperature for 30 minutes to form the acyl fluoride.

  • Coupling: Add the electron-deficient or sterically hindered amine (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and concentrate in vacuo. Purify the residue directly by flash column chromatography or perform an aqueous work-up similar to Protocol 1 before purification.

Esterification: Modulating Polarity and Prodrug Strategies

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve cell permeability, or create prodrugs. The Steglich esterification is a mild and highly efficient method that avoids the harsh acidic conditions of the Fischer esterification.[8][9]

Mechanism: The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP). Dicyclohexylcarbodiimide (DCC) first activates the carboxylic acid to form a reactive O-acylisourea intermediate. The highly nucleophilic DMAP then attacks this intermediate to form a yet more reactive N-acylpyridinium species. This species is rapidly intercepted by the alcohol to form the ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[8]

G RCOOH R-COOH OAcylisourea O-Acylisourea Intermediate RCOOH->OAcylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) OAcylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) OAcylisourea->DCU DMAP DMAP Ester R-COOR' (Ester) Acylpyridinium->Ester + R'-OH ROH R'-OH Ester->Acylpyridinium - DMAP (catalyst) G Core 4-Cyclopropyl-1,3-thiazole- 2-carboxylic Acid Scaffold AmideCoupling Amide Coupling (Protocol 1 & 2) Core->AmideCoupling Esterification Esterification (Protocol 3) Core->Esterification Other Other Derivatizations (e.g., Reduction to alcohol) Core->Other Library Diverse Compound Library AmideCoupling->Library Esterification->Library Other->Library Screening Biological Screening (e.g., Kinase, GPCR assays) Library->Screening Lead Lead Compound Identification Screening->Lead

References

Application Notes and Protocols for Amide Coupling with 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of Amide Bond Formation with a Heterocyclic Building Block

The amide bond is a cornerstone of medicinal chemistry, integral to the structure of countless pharmaceutical agents.[1][2] The formation of this linkage, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[2][3] While numerous protocols exist, the unique electronic and steric properties of each substrate demand a tailored approach for optimal efficiency and purity.

This guide provides a detailed examination of the amide coupling protocol for a specific and valuable building block: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid. This molecule features a thiazole ring, an electron-withdrawing heterocyclic system, which can influence the reactivity of the carboxylic acid at the 2-position.[4] The presence of the cyclopropyl group also introduces specific steric considerations.[4] Understanding these characteristics is paramount to selecting the appropriate coupling strategy and achieving high yields of the desired amide product.

This document is structured to provide not just a set of instructions, but a framework for rational decision-making in your synthesis. We will delve into the mechanistic underpinnings of common coupling reagents, offer field-proven protocols, and provide guidance on troubleshooting and purification.

Understanding the Substrate: The Chemical Personality of this compound

The key to a successful coupling reaction lies in appreciating the nature of the carboxylic acid partner.

  • Electronic Effects: The thiazole ring is an electron-deficient heterocycle. This property increases the electrophilicity of the carboxylic acid's carbonyl carbon, which can enhance its reactivity towards nucleophilic attack by an amine once activated.[4]

  • Steric Profile: The cyclopropyl group at the 4-position presents a moderate, yet significant, steric profile that must be considered when selecting the amine coupling partner and the activation agent.

These characteristics guide our choice of coupling reagents. While highly reactive systems like acyl chlorides could be employed, they often require harsh conditions for their formation that may not be compatible with complex molecules.[2] Therefore, modern in-situ activation methods are generally preferred for their mildness and broad functional group tolerance.[2]

Core Principles of Amide Coupling: The Activation Step

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is generally unfavorable under mild conditions. The core principle of modern amide coupling is the in situ activation of the carboxylic acid to generate a more reactive intermediate that is readily attacked by the amine.[2]

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH (4-Cyclopropyl-1,3-thiazole- 2-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Amine R'-NH2

Caption: General workflow for amide bond formation.

Recommended Coupling Protocols

We present two robust and widely applicable protocols for the amide coupling of this compound. The choice between them will depend on the nature of the amine, the scale of the reaction, and available resources.

Protocol 1: HATU-Mediated Coupling - The High-Efficiency Standard

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is an aminium-based coupling reagent known for its high efficiency, fast reaction times, and ability to minimize racemization.[1][2] It is particularly effective for coupling with less nucleophilic amines or when steric hindrance is a concern.

Mechanism of Action: HATU reacts with the carboxylate anion (formed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine, DIPEA) to generate a highly reactive O-acylisouronium intermediate. This intermediate is then readily attacked by the amine to form the amide bond.

G Start Carboxylic Acid + DIPEA Deprotonation Carboxylate Carboxylate Anion Start:f0->Carboxylate Active_Ester Reactive O-Acylisouronium Intermediate Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + Amine Byproducts Byproducts Active_Ester->Byproducts Amine Amine (R'-NH2)

Caption: Simplified HATU coupling mechanism.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Amine Addition: Add the desired amine (1.0 - 1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Coupling Reagent Addition: Add HATU (1.1 - 1.5 eq) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[5]

ReagentMolar Eq.Purpose
This compound1.0Carboxylic acid source
Amine1.0 - 1.2Amine source
HATU1.1 - 1.5Coupling reagent
DIPEA2.0 - 3.0Non-nucleophilic base to form carboxylate anion
Anhydrous DMF or DCM-Solvent
Protocol 2: EDC/HOBt-Mediated Coupling - The Classic and Cost-Effective Choice

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is a widely used and more economical alternative to HATU.[3][6][7] This method is highly effective for a broad range of substrates.

Mechanism of Action: EDC first activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can be susceptible to side reactions. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-active ester. This active ester is less prone to side reactions and efficiently acylates the amine. The use of a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP) can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[3]

G Start Carboxylic Acid + EDC Activation O_Acylisourea O-Acylisourea Intermediate Start:f0->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Urea_Byproduct Water-soluble Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified EDC/HOBt coupling mechanism.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry flask, dissolve this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and HOBt (1.1 - 1.3 eq) in an anhydrous solvent like DCM or DMF.

  • Base Addition (Optional but Recommended): Add a tertiary amine base such as Triethylamine (TEA) or DIPEA (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise to the cold, stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with water, 1N HCl (if a base was used), saturated aqueous sodium bicarbonate, and brine. The urea byproduct from EDC is water-soluble and is removed during these washes.[7]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization.[5]

ReagentMolar Eq.Purpose
This compound1.0Carboxylic acid source
Amine1.0 - 1.2Amine source
EDC hydrochloride1.2 - 1.5Carbodiimide coupling reagent
HOBt1.1 - 1.3Additive to suppress side reactions
DIPEA or TEA (Optional)1.2Base
Anhydrous DCM or DMF-Solvent

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider gently heating the reaction mixture (e.g., to 40-50 °C). For particularly challenging couplings involving electron-poor amines or sterically hindered substrates, switching to a more potent coupling reagent or exploring alternative methods like acyl fluoride formation may be beneficial.[8]

  • Side Reactions: The formation of byproducts can sometimes be suppressed by adjusting the order of addition. For instance, pre-activating the carboxylic acid with the coupling reagent and HOBt for 15-30 minutes before adding the amine can be advantageous.

  • Purification Challenges: The byproducts from HATU and EDC/HOBt couplings have different solubility profiles. The urea from EDC is water-soluble, simplifying its removal.[7] The byproducts from HATU are generally removed by chromatography. If your product is highly polar, consider reverse-phase chromatography for purification.

Conclusion

The successful amide coupling of this compound is readily achievable with a rational and informed approach. By understanding the electronic and steric nature of this valuable building block and selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize a diverse range of amide derivatives. The HATU and EDC/HOBt protocols provided herein represent robust starting points that can be optimized to suit the specific needs of your synthetic targets.

References

Application Notes: The 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid Scaffold in the Discovery of Ketohexokinase (KHK) Inhibitors for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating global prevalence of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes, presents a formidable challenge to public health.[1][2] A significant contributing factor to this crisis is the increased consumption of fructose, particularly from high-fructose corn syrup and sucrose in modern diets.[3][4] Unlike glucose, fructose metabolism is largely unregulated and occurs primarily in the liver, where it is initiated by the enzyme ketohexokinase (KHK), also known as fructokinase.[5][6] KHK phosphorylates fructose to fructose-1-phosphate (F1P), the first and rate-limiting step in its metabolic cascade.[4][7] This rapid, unchecked metabolism can lead to ATP depletion, increased uric acid production, and a surge in de novo lipogenesis (DNL), contributing directly to hepatic steatosis and insulin resistance.[5][8]

Consequently, the inhibition of KHK has emerged as a compelling therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption.[9][10] This guide focuses on the application of the 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid scaffold as a foundational chemical motif in the discovery and development of novel KHK inhibitors. We will explore its utility as a starting point in fragment-based drug design, detail protocols for assessing target engagement and cellular activity, and discuss its potential for elaboration into potent clinical candidates.

The Strategic Value of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable metabolic stability and ability to engage in diverse non-covalent interactions with protein targets.[11] The specific structure of this compound offers distinct advantages for drug discovery:

  • Cyclopropyl Group: This small, rigid, three-membered ring introduces a unique three-dimensional character. Its strained bonds give it electronic properties similar to an unsaturated system, allowing for unique interactions with protein active sites while maintaining a low molecular weight.

  • Carboxylic Acid: This functional group is a potent hydrogen bond donor and acceptor, making it ideal for anchoring the molecule within a target's binding pocket, often interacting with positively charged residues like arginine or lysine.

  • Thiazole Core: The heterocyclic ring serves as a rigid scaffold, properly orienting the other functional groups for optimal binding. The nitrogen and sulfur atoms can also participate in hydrogen bonding and other interactions.

These features make this compound an exemplary fragment for initiating a fragment-based lead discovery (FBLD) campaign against therapeutic targets like KHK.

Mechanism of Action: Attenuating Metabolic Dysfunction via KHK Inhibition

KHK exists in two isoforms, KHK-A and KHK-C, with KHK-C being the predominant and more active isoform in the liver, kidney, and intestine.[1] The central mechanism of KHK inhibitors is the competitive blockade of the ATP-binding site of the enzyme, preventing the phosphorylation of fructose.[6]

By inhibiting this initial step, the entire downstream cascade of fructose metabolism is attenuated:

  • Prevention of ATP Depletion: Rapid phosphorylation of fructose by KHK consumes hepatic ATP, leading to cellular stress. Inhibition of KHK preserves intracellular ATP levels.[7]

  • Reduction of De Novo Lipogenesis (DNL): Fructose metabolites are potent substrates for DNL, the process of converting excess carbohydrates into fatty acids. Blocking KHK significantly reduces the synthesis of triglycerides, thereby ameliorating hepatic steatosis (fatty liver).[8]

  • Decreased Uric Acid Production: The breakdown of AMP resulting from ATP depletion leads to the overproduction of uric acid, a contributor to gout and metabolic syndrome. KHK inhibition normalizes uric acid levels.[12]

The following pathway illustrates the central role of KHK and the therapeutic intervention point for inhibitors.

KHK_Pathway Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation ADP ADP KHK->ADP DHAP_GA DHAP + Glyceraldehyde F1P->DHAP_GA Aldolase B ATP ATP ATP->KHK Co-substrate UricAcid Uric Acid Production ADP->UricAcid AMP Degradation DNL De Novo Lipogenesis (DNL) DHAP_GA->DNL Triglycerides Triglycerides (Hepatic Steatosis) DNL->Triglycerides Inhibitor KHK Inhibitor (e.g., derived from thiazole scaffold) Inhibitor->KHK Inhibition

Caption: Fructose metabolism pathway and the point of therapeutic intervention by KHK inhibitors.

Experimental Protocols and Applications

Application 1: Fragment-Based Screening for KHK Binders

Causality and Rationale: The initial step in leveraging the this compound scaffold is to confirm its direct binding to the KHK protein. Fragment-based screening is ideal for this purpose as it identifies low-molecular-weight compounds with weak but efficient binding, which can then be optimized into potent leads. A biophysical method like Thermal Shift Assay (TSA) is chosen for its high-throughput nature and low protein consumption. It detects binding by measuring the change in protein thermal stability upon ligand association.

FBDD_Workflow Lib Fragment Library (incl. Thiazole Scaffold) Screen Biophysical Screen (e.g., TSA, SPR) Lib->Screen HitID Hit Identification & Validation Screen->HitID HitToLead Hit-to-Lead Optimization (SAR) HitID->HitToLead Candidate Lead Candidate HitToLead->Candidate

Caption: Workflow for Fragment-Based Lead Discovery (FBLD).

Protocol: Thermal Shift Assay (TSA) for Hit Identification

  • Reagent Preparation:

    • KHK Protein Stock: Prepare purified human recombinant KHK-C protein at 1 mg/mL in a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Assay Buffer: 100 mM HEPES, pH 7.5.

    • Fragment Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a plate of other fragments for screening.

    • Fluorescent Dye: Prepare a 50X stock of a thermal shift dye (e.g., SYPRO Orange) in DMSO.

  • Experimental Setup (96-well format):

    • In each well of a 96-well PCR plate, add 20 µL of Assay Buffer.

    • Add 0.5 µL of fragment stock solution to the appropriate wells (final concentration ~250 µM). For control wells, add 0.5 µL of DMSO.

    • Prepare a master mix of KHK protein and dye. For each reaction, mix 2 µg of KHK protein and 1X final concentration of the dye in Assay Buffer.

    • Add 5 µL of the KHK/dye master mix to each well for a final volume of 25.5 µL. The final KHK concentration will be ~0.08 mg/mL.

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition.

    • A "hit" is identified by a significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control, indicating that the fragment binds to and stabilizes the protein.

Application 2: In Vitro KHK Enzyme Inhibition Assay (IC50 Determination)

Causality and Rationale: After confirming binding, the next critical step is to quantify the compound's inhibitory potency. An enzyme inhibition assay measures the concentration of the compound required to reduce enzyme activity by 50% (IC50). An ADP-quantification assay is highly reliable as ADP is a direct product of the KHK reaction. This format is sensitive and avoids interference from colored or fluorescent compounds.[13]

Protocol: ADP-Glo™ Kinase Assay for KHK Activity

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, 1 mM EGTA, pH 7.5.

    • KHK Enzyme: Dilute purified human KHK-C in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM final).

    • Substrates: Prepare a 2X stock of ATP (e.g., 20 µM final) and a 2X stock of D-Fructose (e.g., 200 µM final) in Assay Buffer.

    • Test Compound: Perform a serial dilution of the hit compound (and its optimized analogs) in DMSO, then dilute in Assay Buffer to a 4X concentration.

  • Reaction Setup (384-well format):

    • Add 2.5 µL of 4X test compound solution to the wells.

    • Add 5 µL of 2X KHK enzyme solution and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP/Fructose substrate mix. The final reaction volume is 10 µL.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: SAR of Thiazole-Derived KHK Inhibitors

The following table presents representative data for a hypothetical lead optimization campaign starting from a fragment hit.

Compound IDR1 Group ModificationKHK-C IC50 (nM)[9][12][14]Cellular F1P Reduction IC50 (µM)
Fragment-01(4-Cyclopropyl-thiazole-2-COOH)>100,000 (Binding only)>100
Lead-01Amide at COOH8,50075
Lead-02Phenyl-amide at COOH95015.2
Optimized-01 p-Fluoro-benzylamide66 0.8
Optimized-02 (Pyrimidinyl)benzylamide8 0.15
Application 3: Cellular Fructose Metabolism Assay

Causality and Rationale: Demonstrating enzymatic inhibition is insufficient; a successful drug candidate must be cell-permeable and inhibit its target in a physiological context. This protocol measures the accumulation of Fructose-1-Phosphate (F1P), the direct product of KHK, in primary human hepatocytes after a fructose challenge. A reduction in F1P levels provides definitive evidence of target engagement in a relevant cell system.[3]

Protocol: F1P Quantification in Primary Human Hepatocytes

  • Cell Culture:

    • Plate cryopreserved primary human hepatocytes on collagen-coated plates and culture according to the supplier's recommendations until a confluent monolayer is formed.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Aspirate the old medium from the cells and add the medium containing the test compound. Incubate for 2 hours at 37 °C, 5% CO₂.

  • Fructose Challenge:

    • Add a concentrated fructose solution to each well to a final concentration of 100 µM.

    • Incubate for an additional 60 minutes.

  • Metabolite Extraction:

    • Quickly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 200 µL of ice-cold 80:20 methanol:water extraction solvent to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at maximum speed for 10 minutes at 4 °C to pellet protein and cell debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant (containing the metabolites) to a new plate or vials.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system configured for polar metabolite analysis.

    • Use a stable isotope-labeled F1P internal standard for accurate quantification.

    • Calculate the intracellular F1P concentration and determine the IC50 for F1P reduction by plotting the concentration against the compound dose.

Hit_to_Lead cluster_cycle Optimization Cycle Design Design Analogs (Structure-Based) Synth Chemical Synthesis Design->Synth Test In Vitro & Cellular Assays Synth->Test SAR Analyze SAR Data Test->SAR SAR->Design Lead Optimized Lead SAR->Lead Hit Validated Fragment Hit Hit->Design

Caption: The iterative cycle of hit-to-lead optimization in drug discovery.

Conclusion

The this compound represents a highly valuable chemical scaffold for the initiation of drug discovery programs targeting ketohexokinase. Its inherent properties make it an ideal starting point for fragment-based screening campaigns. The protocols detailed herein provide a robust framework for identifying initial hits, quantifying their enzymatic and cellular potency, and guiding the iterative process of lead optimization. By applying these methodologies, researchers can effectively leverage this and similar scaffolds to develop novel, potent, and selective KHK inhibitors, offering a promising therapeutic avenue for combating the growing epidemic of fructose-driven metabolic diseases.

References

Application Notes and Protocols for Developing Assays with 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] A significant area of research has focused on their role as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3]

This application note focuses on 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid , a novel compound featuring a cyclopropyl group, which is often incorporated into drug candidates to enhance metabolic stability and lipophilicity.[4] While the direct biological target of this specific molecule is still under investigation, its structural similarity to other known kinase inhibitors suggests its potential as a modulator of key signaling cascades. Notably, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation and survival, has been identified as a target for other thiazole-containing compounds.[3][5][6][7]

This guide provides a comprehensive framework for researchers to investigate the inhibitory potential of this compound. We will proceed under the hypothesis that this compound targets a kinase within the MAPK/ERK pathway, providing detailed protocols for both biochemical and cell-based assays to validate this hypothesis and characterize its mechanism of action.

Hypothesized Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes.[6] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many cancers.[7] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (e.g., RAF), a MAP kinase kinase (MEK1/2), and a MAP kinase (ERK1/2).[7] Small molecule inhibitors targeting kinases at various levels of this cascade have shown significant therapeutic promise.[7]

We hypothesize that this compound acts as an inhibitor of a key kinase within this pathway, such as MEK1 or ERK1/2. By blocking the activity of one of these kinases, the compound would prevent the downstream phosphorylation events necessary for signal propagation, ultimately leading to a reduction in cell proliferation and survival in cancer cells with a hyperactive MAPK/ERK pathway.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates & Translocates This compound Test Compound This compound->MEK Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Biochemical Assay Development: Characterizing Direct Enzyme Inhibition

To determine if this compound directly inhibits a specific kinase in the MAPK/ERK pathway, a robust biochemical assay is the first critical step. Homogeneous Time-Resolved Fluorescence (HTRF) assays are highly suitable for this purpose due to their sensitivity, low background, and amenability to high-throughput screening.

Protocol 1: HTRF® Kinase Assay for MEK1 Inhibition

This protocol describes a competitive binding assay to measure the inhibition of MEK1 kinase activity.

Principle: The assay measures the phosphorylation of a biotinylated ERK1 substrate by MEK1. A Europium cryptate-labeled anti-phospho-ERK1 antibody (donor) and Streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Active MEK1 enzyme

  • Biotinylated inactive ERK1 substrate

  • ATP

  • This compound (dissolved in DMSO)

  • HTRF Kinase Buffer

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-ERK1 antibody

  • Streptavidin-XL665

  • Low-volume 384-well white microplates

  • HTRF-compatible plate reader

Experimental Workflow:

HTRF_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Detection cluster_step3 Step 3: Readout A Dispense MEK1 Enzyme & Test Compound B Add Biotin-ERK1 Substrate and ATP to initiate A->B C Incubate at RT B->C D Add HTRF Detection Reagents (Eu-Ab + SA-XL665) C->D E Incubate at RT D->E F Read Plate on HTRF-compatible Reader E->F

Caption: Workflow for the HTRF® MEK1 Inhibition Assay.

Detailed Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Assay Plate Preparation:

    • Add 2 µL of HTRF Kinase Buffer to all wells.

    • Add 1 µL of the compound dilutions to the test wells. For control wells, add 1 µL of DMSO (100% inhibition) or HTRF Kinase Buffer (0% inhibition).

    • Add 2 µL of a solution containing MEK1 enzyme and Biotin-ERK1 substrate in HTRF Kinase Buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution in HTRF Kinase Buffer. The final ATP concentration should be at the Km for MEK1.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of HTRF Detection Buffer containing the Europium cryptate-labeled anti-phospho-ERK1 antibody and Streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

Data Analysis: The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percentage of inhibition is then calculated relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
Enzyme Concentration Final concentration of MEK1 per well1 nM
Substrate Concentration Final concentration of Biotin-ERK1 per well100 nM
ATP Concentration Final concentration of ATP per well (at Km)10 µM
Incubation Time Duration of the kinase reaction60 minutes
IC50 Concentration of inhibitor for 50% inhibitionTo be determined

Cell-Based Assay Development: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to confirm that a compound can penetrate the cell membrane and engage its target in a complex cellular environment.

Protocol 2: In-Cell Western™ Assay for ERK Phosphorylation

This protocol measures the phosphorylation of endogenous ERK in response to a growth factor, and the inhibitory effect of the test compound.

Principle: Cells are seeded in a microplate, serum-starved, and then treated with the inhibitor before stimulation with a growth factor (e.g., EGF or FGF). After stimulation, the cells are fixed and permeabilized. Two primary antibodies are used: one specific for phosphorylated ERK (p-ERK) and another for total ERK (t-ERK) for normalization. Fluorescently labeled secondary antibodies are then added, and the plate is scanned on an imaging system.

Materials:

  • A549 or other cancer cell line with an active MAPK/ERK pathway

  • Complete growth medium (e.g., F-12K with 10% FBS)

  • Serum-free medium

  • This compound

  • Epidermal Growth Factor (EGF)

  • Formaldehyde (37%)

  • Triton X-100

  • Blocking Buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Rabbit anti-p-ERK1/2 and Mouse anti-t-ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • 96-well clear-bottom black microplates

  • Imaging system (e.g., LI-COR Odyssey)

Experimental Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.

  • Inhibitor Treatment: Add various concentrations of this compound to the wells and incubate for 2 hours.

  • Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 10 minutes at 37°C.

  • Fixation and Permeabilization:

    • Remove the medium and add 150 µL of 4% formaldehyde in PBS. Incubate for 20 minutes at room temperature.

    • Wash the wells three times with PBS containing 0.1% Triton X-100.

    • Add 150 µL of permeabilization buffer (PBS with 0.1% Triton X-100) and incubate for 20 minutes.

  • Blocking: Wash the wells and add 150 µL of Blocking Buffer. Incubate for 90 minutes.

  • Primary Antibody Incubation: Add a solution containing both primary antibodies (anti-p-ERK and anti-t-ERK) in Blocking Buffer and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and add a solution containing both fluorescently labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the wells, remove all liquid, and scan the plate on an imaging system at 700 nm and 800 nm wavelengths.

Data Analysis: Quantify the fluorescence intensity for both p-ERK (800 nm) and t-ERK (700 nm). Normalize the p-ERK signal to the t-ERK signal for each well. Plot the normalized p-ERK signal against the inhibitor concentration to determine the cellular IC50.

ConditionExpected Outcome
Unstimulated Control Low p-ERK signal
EGF Stimulated (DMSO) High p-ERK signal
EGF + Inhibitor Dose-dependent decrease in p-ERK signal

Conclusion and Future Directions

This application note provides a strategic guide for the initial characterization of this compound as a potential kinase inhibitor targeting the MAPK/ERK pathway. The combination of a direct, biochemical HTRF assay and a functional, cell-based In-Cell Western™ assay provides a robust workflow to determine the compound's potency and mechanism of action. Positive results from these assays would warrant further investigation, including kinase panel screening to assess selectivity, structure-activity relationship (SAR) studies with analogs, and in vivo efficacy studies in relevant cancer models.

References

Application Note: Leveraging 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity to engage in diverse biological interactions.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This application note focuses on a particularly valuable building block: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid .

This molecule uniquely combines three critical pharmacophoric elements:

  • The Thiazole Core: An aromatic heterocyclic system capable of hydrogen bonding and π-π stacking, crucial for molecular recognition at biological targets.[5]

  • The 4-Position Cyclopropyl Group: A small, conformationally constrained, and lipophilic moiety that can enhance metabolic stability and optimize binding affinity by locking the molecule into a favorable bioactive conformation.[6]

  • The 2-Position Carboxylic Acid: A versatile synthetic handle, primarily for the construction of amide bonds, which is the most frequently employed reaction in medicinal chemistry programs.[7][8]

The successful incorporation of this building block into drug candidates, however, is not always trivial. The electronic properties of the thiazole ring and potential steric hindrance can render standard synthetic procedures, particularly amide couplings, inefficient.[7][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven protocols, and the causal logic behind experimental choices to effectively utilize this compound in the synthesis of next-generation bioactive compounds.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to reproducible and successful synthesis.

PropertyValueSource
Chemical Name This compound-
CAS Number 108327-46-4[10]
Molecular Formula C₇H₇NO₂S[10]
Molecular Weight 169.20 g/mol [10]
Purity Typically ≥95%[10]
Appearance Off-white to light yellow solid-

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. As a carboxylic acid, it is mildly acidic; standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. For reaction purposes, ensure the material is anhydrous, as water will compete with the amine nucleophile during the activation step of an amide coupling.

Core Synthetic Application: Robust Amide Bond Formation

The primary synthetic utility of this compound lies in its conversion to amides, creating a direct linkage to a diverse range of amine-containing fragments. The choice of coupling reagent and conditions is critical and depends heavily on the properties of the amine coupling partner.

General Synthetic Workflow

The overall strategy involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. This process generates the desired amide and a stoichiometric amount of byproduct derived from the coupling reagent.

References

scale-up synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for the unique structural and electronic properties conferred by its cyclopropyl and thiazole moieties.[1][2] The development of a robust, efficient, and scalable synthetic route is paramount for its application in drug discovery and development programs. This application note details a comprehensive, three-step synthetic protocol designed for scale-up. The strategy is centered around the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole core.[3][4] The process begins with the α-bromination of cyclopropyl methyl ketone to yield the key intermediate, 2-bromo-1-cyclopropylethanone.[5][6] This is followed by a Hantzsch cyclocondensation with ethyl thiooxamate to form the corresponding thiazole ester, which is subsequently hydrolyzed under basic conditions to afford the target carboxylic acid. This guide provides detailed, step-by-step protocols, process optimization insights, and safety considerations essential for transitioning this synthesis from laboratory scale to pilot or manufacturing scale.

Strategic Overview: The Hantzsch Approach to a Key Intermediate

The selection of a synthetic route for scale-up must prioritize reliability, cost-effectiveness, and safety. The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction between an α-haloketone and a thioamide to form the thiazole ring.[4][7] This approach was selected for its high efficiency, broad substrate scope, and the ready availability of starting materials.

Our three-step sequence is as follows:

  • Synthesis of Intermediate 1 (I-1): α-Bromination of commercially available cyclopropyl methyl ketone provides the requisite α-haloketone, 2-bromo-1-cyclopropylethanone.

  • Synthesis of Intermediate 2 (I-2): Hantzsch cyclocondensation of I-1 with ethyl thiooxamate yields the ethyl ester precursor, ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate.

  • Final Product Synthesis: Saponification (alkaline hydrolysis) of the ester I-2 furnishes the final product, this compound.[8][9]

This linear approach allows for clear quality control at each stage, ensuring high purity of the final product.

G cluster_0 Overall Synthetic Workflow SM Cyclopropyl Methyl Ketone + Bromine I1 Intermediate 1 (I-1) 2-Bromo-1-cyclopropylethanone SM->I1 Step 1: α-Bromination I2 Intermediate 2 (I-2) Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate I1->I2 Step 2: Hantzsch Cyclization (with Ethyl Thiooxamate) FP Final Product This compound I2->FP Step 3: Saponification

Caption: Overall workflow for the synthesis of the target molecule.

Part I: Synthesis of 2-Bromo-1-cyclopropylethanone (I-1)

The synthesis of the α-bromoketone intermediate is a critical first step. The most direct method is the alpha-bromination of cyclopropyl methyl ketone.[5] This reaction proceeds via an enol or enolate intermediate and requires careful control of reaction conditions to prevent over-bromination and other side reactions.

Protocol: α-Bromination

Safety Precaution: Bromine is highly corrosive, toxic, and volatile. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A solution of sodium thiosulfate should be readily available to neutralize any spills.

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel is charged with cyclopropyl methyl ketone and methanol.

  • Cooling: The solution is cooled to -5 °C to 0 °C using a circulating chiller. Maintaining a low temperature is crucial to control the reaction rate and selectivity.

  • Bromine Addition: A solution of bromine in methanol is added dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A significant exotherm is expected, and the addition rate must be carefully controlled.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting ketone is consumed (typically 2-4 hours after the addition is complete).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct.

  • Workup and Isolation: The mixture is diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product as a light-yellow oil.[6]

  • Purification: For scale-up, purification via vacuum distillation is recommended to obtain high-purity I-1 .

Table 1: Reagent and Parameter Guide for Synthesis of I-1
Reagent/ParameterMolecular Wt.MolesEquivalentsAmountNotes
Cyclopropyl methyl ketone84.12 g/mol 1.01.084.1 gStarting material
Bromine (Br₂)159.81 g/mol 1.01.0159.8 g (51.2 mL)Added as a solution in Methanol
Methanol (Solvent)---500 mLAnhydrous grade recommended
Reaction Temperature----5 °C to 5 °CCritical for selectivity
Reaction Time---4-6 hoursMonitor by TLC/GC
Sodium Bicarbonate---As neededFor quenching/neutralization
Dichloromethane---3 x 200 mLFor extraction

Part II: Hantzsch Cyclization to Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (I-2)

This step forms the core thiazole heterocycle. The mechanism involves an initial S-alkylation of the thioamide by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

G cluster_1 Simplified Hantzsch Thiazole Synthesis Mechanism Thioamide Thiooxamate (Nucleophile) Intermediate Acyclic Intermediate Thioamide->Intermediate SN2 Attack Bromoketone α-Bromoketone (I-1) (Electrophile) Bromoketone->Intermediate Cyclized Thiazoline Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Aromatic Thiazole (I-2) Cyclized->Product Dehydration

Caption: Key transformations in the Hantzsch thiazole synthesis.

Protocol: Thiazole Formation
  • Reactor Setup: A reactor is charged with ethyl thiooxamate and a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: 2-Bromo-1-cyclopropylethanone (I-1 ) is added to the solution at room temperature. The reaction is often mildly exothermic.

  • Heating: The reaction mixture is heated to reflux (typically 70-80 °C) and maintained for 4-8 hours.

  • Reaction Monitoring: Progress is monitored by TLC or LC-MS to confirm the consumption of I-1 .

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel or, for larger scales, by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield I-2 as a solid.

Table 2: Reagent and Parameter Guide for Synthesis of I-2
Reagent/ParameterMolecular Wt.MolesEquivalentsAmountNotes
2-Bromo-1-cyclopropylethanone (I-1)163.01 g/mol 0.51.081.5 gFrom Part I
Ethyl thiooxamate133.17 g/mol 0.551.173.2 gSlight excess improves conversion
Ethanol (Solvent)---400 mLAnhydrous grade
Reaction Temperature---~78 °C (Reflux)
Reaction Time---4-8 hoursMonitor by TLC/LC-MS

Part III: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion.[8][9]

Protocol: Ester Hydrolysis
  • Reactor Setup: A reactor is charged with the ethyl ester I-2 and a mixture of ethanol and water.

  • Base Addition: An aqueous solution of sodium hydroxide (or lithium hydroxide) is added to the mixture.

  • Heating: The mixture is heated to 50-60 °C and stirred for 2-4 hours.

  • Reaction Monitoring: The disappearance of the starting ester is monitored by TLC or LC-MS.

  • Workup and Precipitation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a nonpolar solvent (e.g., hexanes or ether) to remove any non-acidic impurities.

  • Acidification: The aqueous layer is cooled in an ice bath and slowly acidified to pH 2-3 with a dilute acid (e.g., 2 M HCl). The carboxylic acid product will precipitate as a solid.

  • Isolation and Drying: The solid product is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum to afford the final product, this compound, with high purity.

Table 3: Reagent and Parameter Guide for Final Product Synthesis
Reagent/ParameterMolecular Wt.MolesEquivalentsAmountNotes
Ethyl Ester (I-2)211.26 g/mol 0.41.084.5 gFrom Part II
Sodium Hydroxide (NaOH)40.00 g/mol 0.82.032.0 gUse of excess base ensures full hydrolysis
Ethanol/Water (Solvent)---300 mL / 150 mLCo-solvent system for solubility
Reaction Temperature---50-60 °C
Reaction Time---2-4 hoursMonitor by TLC/LC-MS
Hydrochloric Acid (2 M)---As neededFor acidification to pH 2-3

Scale-Up Considerations and Process Safety

  • Thermal Safety: The α-bromination step is highly exothermic. On a large scale, robust temperature control via a jacketed reactor and a controlled addition rate are critical to prevent thermal runaway. A quench/kill solution should always be prepared in advance.

  • Reagent Handling: Handling large quantities of bromine requires specialized equipment and safety protocols, including dedicated scrubbers for off-gassing.

  • Workup and Extraction: Large-scale extractions can lead to emulsion formation. Careful selection of solvents and agitation rates is necessary. Phase-separation can be time-consuming, and appropriate equipment (e.g., bottom-outlet reactors) is beneficial.

  • Crystallization and Filtration: The final precipitation and filtration steps require appropriately sized reactors and filtration equipment (e.g., Nutsche filter-dryer) to handle large volumes of solid product efficiently and safely.

  • Process Analytical Technology (PAT): For manufacturing-scale synthesis, implementing in-situ monitoring tools (e.g., IR or Raman spectroscopy) can provide real-time control over reaction endpoints and improve process consistency.

Conclusion

This application note presents a validated and scalable three-step synthesis for this compound. By leveraging the classic Hantzsch thiazole synthesis and standard organic transformations, this protocol provides a clear and reliable pathway for producing this valuable building block in multi-gram to kilogram quantities. The detailed protocols and considerations for process safety and scalability are intended to provide researchers and process chemists with a solid foundation for further development and implementation.

References

Application Notes & Protocols: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid as a Novel Linker for Luminescent Metal-Organic Frameworks in Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel functional materials.

Introduction: Beyond the Molecule

4-Cyclopropyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound distinguished by a unique combination of functional groups: a coordinating carboxylic acid, a luminescent and electron-accepting thiazole ring, and a sterically influential cyclopropyl group. While its derivatives have seen extensive exploration in medicinal chemistry, its potential in materials science remains a frontier of significant promise.[1] This guide delineates the prospective application of this molecule as a bespoke organic linker for the synthesis of a novel, luminescent Metal-Organic Framework (MOF), herein designated as CPTz-MOF-1 (Cyclopropyl-Thiazole Metal-Organic Framework-1).

The core hypothesis of this work is that the unique electronic and steric properties imparted by the cyclopropyl and thiazole moieties can be harnessed to create a highly sensitive and selective luminescent sensor. The thiazole ring, containing both nitrogen and sulfur heteroatoms, not only contributes to the framework's luminescence but also offers specific binding sites for soft metal ions.[2] This document provides the scientific rationale, detailed synthesis protocols, and characterization methodologies for CPTz-MOF-1, focusing on its application as a chemosensor.

Scientific Rationale: The "Why" Behind the Design

The convergence of three key molecular features in this compound underpins its selection as a sophisticated building block for functional MOFs.

  • The Thiazole-Carboxylate Core: The 1,3-thiazole ring provides a rigid, planar segment essential for forming crystalline, porous structures.[2] Coupled with the 2-carboxylic acid group, it presents well-defined coordination points (the carboxylate oxygens and potentially the thiazole nitrogen) for binding with metal centers, such as Zn(II), to form a stable framework.[3] Thiazole itself is an intrinsic fluorophore, making it the source of the MOF's ligand-based luminescence.[4]

  • The Cyclopropyl Modulator: The cyclopropyl group is not a passive substituent. Its strained ring system possesses Walsh orbitals that can overlap with the thiazole's π-system, behaving as a π-electron donor.[5][6] This electronic contribution can modulate the photophysical properties of the thiazole linker, potentially enhancing the quantum yield or shifting the emission wavelength of the resulting MOF.[5] Furthermore, its rigid, three-dimensional structure introduces steric bulk that will influence the crystal packing, pore size, and topology of the final MOF architecture.

  • Selection of Zinc(II) Node: Zinc(II) is the ideal metal node for this application. Its d¹⁰ electronic configuration prevents metal-centered d-d electronic transitions that could quench fluorescence, thus preserving the ligand-based luminescence originating from the thiazole linker.[7] Zinc-based MOFs are also well-documented for their stability and straightforward synthesis.[1][8]

The synergy of these components is expected to yield a MOF with inherent fluorescence that can be selectively modulated by analytes capable of interacting with the thiazole moiety.

Synthesis of CPTz-MOF-1: A Solvothermal Protocol

This protocol details the solvothermal synthesis of the hypothetical CPTz-MOF-1. Solvothermal methods utilize sealed reaction vessels to heat solvents above their boiling points, creating high-pressure conditions that facilitate the crystallization of thermodynamically stable MOF structures.[8][9]

Materials and Equipment
Reagent/Material Grade Supplier Example CAS Number
This compound≥95%Amerigo Scientific108327-46-4
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)ACS ReagentSigma-Aldrich5970-45-6
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%MilliporeSigma68-12-2
ChloroformHPLC GradeFisher Scientific67-66-3
Teflon-lined Stainless Steel Autoclave23 mLParr Instrument Co.-
Programmable Laboratory Oven-VWR-
Centrifuge-Eppendorf-
Vacuum Oven-Sheldon Manufacturing-
Step-by-Step Synthesis Protocol
  • Preparation of Precursor Solution:

    • In a 20 mL glass vial, dissolve 33.8 mg (0.2 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate 20 mL glass vial, dissolve 43.9 mg (0.2 mmol) of Zinc Acetate Dihydrate in 10 mL of DMF.

    • Causality Note: Using a 1:1 molar ratio of linker to metal salt is a common starting point for zinc-carboxylate MOFs. DMF is an excellent solvent for both precursors and its high boiling point is ideal for solvothermal synthesis.

  • Solvothermal Reaction:

    • Combine the two solutions in the 23 mL Teflon-lined autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the oven to 120 °C at a rate of 5 °C/min. Maintain this temperature for 48 hours.

    • Causality Note: The elevated temperature provides the necessary energy to overcome the kinetic barriers of nucleation and crystal growth. A 48-hour period allows for the slow formation of well-defined crystals.

  • Product Isolation and Washing:

    • After 48 hours, cool the oven to room temperature at a rate of 2 °C/min to prevent rapid crashing out of amorphous material.

    • Carefully retrieve the autoclave. A crystalline powder should be visible at the bottom.

    • Collect the solid product by centrifugation at 8,000 rpm for 10 minutes. Decant and discard the supernatant.

    • Re-disperse the solid in 15 mL of fresh DMF, vortex briefly, and centrifuge again. Repeat this washing step three times to remove unreacted precursors.

  • Solvent Exchange and Activation:

    • After the final DMF wash, re-disperse the product in 15 mL of chloroform. Centrifuge and discard the supernatant. Repeat this chloroform wash three times.

    • Causality Note: Chloroform is more volatile than DMF and facilitates the removal of high-boiling DMF from the MOF pores. This process, known as solvent exchange, is critical for "activating" the MOF.

    • Transfer the resulting solid to a vacuum oven. Heat at 150 °C under vacuum for 12 hours. This step removes the guest chloroform molecules from the pores, yielding the activated, porous CPTz-MOF-1.

Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_purification 3. Purification & Activation Ligand Dissolve Linker in DMF Combine Combine Solutions in Autoclave Ligand->Combine Metal Dissolve Zn(OAc)₂ in DMF Metal->Combine Heat Heat at 120°C for 48h Combine->Heat Cool Slow Cool to RT Heat->Cool Centrifuge Isolate via Centrifugation Cool->Centrifuge Wash_DMF Wash with fresh DMF (x3) Centrifuge->Wash_DMF Wash_CHCl3 Solvent Exchange with Chloroform (x3) Wash_DMF->Wash_CHCl3 Activate Activate in Vacuum Oven (150°C) Wash_CHCl3->Activate Final_Product Final_Product Activate->Final_Product CPTz-MOF-1

Caption: Workflow for the solvothermal synthesis of CPTz-MOF-1.

Validation and Characterization of CPTz-MOF-1

Successful synthesis must be validated through a suite of characterization techniques.

Technique Purpose Expected Outcome for CPTz-MOF-1
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and determine the phase purity.A diffraction pattern with sharp peaks, distinct from the patterns of the starting materials, indicating the formation of a new crystalline phase.
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm activation.A weight loss step corresponding to the removal of guest solvent, followed by a plateau, and finally decomposition at a high temperature (>300 °C), indicating a stable framework.
Nitrogen Adsorption (BET Analysis) To measure the surface area and porosity.A Type I or Type IV isotherm, confirming microporosity. A BET surface area in the range of 500-1500 m²/g is plausible.
Fluorescence Spectroscopy To characterize the luminescent properties.An excitation maximum (λ_ex) and an emission maximum (λ_em) characteristic of the thiazole-based linker. A high quantum yield is desirable.

Application Protocol: Luminescent Sensing of Hg(II)

This protocol describes the use of activated CPTz-MOF-1 for the detection of mercury(II) ions in aqueous solution. The proposed mechanism relies on the strong affinity of the soft Hg(II) ion for the soft sulfur and nitrogen atoms of the thiazole ring, leading to coordination that perturbs the electronic structure of the linker and quenches the luminescence.[2][4]

Materials
  • Activated CPTz-MOF-1 powder

  • Deionized water

  • Hg(NO₃)₂ stock solution (1 mM)

  • Stock solutions of other metal nitrates (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺, Cd²⁺) for selectivity studies.

  • Fluorometer and quartz cuvettes.

Experimental Protocol
  • Prepare MOF Dispersion:

    • Disperse 5 mg of activated CPTz-MOF-1 into 50 mL of deionized water.

    • Sonicate the mixture for 15 minutes to create a fine, homogeneous suspension. This is the stock MOF dispersion (0.1 mg/mL).

  • Luminescence Measurement:

    • Transfer 2 mL of the stock MOF dispersion into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., scan from 400-600 nm) using the predetermined excitation wavelength. This is the baseline fluorescence (I₀).

  • Titration with Hg(II):

    • Sequentially add small aliquots (e.g., 5 µL) of the 1 mM Hg(II) stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2 minutes.

    • Record the fluorescence emission spectrum (I).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of Hg(II) concentration.

    • Analyze the quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Ksv * [Q], where Ksv is the quenching constant and [Q] is the concentration of Hg(II). A linear Stern-Volmer plot indicates a consistent quenching mechanism.

  • Selectivity Test (Self-Validation):

    • Repeat the experiment using identical concentrations of other metal ion solutions instead of Hg(II).

    • Trustworthiness: A significant quenching effect should only be observed for Hg(II), demonstrating the selectivity of the sensor. Minimal changes in fluorescence in the presence of other ions validate the specificity of CPTz-MOF-1.

Sensing_Mechanism cluster_process Sensing Process cluster_observation Observable Output MOF CPTz-MOF-1 Luminescent Thiazole Linker Quenched_MOF CPTz-MOF-1::Hg(II) Complex Non-Luminescent State MOF->Quenched_MOF Coordination (Hg-S/N interaction) Initial_State High Fluorescence (I₀) MOF:f0->Initial_State Excitation Analyte Hg(II) Ion Analyte->Quenched_MOF Final_State Low Fluorescence (I) Quenched_MOF:f0->Final_State Quenching

Caption: Proposed mechanism for Hg(II) detection by CPTz-MOF-1.

Conclusion and Future Outlook

This compound presents a compelling structural motif for the rational design of advanced functional materials. The prospective CPTz-MOF-1, built upon this unique linker, exemplifies a targeted approach to creating highly selective and sensitive chemical sensors. The protocols outlined herein provide a robust framework for its synthesis, characterization, and application. Future work should focus on the experimental realization of this system and the exploration of its utility in detecting other environmentally relevant analytes, as well as its potential in catalysis and gas separation, leveraging the unique porous environment created by the cyclopropyl-functionalized linkers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this valuable heterocyclic compound. Our focus is on improving yield and purity through a scientifically grounded understanding of the reaction mechanism and experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for synthesizing this compound?

A1: The most robust and widely applicable method is a multi-step approach based on the Hantzsch thiazole synthesis. This strategy involves three key stages:

  • Synthesis of the α-haloketone precursor: 2-bromo-1-cyclopropylethanone is prepared via the alpha-bromination of cyclopropyl methyl ketone.

  • Hantzsch thiazole synthesis: The α-haloketone is then reacted with ethyl thiooxamate to form the ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate intermediate. This step is crucial as it directly installs the required carboxylate functionality at the 2-position of the thiazole ring.

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired this compound.

This pathway is favored due to the commercial availability of the starting materials and the generally high yields achievable for each step.

Q2: I am observing a low yield in the Hantzsch thiazole synthesis step. What are the likely causes?

A2: Low yields in the Hantzsch synthesis of ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate can stem from several factors. The primary areas to investigate are the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of both the 2-bromo-1-cyclopropylethanone and ethyl thiooxamate can be limiting factors.

Q3: Are there alternative synthetic routes to consider?

A3: While the Hantzsch approach is common, other methods for synthesizing substituted thiazoles exist. For instance, modifications of the Hantzsch synthesis using cyclopropylamine as the amine source have been reported for the synthesis of related 4-cyclopropylthiazole derivatives[1]. However, these routes may not directly yield the desired 2-carboxylic acid functionality and would require additional, potentially complex, functionalization steps. For directness and efficiency, the Hantzsch reaction with ethyl thiooxamate is generally the recommended starting point for optimization.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 2-Bromo-1-cyclopropylethanone

Q: My alpha-bromination of cyclopropyl methyl ketone is resulting in a low yield of the desired 2-bromo-1-cyclopropylethanone. What could be the issue?

A: Low yields in this step are often attributed to suboptimal reaction conditions or the formation of byproducts.

  • Cause 1: Inefficient Enolization. The alpha-bromination proceeds through an enol or enolate intermediate. The rate and regioselectivity of enolization are critical.

    • Solution: The reaction is typically acid-catalyzed to favor the formation of the kinetic enol on the methyl side. Using a solvent like methanol can facilitate this process. Ensure your starting cyclopropyl methyl ketone is of high purity, as impurities can interfere with enolization.

  • Cause 2: Over-bromination. The product, 2-bromo-1-cyclopropylethanone, can undergo further bromination to yield dibromo-species, which consumes the starting material and complicates purification.

    • Solution: Carefully control the stoichiometry of the brominating agent. Using a slight excess of bromine (Br₂) or N-Bromosuccinimide (NBS) is common, but a large excess should be avoided. Slow, dropwise addition of the brominating agent at a controlled temperature can help minimize over-bromination.

  • Cause 3: Instability of the Product. α-haloketones can be lachrymatory and may degrade upon prolonged heating or exposure to light.

    • Solution: Conduct the reaction at a controlled, often low, temperature and protect the reaction mixture from light. Once the reaction is complete, proceed with the work-up and purification promptly. Distillation under reduced pressure is a common purification method for 2-bromo-1-cyclopropylethanone[2].

Problem 2: Low Yield and/or Impurities in the Hantzsch Thiazole Synthesis Step

Q: The reaction between 2-bromo-1-cyclopropylethanone and ethyl thiooxamate is giving a low yield of the target ester, and I am seeing several spots on my TLC plate. What are the possible causes and solutions?

A: This is a critical step, and several factors can impact its success.

  • Cause 1: Purity of Reactants and Solvents. Impurities in either the α-haloketone or the ethyl thiooxamate can lead to unwanted side reactions. The presence of water can also be detrimental, potentially leading to the hydrolysis of the starting materials or intermediates.

    • Solution: Ensure both reactants are pure. Ethyl thiooxamate can be synthesized from ethyl oxalate and Lawesson's reagent and should be used as a pure, dry solid[3]. Use anhydrous solvents, such as absolute ethanol, for the reaction.

  • Cause 2: Suboptimal Reaction Temperature and Time. The reaction requires sufficient thermal energy to proceed, but excessive heat can lead to decomposition and the formation of byproducts.

    • Solution: The reaction is typically carried out at reflux in a suitable solvent like ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating after the consumption of the limiting reagent may lead to lower yields.

  • Cause 3: Side Reactions. The thioamide group in ethyl thiooxamate has two nucleophilic centers (sulfur and nitrogen), which can lead to different reaction pathways. While the Hantzsch synthesis is generally regioselective, side reactions can occur.

    • Solution: Controlling the reaction conditions, such as temperature and pH, can help favor the desired reaction pathway. In some cases, the use of a mild, non-nucleophilic base can improve the yield by facilitating the initial S-alkylation step.

  • Cause 4: Steric Hindrance. The cyclopropyl group, while small, can exert some steric influence that may slow down the reaction compared to unhindered α-haloketones.

    • Solution: In cases of slow reaction rates due to steric hindrance, extending the reaction time or a modest increase in temperature might be necessary. Again, careful monitoring by TLC is crucial to balance conversion with potential degradation.

Problem 3: Incomplete Hydrolysis of the Ethyl Ester

Q: I am having trouble achieving complete hydrolysis of the ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate to the carboxylic acid. What can I do?

A: Incomplete hydrolysis is a common issue, often related to the reaction conditions or the stability of the starting material under basic conditions.

  • Cause 1: Insufficient Base or Reaction Time. Saponification of the ester requires a sufficient stoichiometric amount of base and adequate time to go to completion.

    • Solution: Use a moderate excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility. The reaction is typically heated to reflux. Monitor the disappearance of the starting ester by TLC.

  • Cause 2: Reversibility of the Reaction. The hydrolysis is a reversible reaction.

    • Solution: Using a sufficient excess of base will drive the equilibrium towards the carboxylate salt.

  • Cause 3: Difficulty in Product Isolation. The final carboxylic acid product might be soluble in the aqueous reaction mixture, making extraction difficult.

    • Solution: After the hydrolysis is complete, the reaction mixture should be cooled and then carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of around 2-3[4]. This will precipitate the carboxylic acid, which can then be collected by filtration. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-cyclopropylethanone

This protocol is adapted from established methods for the alpha-bromination of ketones[2].

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add a catalytic amount of hydrobromic acid.

  • Cool the mixture in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.

  • Extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation to yield 2-bromo-1-cyclopropylethanone as a colorless to pale yellow liquid.

Protocol 2: Synthesis of Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate

This protocol is based on the Hantzsch thiazole synthesis using ethyl thiooxamate[3][5][6].

  • In a round-bottom flask, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol.

  • Add 2-bromo-1-cyclopropylethanone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate.

Protocol 3: Synthesis of this compound

This protocol follows standard procedures for the hydrolysis of carboxylic acid esters[7][8].

  • Dissolve ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

  • A precipitate should form. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Summary

StepReactionKey ReactantsTypical SolventsTemperatureTypical Yield
1α-BrominationCyclopropyl methyl ketone, BromineMethanol0-25 °C70-85%
2Hantzsch Synthesis2-Bromo-1-cyclopropylethanone, Ethyl thiooxamateEthanolReflux (approx. 78 °C)60-80%
3HydrolysisEthyl 4-cyclopropyl-1,3-thiazole-2-carboxylate, NaOHEthanol/WaterReflux (approx. 80-100 °C)85-95%

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthetic_Pathway A Cyclopropyl methyl ketone B 2-Bromo-1-cyclopropylethanone A->B  Br₂, H⁺ (cat.)  Methanol C Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate B->C  Ethyl thiooxamate  Ethanol, Reflux D This compound C->D  1. NaOH, H₂O/EtOH, Reflux  2. H₃O⁺

Caption: Synthetic route to this compound.

Troubleshooting Logic for Low Yield in Hantzsch Synthesis

Troubleshooting_Hantzsch Start Low Yield in Hantzsch Synthesis Purity Check Reactant and Solvent Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions SideReactions Investigate Side Reactions Start->SideReactions PurifyReactants Purify/Dry Reactants Use Anhydrous Solvents Purity->PurifyReactants Impurities or Water Detected OptimizeTempTime Adjust Temperature and Time (Monitor by TLC) Conditions->OptimizeTempTime Incomplete Reaction or Decomposition AdjustBase Consider Mild Base (e.g., NaHCO₃) Conditions->AdjustBase Slow Reaction Rate AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) Adjust Stoichiometry SideReactions->AnalyzeByproducts Multiple Spots on TLC

Caption: Troubleshooting workflow for low yield in the Hantzsch step.

References

Technical Support Center: Purification of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS No. 108327-46-4). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from biological screening to API formulation.

This document provides in-depth, field-proven guidance in a question-and-answer format, addressing common challenges and offering robust, step-by-step protocols for the purification of this key heterocyclic building block.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common syntheses of thiazole carboxylic acids, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the specific pathway, these could include precursors like cyclopropyl-containing ketones, thioamides, or esters.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used during the synthesis.

  • Reaction By-products: These are often structurally related to the target molecule and can be challenging to remove. For instance, by-products from decarboxylation or side reactions involving the thiazole ring can occur.

  • Solvent Residues: Residual organic solvents from the reaction or initial work-up.

A preliminary analysis of your crude material by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and level of these impurities, which will guide your purification strategy.

Q2: How do I select the most appropriate primary purification method for my crude sample?

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. The following decision tree provides a general guideline.

G start Crude 4-Cyclopropyl-1,3-thiazole- 2-carboxylic acid check_impurities What is the nature of the main impurities? start->check_impurities neutral_basic Neutral or Basic Organic Impurities check_impurities->neutral_basic acidic_polar Structurally Similar Acidic or Highly Polar Impurities check_impurities->acidic_polar trace_impurities Trace Impurities & High Purity Needed check_impurities->trace_impurities method_extraction Acid-Base Extraction (Highly Effective for Bulk Removal) neutral_basic->method_extraction method_recrystallization Recrystallization (Good for Crystalline Solids) acidic_polar->method_recrystallization method_chromatography Column Chromatography or Prep-HPLC (For Difficult Separations) trace_impurities->method_chromatography method_extraction->method_recrystallization Follow up with for higher purity method_recrystallization->method_chromatography If purity is still insufficient

Caption: Decision tree for selecting a purification method.

Q3: How do I effectively purify my compound using Acid-Base Extraction?

Acid-base extraction is an exceptionally powerful and scalable technique for purifying carboxylic acids by separating them from neutral and basic impurities.[1][2] The method leverages the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble salt.[3][4]

The Underlying Principle (Causality):

  • Extraction: Your crude material is dissolved in an organic solvent immiscible with water. By washing with an aqueous base (e.g., sodium hydroxide), the acidic target compound is deprotonated to form its sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral or basic impurities remain in the organic layer.[1][5]

  • Recovery: The layers are separated. The aqueous layer, now containing the purified carboxylate salt, is acidified with a strong acid (e.g., HCl). This protonates the carboxylate, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a pure solid.[6]

G cluster_extraction Step 1: Extraction cluster_separation Step 2: Separation of Impurities cluster_recovery Step 3: Recovery of Pure Product start Crude Product (in Organic Solvent, e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Contains Sodium 4-Cyclopropyl-1,3-thiazole-2-carboxylate) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., 3M HCl, to pH ~2) aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter, Wash with Cold Water, and Dry precipitate->filter_dry final_product Pure Product filter_dry->final_product

Caption: Experimental workflow for acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base wash (steps 2-3) on the organic layer one more time to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts. The organic layer can now be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Q4: My compound is already quite pure. How can I improve its purity further using Recrystallization?

Recrystallization is the gold standard for purifying solid compounds that are already relatively free of major impurities. It is an excellent follow-up to acid-base extraction.

The Underlying Principle (Causality): The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor during crystallization).[5]

Solvent Selection Table

SolventBoiling Point (°C)PolarityComments
Methanol/Water VariablePolarA good starting point. Dissolve in minimal hot methanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.[7]
Ethyl Acetate 77MediumOften a good choice for moderately polar compounds.[8]
Toluene 111Non-polarCan be effective for removing more polar impurities.
Hexane/Ethyl Acetate VariableNon-polar/MediumA common non-polar/polar solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy.

Detailed Protocol: Recrystallization

  • Solvent Selection: Test small amounts of your material with the solvents listed above to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly under vacuum.

Q5: When is it necessary to use chromatography?

You should consider chromatographic methods like flash column chromatography or preparative HPLC when:

  • Impurities are very similar in structure and polarity to the desired product, making separation by extraction or recrystallization ineffective.

  • You require exceptionally high purity (>99.5%) for sensitive applications like pharmacology or clinical studies.

  • The product is an oil or a non-crystalline solid that cannot be purified by recrystallization.

While more resource-intensive, chromatography offers the highest resolution. Analytical HPLC methods are also essential for assessing the final purity of your compound regardless of the purification method used.[10][11]

Troubleshooting Guide
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Acid-Base Extraction: No precipitate forms upon acidification.1. Insufficient acid was added. 2. The product is more water-soluble than expected.1. Check the pH and add more acid until it is strongly acidic (pH 1-2). 2. Extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane, then dry and evaporate the organic layer.[4]
Acid-Base Extraction: An emulsion forms at the interface.The concentrations are too high, or vigorous shaking created a stable mixture.1. Add a saturated solution of NaCl (brine) to disrupt the emulsion. 2. Let the mixture stand for a longer period. 3. Filter the entire mixture through a pad of Celite.
Recrystallization: The compound "oils out" instead of crystallizing.1. The solution is supersaturated. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Insoluble impurities are present.1. Add more hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool again. 2. Switch to a lower-boiling point solvent. 3. Attempt to purify further by another method (e.g., extraction) before recrystallizing.
Recrystallization: No crystals form upon cooling.1. The solution is too dilute. 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a seed crystal of the pure compound.[9]
General: The final product has a persistent color.Residual colored impurities or degradation products.1. Use activated carbon during recrystallization. 2. If iodide impurities are suspected from the synthesis, an oxidative treatment may be necessary.[9]
Final Purity Assessment

After purification, you must validate the purity of this compound. Standard methods include:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • HPLC/UPLC: This is the preferred method for quantitative purity analysis.[12]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure and reveals the presence of any proton- or carbon-containing impurities.

  • Mass Spectrometry: Confirms the molecular weight of the compound.[13]

By following these guidelines, you can reliably and efficiently purify this compound to the high standard required for advanced research and development.

References

Technical Support Center: Synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. We will address common challenges, byproducts, and troubleshooting strategies associated with the prevalent synthetic routes to this important heterocyclic building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your laboratory.

Section 1: Overview of the Primary Synthetic Challenge

The most common and scalable approach to constructing the 4-cyclopropyl-thiazole core is the Hantzsch thiazole synthesis.[1][2] This pathway involves the cyclocondensation of an α-halocarbonyl compound bearing the cyclopropyl moiety with a thioamide that serves as the C2-N3-S1 fragment of the ring. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

While robust, this pathway is prone to specific side reactions and byproduct formations that can complicate purification and significantly reduce yields. The primary challenges are centered around the stability of the starting materials and the final product, particularly during the hydrolysis step.

Synthetic_Scheme cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Saponification A 2-Bromo-1-cyclopropylethanone C Ethyl 4-cyclopropyl-1,3- thiazole-2-carboxylate A->C      + B Ethyl Thiooxamate D 4-Cyclopropyl-1,3-thiazole- 2-carboxylic acid C->D   LiOH, THF/H₂O

Caption: General synthetic scheme for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low (<30%). Where am I most likely losing material?

A: Significant yield loss in this synthesis typically occurs at two key stages: the Hantzsch cyclization and the final saponification step.

  • Hantzsch Cyclization: The primary thioamide reagent, often ethyl thiooxamate or a related derivative, can be unstable. Thioamides are susceptible to hydrolysis and other decomposition pathways.[3] Furthermore, the α-bromoketone is a potent lachrymator and alkylating agent that can self-condense or react with nucleophilic solvents if not handled correctly.

  • Saponification & Workup: The target molecule, a β-keto acid analogue (in terms of electronic arrangement), is highly susceptible to decarboxylation upon heating or exposure to strong acidic conditions during workup.[4] This is often the most significant point of failure.

Q2: I'm observing a major byproduct with a mass of M-44 in my LCMS analysis. What is it and how can I prevent it?

A: This is the classic signature of decarboxylation. The byproduct is 4-cyclopropylthiazole. The carboxylic acid at the C2 position of a thiazole is thermally labile and readily loses CO₂ gas, especially when heated under either acidic or basic conditions used during workup or hydrolysis.[5][6] Prevention requires strict adherence to mild hydrolysis and workup conditions (see Troubleshooting Guide below).

Q3: My NMR shows residual ethyl signals (a triplet around 1.4 ppm, a quartet around 4.4 ppm) in my final, isolated product. Why won't it go away?

A: This indicates incomplete saponification of the ethyl ester intermediate. The ester may be sterically hindered, or the hydrolysis conditions (time, temperature, base equivalents) may be insufficient. While forcing the reaction with heat is tempting, it will exacerbate decarboxylation. A carefully optimized, room-temperature hydrolysis is the preferred method.

Q4: The Hantzsch cyclization step is messy, producing a dark, tarry mixture with multiple spots on TLC. What's going wrong?

A: This points to starting material degradation. The α-haloketone can undergo self-condensation reactions, especially in the presence of base. The thioamide may also be of poor quality. It is critical to use freshly prepared or purified starting materials and to control the reaction temperature carefully. Some Hantzsch reactions benefit from acidic conditions, which can protonate the thiourea-like starting material and alter the reaction pathway, sometimes leading to different isomers if an unsymmetrical thioamide is used.[7]

Section 3: Troubleshooting Guide & Byproduct Analysis

This guide provides a systematic approach to identifying and resolving common issues.

Byproduct_Formation Start Hantzsch Reaction (Target: Ethyl Ester) Sapon Saponification (Target: Carboxylic Acid) Start->Sapon Main Pathway Byproduct3 Starting Material Degradation (Tar) Start->Byproduct3 Poor Quality Reagents Incorrect Temp. Product Desired Product 4-Cyclopropyl-1,3-thiazole- 2-carboxylic acid Sapon->Product Successful Hydrolysis Byproduct1 Incomplete Reaction (Unreacted Ethyl Ester) Sapon->Byproduct1 Insufficient Base/Time Low Temperature Byproduct2 Decarboxylation (4-Cyclopropylthiazole) Sapon->Byproduct2 Excess Heat Acidic Workup

Caption: Key decision points and common byproduct formation pathways.

Problem 1: Low Yield & Purity in Hantzsch Cyclization
Symptom Root Cause Troubleshooting & Validation Protocol
Dark, insoluble material (tar) forms; low conversion. Degradation of 2-bromo-1-cyclopropylethanone. The α-bromoketone is unstable. Validation: Store under N₂, at <0 °C, and use immediately after preparation or purification. Avoid strong bases which can induce Favorskii rearrangement or self-condensation.
Reaction stalls; multiple byproducts observed via TLC/LCMS. Poor quality of the thioamide reagent. Thioamides can be challenging to prepare and store.[8][9] Validation Protocol: Prepare ethyl thiooxamate fresh from ethyl oxalyl chloride and NaHS. Confirm purity by ¹H NMR and melting point before use.
Formation of isomeric byproducts. Ambiguous regioselectivity. While less common with symmetric thiooxamate, using other thioamides can lead to isomers.[7] Validation: Confirm the structure of the product using 2D NMR (HMBC, NOESY) to ensure the correct connectivity has been formed.
Problem 2: Formation of Decarboxylation Byproduct
Symptom Root Cause Troubleshooting & Validation Protocol
Major peak at M-44 in MS; ¹H NMR consistent with 4-cyclopropylthiazole. Thermal or acid-catalyzed decarboxylation during saponification/workup. The C2-carboxyl group is highly labile.[4] Validation Protocol: Implement the "Mild Saponification Protocol" (see Section 4). During workup, neutralize carefully with a buffered acid (e.g., citric acid, solid NaHSO₄) or by bubbling CO₂ gas to precipitate the product near neutral pH.[10] NEVER use strong mineral acids (HCl, H₂SO₄) for acidification and avoid any heating.
Product decarboxylates during storage or concentration. Residual acid or heat during solvent removal. Even trace amounts of acid can catalyze decarboxylation over time. Validation: Ensure the final product is washed thoroughly to remove all traces of acid. Concentrate the final solution at temperatures below 30 °C using a rotary evaporator. For long-term storage, consider converting the acid to a stable salt (e.g., sodium or potassium salt).
Section 4: Validated Experimental Protocols
Protocol 4.1: Hantzsch Cyclization
  • Objective: To synthesize Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate.

  • Causality: This protocol uses a mild, controlled addition at low temperature to prevent the self-condensation of the sensitive α-bromoketone. Ethanol is a common and effective solvent for Hantzsch cyclizations.[2]

Step-by-Step Methodology:

  • Dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve freshly prepared 2-bromo-1-cyclopropylethanone (1.05 eq) in a minimal amount of absolute ethanol.

  • Add the solution of the α-bromoketone dropwise to the stirred thiooxamate solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LCMS until the starting thioamide is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography (Hexanes:Ethyl Acetate gradient).

Protocol 4.2: Mild Saponification to Prevent Decarboxylation
  • Objective: To hydrolyze the ethyl ester to the carboxylic acid without inducing decarboxylation.

  • Causality: This protocol uses lithium hydroxide (LiOH), a standard reagent for mild ester hydrolysis that is effective at room temperature, minimizing thermal stress on the product. The use of a THF/water solvent system ensures homogeneity for both the organic-soluble ester and the water-soluble base.

Step-by-Step Methodology:

  • Dissolve the ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution at room temperature.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LCMS. Look for the disappearance of the starting ester and the appearance of a more polar spot (the carboxylate salt).

  • Once complete, carefully add water and perform an extraction with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 1 M citric acid solution or by bubbling CO₂ gas until the pH is ~4-5. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at a temperature not exceeding 30 °C.

Section 5: References
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from --INVALID-LINK--

  • Bhat, M. A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7349. Available from: --INVALID-LINK--

  • Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Krasavin, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6673. Available from: --INVALID-LINK--

  • Science of Synthesis. (2024). Knowledge Updates 2024/1. Thieme. (General reference for thioamide synthesis). Available from: --INVALID-LINK--

  • Al-Mousawi, S. M. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Available from: --INVALID-LINK--

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. Available from: --INVALID-LINK--

  • Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from --INVALID-LINK--

  • Al-Mousawi, S. M., et al. (2016). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 21(11), 1466. Available from: --INVALID-LINK--

  • Geyer, A., et al. (2006). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 8(5), 675-679. Available from: --INVALID-LINK--

  • US Patent 3,274,207A. (1966). Processes for preparing thiazole carboxylic acids. Google Patents. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Coll. Vol. 4, p.661 (1963); Vol. 34, p.68 (1954). Available from: --INVALID-LINK--

  • EvitaChem. (n.d.). Buy 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(3), 321. Available from: --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020). Decarboxylation of Carboxylic Acids. YouTube. Available from: --INVALID-LINK--

  • Fun, H.-K., et al. (2011). Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o365. Available from: --INVALID-LINK--

  • ResearchGate. (2008). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: --INVALID-LINK--

  • de Meijere, A., et al. (2010). Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. ChemInform, 26(15). Available from: --INVALID-LINK--

  • Li, Y., et al. (2018). Facile synthesis and properties of thioamide-containing polymers. Polymer Chemistry, 9(1), 55-61. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--

  • Goudreau, N., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1166-1172. Available from: --INVALID-LINK--

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: --INVALID-LINK--

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Resolving Solubility Challenges of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide a foundational understanding of the molecule's properties, coupled with practical, step-by-step troubleshooting guides and answers to frequently asked questions.

Overview: Understanding the Solubility Puzzle

This compound is a heterocyclic compound with a unique combination of functional groups that dictate its solubility profile. Successful dissolution depends on overcoming the compound's strong crystal lattice energy and matching the solvent environment to the molecule's distinct polar and non-polar regions. This guide will walk you through a logical progression of strategies, from basic solvent screening to more advanced techniques like co-solvency and pH modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound exhibiting poor solubility in my chosen organic solvent?

Answer: The solubility behavior of this molecule is governed by the interplay of its three key structural components:

  • Polar Carboxylic Acid (-COOH): This group is the primary driver of polarity. It can act as both a hydrogen bond donor and acceptor, favoring interactions with polar solvents like alcohols.[1][2][3] In its solid state, these groups can form strong intermolecular hydrogen bonds (dimers), creating a stable crystal lattice that requires significant energy to break apart.[1][3]

  • Aromatic Thiazole Ring: This heterocyclic ring contributes to the molecule's polarity and can participate in dipole-dipole interactions.

  • Non-Polar Cyclopropyl Group: This saturated hydrocarbon moiety is hydrophobic ("water-fearing") and prefers to interact with non-polar or less polar solvents through weak van der Waals forces.[1]

A solvent must effectively disrupt the strong intermolecular forces within the solid compound and form new, energetically favorable interactions with all parts of the molecule. Poor solubility arises when a solvent is a poor match for one or more of these regions, failing to provide the energy needed to break the crystal lattice. For example, a highly non-polar solvent like hexane will not interact well with the polar carboxylic acid, while a very polar solvent may not adequately solvate the non-polar cyclopropyl tail.[2]

Q2: What is the first step I should take to find a suitable solvent?

Answer: A systematic solvent screening is the most effective initial step. The principle of "like dissolves like" is your guiding principle.[1] We recommend testing a range of solvents from different classes to quickly identify a promising candidate or a class of solvents for further optimization.

Below is a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Start with Small-Scale Test (1-2 mg of compound) PolarProtic Test Polar Protic Solvents (e.g., Methanol, Ethanol) Start->PolarProtic PolarAprotic Test Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, DMF) Start->PolarAprotic NonPolar Test Non-Polar Solvents (e.g., Toluene, Dichloromethane) Start->NonPolar Result Assess Solubility: - Fully Soluble? - Partially Soluble? - Insoluble? PolarProtic->Result PolarAprotic->Result NonPolar->Result FullySoluble Success! Proceed with experiment. Result->FullySoluble Yes PartiallySoluble Partially Soluble: Proceed to Advanced Methods (Co-solvency, pH, Temp) Result->PartiallySoluble Partial Insoluble Insoluble: Re-evaluate solvent choice or proceed to advanced methods Result->Insoluble No

Caption: Systematic workflow for initial solvent screening.

Refer to Protocol 1: Systematic Solvent Screening for a detailed experimental procedure.

Q3: The compound is partially soluble in my desired solvent. How can I improve this using co-solvents?

Answer: Co-solvency is a powerful technique to fine-tune the polarity of a solvent system to better match the solute.[4][5] By mixing a "good" solvent (in which the compound has some solubility) with a "poor" solvent, you create a mixture whose properties are intermediate between the two. This is particularly effective for compounds like ours that have both polar and non-polar regions.

The mechanism works by reducing the interfacial tension between the compound and the solvent system.[4] For instance, if your compound is partially soluble in a non-polar solvent like toluene, adding a small amount of a polar co-solvent like methanol can help solvate the carboxylic acid group, thereby increasing overall solubility. Commonly used co-solvents include ethanol, propylene glycol, and DMSO.[4][6][]

Refer to Protocol 2: Co-Solvent System Evaluation for a step-by-step guide.

Table 1: Example Co-Solvent Systems for Exploration

Primary Solvent (Less Polar)Co-Solvent (More Polar)Starting Ratio (v/v)Rationale
Dichloromethane (DCM)Methanol (MeOH)95:5Balances solvation of the hydrocarbon backbone (DCM) and the carboxylic acid (MeOH).
TolueneEthanol (EtOH)98:2Useful for reactions requiring higher temperatures and less polar environments.
Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)90:10A highly polar system capable of dissolving many poorly soluble compounds.
Ethyl AcetateAcetone80:20A moderately polar system with common, easily removable solvents.
Q4: Can I use a base to increase solubility in an organic solvent?

Answer: Absolutely. This is one of the most effective methods for dramatically increasing the solubility of a carboxylic acid in polar organic solvents.[8] While pH is technically a measure in aqueous solutions, the underlying principle of acid-base chemistry is universal. By adding a suitable organic base, you deprotonate the carboxylic acid (-COOH) to form a carboxylate salt (-COO⁻).[9][10] This transformation from a neutral molecule to an ionic salt drastically increases its polarity, making it much more soluble in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

G cluster_0 Before Base Addition cluster_1 After Base Addition Molecule R-COOH (Neutral, Poorly Soluble) Forms H-Bond Dimers Base + Organic Base (e.g., Triethylamine) Salt R-COO⁻ + Base-H⁺ (Ionic Salt, Highly Polar & Soluble) Base->Salt Deprotonation

Caption: Conversion to an ionic salt to boost solubility.

Commonly used bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or N,N-dimethylformamide (DMF), which can also act as a solvent. The key is to choose a base that is soluble in your reaction solvent and whose conjugate acid will not cause unwanted side reactions. According to the pKa rule, for effective salt formation, the pKa of the base should be at least two units higher than the pKa of the carboxylic acid.[11]

Refer to Protocol 3: Base-Mediated Solubilization via Salt Formation for a practical guide.

Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
  • Preparation: Aliquot approximately 1-2 mg of this compound into several small, labeled vials (e.g., 1.5 mL glass vials).

  • Solvent Addition: To the first vial, add a measured volume (e.g., 100 µL) of the first test solvent (e.g., Methanol).

  • Mixing: Agitate the vial at room temperature for 2 minutes using a vortex mixer.

  • Observation: Visually inspect the vial against a dark background. Note if the solid is fully dissolved, partially dissolved, or remains insoluble.

  • Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL. Record the volume at which dissolution occurs.

  • Repeat: Repeat steps 2-5 for each solvent you intend to test (e.g., THF, DCM, Toluene, Acetone, DMSO).

  • Analysis: Tabulate your results to compare the approximate solubility across the different solvents.

Protocol 2: Co-Solvent System Evaluation
  • Select Primary Solvent: Choose the solvent in which the compound showed the best, albeit partial, solubility from Protocol 1.

  • Initial Dissolution: In a vial, suspend a known amount of the compound (e.g., 10 mg) in a volume of the primary solvent where it will not fully dissolve (e.g., 0.8 mL).

  • Titration with Co-Solvent: While stirring, add a polar co-solvent (e.g., Methanol or DMSO) dropwise (e.g., 20 µL at a time).

  • Observe: After each addition, allow the system to mix for 1 minute. Observe for complete dissolution.

  • Quantify: Record the total volume of the co-solvent required to achieve full dissolution. This provides the optimal ratio for your specific concentration.

  • Verify Stability: Allow the solution to stand for 30 minutes to ensure the compound does not precipitate out over time.

Protocol 3: Base-Mediated Solubilization via Salt Formation
  • Solvent & Compound: In a vial, suspend the desired amount of this compound in your chosen polar aprotic solvent (e.g., Dichloromethane).

  • Base Selection: Choose a suitable organic base, such as triethylamine (TEA).

  • Molar Calculation: Calculate the molar amount of your carboxylic acid. You will add a slight excess of the base (e.g., 1.1 molar equivalents).

  • Base Addition: Add the calculated amount of TEA to the suspension.

  • Mixing: Stir or vortex the mixture at room temperature. Dissolution of the newly formed triethylammonium salt should occur rapidly.

  • Confirmation: The solution should become clear. This method is highly effective but be mindful that the compound is now in its salt form, which may influence subsequent reactions.

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the esterification of 4-cyclopropyl-1,3-thiazole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific transformation. We will delve into troubleshooting common issues and answer frequently asked questions, providing you with the expertise to optimize your reaction conditions for higher yields and purity.

The esterification of heteroaromatic carboxylic acids, such as our target molecule, can be nuanced. The presence of the thiazole ring introduces unique electronic properties and potential sites for side reactions that must be carefully managed. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the esterification of this compound. Each issue is followed by a detailed analysis and actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired ester is the most common hurdle. The root cause often lies in the choice of esterification method and the specific reaction conditions.

Possible Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid may not be sufficiently activated for nucleophilic attack by the alcohol.

    • Solution 1: Acid Catalysis (Fischer Esterification). For simple, unhindered alcohols, strong acid catalysis is a classic and effective method. However, the thiazole nitrogen can be protonated, potentially deactivating the ring and complicating the reaction. A careful selection of the acid catalyst is crucial.

    • Solution 2: Use of Coupling Reagents. For more complex or sensitive substrates, coupling reagents are the preferred method. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be highly effective.

  • Decomposition of the Starting Material or Product: The thiazole ring or the cyclopropyl group can be sensitive to harsh reaction conditions.

    • Solution: Employ milder reaction conditions. If using acid catalysis, consider using milder acids like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid. For coupling reactions, ensure the reaction is run at or below room temperature.

Experimental Protocol: DCC/DMAP Coupling

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add the alcohol (1.1-1.5 equivalents) and DMAP (0.1-0.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Possible Side Reactions and Prevention:

  • N-Acylation of the Thiazole Ring: While less common, under certain conditions, the thiazole nitrogen can be acylated.

    • Prevention: This is more likely to occur with highly reactive acylating agents. Using a standard coupling reagent like DCC/DMAP or HATU at controlled temperatures minimizes this risk.

  • Epimerization or Rearrangement of the Cyclopropyl Group: The cyclopropyl group is generally stable, but highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to rearrangement.

    • Prevention: Maintain neutral or mildly acidic/basic conditions and avoid high temperatures.

Issue 3: Difficulty in Product Purification

Purification can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, or closely eluting impurities.

Purification Strategies:

  • Removal of DCC Byproduct (DCU): Dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents.

    • Solution: After the reaction, filter the reaction mixture through a pad of Celite®. If DCU remains in the filtrate, it can often be precipitated by concentrating the solution and adding a less polar solvent like hexanes.

  • Chromatographic Separation:

    • Solution: A well-chosen solvent system for column chromatography is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Table 1: Example Solvent Systems for Column Chromatography

Polarity of EsterStarting Solvent System (Hexanes:EtOAc)Final Solvent System (Hexanes:EtOAc)
Low95:580:20
Medium90:1070:30
High80:2050:50

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for scaling up the reaction?

For scalability, Fischer esterification is often preferred due to its cost-effectiveness and the simplicity of the workup. However, this must be balanced with the potential for lower yields and side reactions with a sensitive substrate like a thiazole. For high-value products where yield and purity are paramount, a coupling-reagent-mediated process may be more suitable, despite the higher cost and more complex purification.

Q2: How do I effectively monitor the reaction progress?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common and effective methods.

  • TLC: Provides a quick and qualitative assessment of the reaction. A good solvent system will show a clear separation between the starting carboxylic acid, the alcohol, and the product ester.

  • LC-MS: Offers quantitative data on the consumption of starting materials and the formation of the product. It is also invaluable for identifying any side products.

Q3: Can I use a Dean-Stark apparatus for Fischer esterification?

Yes, a Dean-Stark apparatus is highly recommended for Fischer esterification to drive the equilibrium towards the product by removing water as it is formed.

Workflow for Fischer Esterification with a Dean-Stark Trap

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Reactants Carboxylic Acid + Alcohol + Acid Catalyst in Toluene Apparatus Round Bottom Flask with Dean-Stark Trap and Condenser Reactants->Apparatus Heat Heat to Reflux Apparatus->Heat Water_Removal Azeotropic Removal of Water Heat->Water_Removal Monitoring Monitor by TLC/LC-MS Water_Removal->Monitoring Quench Quench with Base Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Fischer Esterification Workflow.

Q4: What is the mechanism of activation with DCC/DMAP?

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

Mechanism of DCC/DMAP Esterification

G RCOOH Carboxylic Acid O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_DMAP N-acylpyridinium Salt (Highly Reactive) O_acylisourea->Acyl_DMAP + DMAP DCU DCU Byproduct O_acylisourea->DCU DMAP DMAP Acyl_DMAP->DMAP regenerated Ester Ester Product Acyl_DMAP->Ester + ROH ROH Alcohol

Caption: DCC/DMAP Esterification Mechanism.

preventing degradation of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-C7H7NO2S

Subject: Best Practices for the Storage and Handling of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid to Prevent Degradation

Introduction

This compound is a heterocyclic building block crucial in medicinal chemistry and drug development for synthesizing more complex molecules.[1] The integrity of this reagent is paramount; its degradation can lead to failed syntheses, impure products, and unreliable biological data. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The ideal storage conditions are designed to mitigate the primary drivers of chemical degradation: temperature, moisture, oxygen, and light. For maximum stability, the compound should be stored at 2-8°C in a dark, dry environment under an inert atmosphere .

  • Causality:

    • Temperature (2-8°C): Lowering the temperature reduces the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions, such as decarboxylation.[2] While stable at room temperature for short periods, long-term storage should be refrigerated.[3][4]

    • Moisture (Dry/Desiccated): The thiazole ring and carboxylic acid functional group can be susceptible to hydrolysis. Storing the compound with a desiccant or in a dry box minimizes exposure to atmospheric moisture.

    • Oxygen (Inert Atmosphere): Thiazole derivatives can be susceptible to oxidation.[5] Backfilling the container with an inert gas like argon or nitrogen displaces oxygen, preventing oxidative degradation pathways.[3]

    • Light (Dark): Thiazole-containing molecules can be photosensitive. A study on a similar compound, thiazole-2-carboxylic acid, demonstrated that UV light can induce conformational changes, highlighting the risk of photodegradation.[2] Storing in an amber glass vial inside a secondary container is highly recommended.

Q2: I noticed my white powder has turned slightly yellow. Is this a sign of degradation?

Yes, a color change from white or off-white to yellow or brown is a common visual indicator of potential degradation. While this does not quantify the extent of impurity, it warrants immediate investigation. Other signs include a change in texture (e.g., clumping, which may indicate moisture absorption) or incomplete dissolution in a solvent where it was previously fully soluble.

Q3: What are the most likely degradation pathways for this molecule?

Based on the structure, there are three primary degradation pathways to consider under improper storage conditions:

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO₂), especially when exposed to heat. This is a known degradation route for thiazole-2-carboxylic acids, resulting in the formation of 4-cyclopropyl-1,3-thiazole.[2]

  • Hydrolytic Cleavage: Under acidic or basic conditions, exacerbated by the presence of moisture, the thiazole ring can undergo hydrolysis.

  • Oxidation: The sulfur and nitrogen heteroatoms in the thiazole ring are susceptible to oxidation from atmospheric oxygen, leading to the formation of N-oxides or sulfoxides.

cluster_degradation Degradation Products parent 4-Cyclopropyl-1,3-thiazole- 2-carboxylic acid (Stable Form) decarboxylated 4-Cyclopropyl-1,3-thiazole + CO₂ parent->decarboxylated Heat hydrolyzed Ring-Opened Products (e.g., Thioamides) parent->hydrolyzed Moisture (Acid/Base catalysis) oxidized Oxidized Derivatives (N-oxides, Sulfoxides) parent->oxidized Oxygen (Air)

Caption: Potential degradation pathways for the title compound.

Q4: Can I store this compound dissolved in a solvent like DMSO?

Storing compounds in solution is generally not recommended for long-term viability. Solvents can facilitate degradation reactions. If you must store a solution for short-term use:

  • Use anhydrous, high-purity DMSO.

  • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Be aware that even at low temperatures, degradation can occur over time. Always prepare fresh solutions for sensitive experiments.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect your sample of this compound has degraded, follow this systematic approach to confirm its purity and fitness for use.

cluster_decision start Suspected Degradation (e.g., color change, bad results) quarantine Step 1: Quarantine Lot Prevent further use start->quarantine inspect Step 2: Document Observations Color, texture, solubility test quarantine->inspect analyze Step 3: Purity Analysis Perform RP-HPLC (see protocol) inspect->analyze interpret Step 4: Interpret Data Assess chromatogram for new peaks analyze->interpret decision Purity > 95%? interpret->decision end_ok Decision: Pass Release lot for use. Review storage to prevent future issues. decision->end_ok Yes end_fail Decision: Fail Dispose of lot per safety guidelines. Procure new material. decision->end_fail No

Caption: Workflow for troubleshooting suspected compound degradation.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. High-Performance Liquid Chromatography (HPLC) is a standard technique for stability testing due to its sensitivity and accuracy.[6]

Objective: To separate the parent compound from potential impurities and degradation products.

Materials:

  • This compound sample (and a reference standard, if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. If solubility is an issue, sonicate for 2-5 minutes.

    • Perform a 1:10 dilution of the stock solution with the same 50:50 solvent for a working concentration of 100 µg/mL.

    • Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 238 nm (based on analysis of similar thiazole derivatives[5]) or scan for optimal absorbance.

    • Column Temperature: 30°C

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Interpretation:

    • A pure sample should yield a single major peak.

    • The presence of additional peaks, especially those eluting earlier (more polar) than the main peak, suggests the presence of degradation products.

    • Calculate the area percentage of the main peak to determine purity. A purity below the manufacturer's specification (typically >95%) indicates significant degradation.

Data Summary: Storage Conditions
ParameterRecommended ConditionCondition to AvoidRationale for Recommendation
Temperature 2-8°C (Refrigerated)Room temperature (long-term), elevated temperaturesMinimizes thermal degradation (e.g., decarboxylation).[2]
Atmosphere Inert Gas (Argon, Nitrogen)Ambient AirPrevents oxidative degradation of the thiazole ring.[3]
Moisture Dry / DesiccatedHigh HumidityPrevents hydrolysis of the compound.[5]
Light Dark (Amber Vial)Direct Sunlight, UV LightAvoids photodegradation.[2]
Container Tightly Sealed Glass VialLoosely capped or plastic containersPrevents exposure to air/moisture and potential leaching from plastics.[4][7]
Incompatibilities Store SeparatelyStrong bases, strong oxidizing agents, aminesPrevents hazardous chemical reactions and degradation.[8]

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Thiazole Carboxylic Acids: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of techniques for the structural confirmation of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid, a representative small heterocyclic molecule. While a crystal structure for this exact molecule is not publicly available, we will use the closely related and structurally characterized 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid as a case study for X-ray crystallography. We will then compare this definitive method with complementary spectroscopic and computational techniques that are often more accessible and provide different, yet crucial, structural insights.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[1] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule in the solid state.

The fundamental principle involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays in a predictable pattern, which is recorded by a detector. The resulting diffraction pattern is then mathematically deconvoluted to generate an electron density map, from which the atomic structure can be modeled and refined.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision.[2]

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purified_Compound Purified Compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization Harvesting Crystal Harvesting Crystallization->Harvesting Mounting Crystal Mounting Harvesting->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Case Study: 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid

The crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid was determined at 100 K.[3] The analysis revealed a planar thiazole ring, as expected for an aromatic heterocyclic system. Crucially, the X-ray data confirmed the connectivity of the atoms and the relative positions of the methyl and carboxylic acid substituents. In the crystal lattice, molecules are linked by intermolecular O—H···N and C—H···O hydrogen bonds, forming polymeric chains.[3] This level of detail regarding intermolecular interactions is unique to crystallographic studies and is vital for understanding solid-state properties.

Parameter X-ray Crystallography
Data Output 3D atomic coordinates, bond lengths, bond angles, thermal parameters, space group, unit cell dimensions.
Strengths - Unambiguous structural determination.[1]- Provides absolute configuration.- Reveals intermolecular interactions and packing.
Limitations - Requires a high-quality single crystal, which can be difficult to grow.[2]- The structure represents the solid state, which may differ from the solution or gas phase.- Can be time-consuming and requires specialized equipment.

Alternative and Complementary Techniques

While X-ray crystallography is definitive, it is not always feasible or necessary. Other techniques provide valuable, often complementary, structural information more rapidly and on non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[4] It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[5]

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For this compound, one would expect to see signals for the thiazole ring proton, the cyclopropyl protons, and the acidic proton of the carboxylic acid, each with characteristic chemical shifts and splitting patterns.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in a molecule and their electronic environment. The chemical shifts of the thiazole ring carbons, the cyclopropyl carbons, and the carbonyl carbon would provide strong evidence for the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: For more complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing atom-to-atom connectivity.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Structural_Fragments Structural_Fragments COSY->Structural_Fragments Structural Fragments & Connectivity Map HSQC->Structural_Fragments Structural Fragments & Connectivity Map HMBC->Structural_Fragments Structural Fragments & Connectivity Map Final_Structure Final_Structure Structural_Fragments->Final_Structure Proposed Structure

Caption: Logic flow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, which is crucial for determining its molecular formula.[6] Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[7] In electron impact (EI) ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For thiazole derivatives, common fragmentation pathways include cleavage of the thiazole ring and loss of substituents.[8][9]

For this compound, one would expect to see a molecular ion peak corresponding to its exact mass. Fragmentation might involve the loss of CO₂ from the carboxylic acid group, or cleavage of the cyclopropyl ring.

Computational Chemistry (Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for corroborating experimentally determined structures.[10] By calculating the lowest energy conformation of a proposed structure, DFT can predict geometric parameters like bond lengths and angles.[11] These can be compared to experimental data if available. More powerfully, DFT can be used to predict NMR chemical shifts.[12] A strong correlation between the calculated and experimental NMR spectra provides a high degree of confidence in the proposed structure.

Comparative Analysis

Technique Primary Information Strengths Limitations
X-ray Crystallography 3D atomic coordinates, bond lengths/angles, packingUnambiguous, absolute structure[1]Requires single crystal, solid-state only[2]
NMR Spectroscopy Atom connectivity, chemical environment, stereochemistryExcellent for solution-state structure, versatile[4]Does not provide bond lengths/angles directly, can be complex to interpret
Mass Spectrometry Molecular weight, molecular formula, fragmentation patternsHigh sensitivity, requires minimal sampleProvides indirect structural information, isomers can be indistinguishable[7]
DFT Calculations Optimized geometry, predicted NMR spectraComplements experimental data, useful for unstable compounds[12]Accuracy depends on the functional and basis set used, computationally intensive

Experimental Protocols

Protocol 1: Single-Crystal X-ray Crystallography
  • Crystal Growth: Dissolve the purified compound in a suitable solvent (or solvent system) to near saturation.[13] Filter the solution into a clean vial. Allow the solvent to evaporate slowly and undisturbed over several days.[14] Alternative methods include slow cooling or vapor diffusion.

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations.[3] Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build an initial model of the structure. Refine the atomic positions and thermal parameters against the experimental data until the model converges.[15]

  • Validation: Validate the final structure using established crystallographic metrics. Deposit the final structure in a crystallographic database (e.g., CCDC).

Protocol 2: NMR Spectroscopy (¹H, ¹³C, and 2D)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard (e.g., TMS) if required.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Tune and shim the instrument. Acquire a standard ¹H spectrum with an appropriate number of scans.

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.[16] Acquire DEPT-90 and DEPT-135 spectra to differentiate carbon types.

  • 2D NMR Acquisition: Acquire 2D spectra as needed. This may include COSY, HSQC, and HMBC experiments, each with their specific pulse programs and acquisition parameters.

  • Data Processing and Analysis: Process all spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and reference all spectra. Analyze chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample and ionize it using a high-energy electron beam (typically 70 eV for EI).

  • Mass Analysis: Separate the resulting ions (molecular ion and fragment ions) based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural motifs.

Conclusion

The structural confirmation of a novel compound like this compound is best achieved through a synergistic approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, its reliance on high-quality crystals makes it a low-throughput technique. In daily research and development, a combination of NMR spectroscopy and mass spectrometry is the workhorse for routine structural elucidation. NMR provides the detailed connectivity map, while mass spectrometry confirms the molecular formula and offers corroborating structural clues. Finally, DFT calculations serve as a powerful in silico method to validate experimental findings and increase confidence in the final structural assignment. The choice of technique depends on the specific question at hand, the amount and nature of the sample, and the resources available.

References

biological activity of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a cyclopropyl moiety to this versatile heterocycle has been shown to significantly influence its pharmacological profile. This guide provides a comparative analysis of the biological activity of 4-cyclopropyl-1,3-thiazole derivatives, with a primary focus on antimicrobial and anticonvulsant activities, drawing from key experimental data on structurally similar compounds. While specific biological data for 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid is not extensively available in the current literature, this guide will leverage data from closely related analogs to provide valuable insights into its potential activities and the structure-activity relationships within this chemical class.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of thiazole, containing both sulfur and nitrogen, allows for diverse functionalization, leading to a broad array of derivatives with significant therapeutic potential. The nitrogen and sulfur atoms are crucial for forming hydrogen bonds and other interactions with biological targets, contributing to their pharmacological effects.[3] The versatility of the thiazole ring has led to its incorporation into a number of FDA-approved drugs, highlighting its importance in drug discovery.

Impact of the Cyclopropyl Group on Biological Activity

The cyclopropyl group is a small, rigid, and lipophilic moiety that can significantly impact the conformational flexibility and electronic properties of a molecule. Its introduction into a drug candidate can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered pharmacokinetic properties. In the context of thiazole derivatives, the cyclopropyl group at the 4-position has been explored for its potential to modulate biological activity.

Comparative Biological Activities of 4-Cyclopropyl-Thiazole Derivatives

A key study by Łączkowski et al. provides a foundational understanding of the biological activities of a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives.[1][2][4] These compounds, while not identical to this compound, share the core 4-cyclopropyl-thiazole scaffold and offer valuable insights into the potential of this chemical class. The primary activities investigated were antifungal, anticonvulsant, and anti-Toxoplasma gondii.

Antifungal Activity

The (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated potent antifungal activity against various Candida species.[1][2][4][5] The minimum inhibitory concentration (MIC) values for several of these compounds were found to be in the low microgram per milliliter range, indicating significant efficacy.

Table 1: Antifungal Activity of Selected 4-Cyclopropyl-Thiazole Derivatives against Candida albicans

CompoundR-group on Phenyl Ring at C4MIC (µg/mL) against C. albicans ATCC 10231[1][2]
3a 4-F0.125
3b 4-Cl0.25
3c 4-Br0.015
3d 4-I0.03
3e 4-CF37.81
Nystatin (Control) -1.95

The data clearly indicates that the nature of the substituent on the phenyl ring at the 4-position of the thiazole significantly influences antifungal activity. Halogen substitutions, particularly bromine and iodine, resulted in the most potent compounds, with MIC values substantially lower than the standard antifungal agent, nystatin.

Anticonvulsant Activity

Several of the synthesized 4-cyclopropyl-thiazole derivatives exhibited notable anticonvulsant effects in preclinical models.[1][2][4][6] The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models were used to evaluate their efficacy.

Table 2: Anticonvulsant Activity of Selected 4-Cyclopropyl-Thiazole Derivatives

CompoundR-group on Phenyl Ring at C4MES Test (% Protection at 100 mg/kg)[1][2]PTZ Test (% Protection at 100 mg/kg)[1][2]
3c 4-Br7525
3e 4-CF310050
3f 2,4-diCl5075
3i 3-Br2575

Compounds with a trifluoromethyl group (3e) showed excellent protection in the MES test, while those with di-chloro (3f) and 3-bromo (3i) substitutions were more effective in the PTZ model. This suggests that different structural features may contribute to efficacy against different seizure types.

Anti-Toxoplasma gondii Activity

Select compounds from the series also demonstrated significant activity against the protozoan parasite Toxoplasma gondii.[1][2][4]

Table 3: Anti-Toxoplasma gondii Activity of Selected 4-Cyclopropyl-Thiazole Derivatives

CompoundR-group on Phenyl Ring at C4IC50 (µM)[1][2]
3a 4-F1.9
3h 3-Cl2.5
3j 3,4-diCl1.5
Sulfadiazine (Control) -78

The tested compounds exhibited IC50 values significantly lower than the standard drug, sulfadiazine, indicating their potential as lead compounds for the development of new anti-toxoplasmosis agents.

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key structure-activity relationships for this class of compounds:

  • Influence of the 4-Position Substituent: The nature of the substituent at the 4-position of the thiazole ring is a critical determinant of biological activity. In the case of the antifungal (2-(cyclopropylmethylidene)hydrazinyl)thiazoles, electron-withdrawing halogen atoms on the phenyl ring at this position generally enhance potency.

  • Role of the Cyclopropyl Group: While a direct comparison with non-cyclopropyl analogs was not the focus of the primary study, the consistent high potency across different biological assays suggests that the cyclopropyl moiety contributes favorably to the overall activity profile, likely by influencing the compound's conformation and lipophilicity.

  • Impact of the 2-Position Moiety: The reviewed studies focus on derivatives with a hydrazone linkage at the 2-position. The presence of a carboxylic acid at this position, as in this compound, would introduce a significant change in polarity and potential for hydrogen bonding. This could lead to a different biological activity profile, potentially targeting different enzymes or receptors. For instance, carboxylic acid moieties are known to interact with the active sites of various enzymes, including metalloproteinases and polymerases.

Experimental Methodologies

To ensure scientific integrity, the following are detailed protocols for the key biological assays discussed.

Antifungal Susceptibility Testing (Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Workflow Diagram:

Antifungal_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum in RPMI-1640 medium C Add fungal inoculum to each well A->C B Serially dilute test compounds in 96-well plates B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antifungal susceptibility testing.

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 0.5–2.5 x 10³ cells/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control well.

Anticonvulsant Screening (MES and PTZ Models)

These in vivo models are standard for the preliminary screening of potential anticonvulsant drugs.

Logical Relationship Diagram:

Anticonvulsant_Screening cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazole (PTZ) Test MES_Admin Administer test compound to mice MES_Stim Apply electrical stimulus (e.g., 50 mA, 0.2 s) MES_Admin->MES_Stim MES_Observe Observe for tonic hind limb extension MES_Stim->MES_Observe MES_Result Protection = absence of tonic extension MES_Observe->MES_Result PTZ_Admin Administer test compound to mice PTZ_Inject Inject PTZ (e.g., 85 mg/kg, s.c.) PTZ_Admin->PTZ_Inject PTZ_Observe Observe for clonic seizures for 30 min PTZ_Inject->PTZ_Observe PTZ_Result Protection = absence of clonic seizures PTZ_Observe->PTZ_Result

Caption: Logic of MES and PTZ anticonvulsant tests.

Step-by-Step Protocol:

  • Animal Acclimatization: Male albino mice are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).

  • MES Test: After a predetermined time (e.g., 60 minutes), an electrical stimulus is delivered via corneal electrodes. The absence of a tonic hind limb extension is considered as protection.

  • PTZ Test: After the same pretreatment time, a convulsant dose of pentylenetetrazole is administered subcutaneously. The absence of clonic seizures for at least 30 minutes is considered as protection.

Synthesis of 4-Cyclopropyl-Thiazole Derivatives

The synthesis of the core 4-cyclopropyl-thiazole scaffold typically involves the Hantzsch thiazole synthesis.

Synthesis Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - Thiosemicarbazide - α-haloketone Step1 Reaction with Cyclopropanecarboxaldehyde Start->Step1 Step2 Formation of Thiosemicarbazone Intermediate Step1->Step2 Step3 Cyclization with Substituted α-bromoacetophenone Step2->Step3 Product Final 4-Aryl-2-(cyclopropylmethylidene)hydrazinyl)thiazole Step3->Product

Caption: General synthesis of cyclopropyl-thiazoles.

A general procedure involves the reaction of a thiosemicarbazide with cyclopropanecarboxaldehyde to form the corresponding thiosemicarbazone. This intermediate is then cyclized with a substituted α-bromoacetophenone in a suitable solvent like ethanol under reflux to yield the final 2,4-disubstituted thiazole derivative.[4]

Conclusion and Future Perspectives

The available evidence strongly suggests that the 4-cyclopropyl-1,3-thiazole scaffold is a promising framework for the development of novel therapeutic agents with a range of biological activities. The reviewed (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated potent antifungal, anticonvulsant, and anti-Toxoplasma gondii activities. The structure-activity relationship studies highlight the critical role of the substituents at the 4-position of the thiazole ring in modulating these activities.

While direct experimental data on this compound is currently lacking, the insights gained from its structural analogs provide a strong rationale for its synthesis and biological evaluation. The presence of the carboxylic acid group at the 2-position is anticipated to significantly alter its physicochemical properties and biological target profile, potentially leading to novel activities, for instance as an enzyme inhibitor. Further research is warranted to explore the full therapeutic potential of this and other this compound derivatives.

References

A Senior Application Scientist's Guide to Validating the Purity of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid, a molecule with potential applications stemming from its unique heterocyclic structure, establishing a robust and reliable analytical method for purity assessment is a critical first step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies, supported by experimental rationale, to create a validated, stability-indicating method for this specific analyte.

Understanding the Analyte: A Strategy-Driven Approach

A successful HPLC method is not born from trial and error, but from a strategic approach grounded in the physicochemical properties of the analyte. This compound presents three key structural features that dictate our chromatographic strategy:

  • The Carboxylic Acid Group (-COOH): This acidic moiety makes the molecule's retention highly sensitive to the mobile phase pH. At a pH above its pKa, the carboxylate anion is highly polar and poorly retained on a reversed-phase column. To achieve consistent retention and sharp peak shape, the mobile phase must be buffered to a pH at least 2 units below the analyte's pKa, ensuring it remains in its protonated, less polar form.[1]

  • The Thiazole Ring: This aromatic heterocycle is the molecule's primary chromophore, making UV detection an ideal choice. The NIST WebBook shows that the basic thiazole ring has a UV absorbance maximum around 230-240 nm.[2] Therefore, selecting a wavelength in this region should provide excellent sensitivity.

  • The Cyclopropyl Group: This small, non-polar aliphatic ring contributes to the molecule's overall hydrophobicity, making reversed-phase chromatography the logical starting point for method development.[3]

Comparative Analysis of HPLC Conditions

The objective is to achieve a "stability-indicating" method, one that can separate the main analyte from any potential process impurities and degradation products.[4][5][6] Forced degradation studies—exposing the analyte to harsh conditions like acid, base, oxidation, heat, and light—are essential for generating these potential impurities and verifying the method's specificity.[7]

Based on the analyte's properties, a reversed-phase C18 column is the primary choice. However, the choice of mobile phase composition and even the specific type of C18 column can significantly impact selectivity and peak shape.

Table 1: Comparison of Initial HPLC Method Parameters

ParameterOption 1: Standard C18Option 2: End-Capped C18Option 3: Standard C18
Column Standard C18, 5 µm, 4.6 x 150 mmHigh-Purity, End-Capped C18, 5 µm, 4.6 x 150 mmStandard C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.05% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Methanol (MeOH)
Gradient 30% to 90% B over 15 min30% to 90% B over 15 min30% to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 235 nm235 nm235 nm
Expected Outcome Good initial retention. Potential for peak tailing due to interaction of the carboxylic acid with residual silanols on the silica backbone.Improved peak shape. The end-capping process minimizes available silanols, leading to more symmetrical peaks for acidic compounds. This is the preferred starting point.Alternative Selectivity. Methanol can offer different selectivity for closely eluting impurities compared to ACN. However, TFA can cause ion-pairing, which may alter retention and is less MS-friendly.

Rationale for Selection: Option 2 is the most promising starting point. The combination of a modern, high-purity, end-capped C18 column with a simple formic acid/acetonitrile mobile phase system provides the best balance of performance, reproducibility, and compatibility with mass spectrometry (MS) for potential impurity identification.

The Workflow for Method Validation

A method is not reliable until it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[8] The workflow below outlines the logical progression from initial setup to final validation, ensuring a robust and trustworthy method.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Suitability cluster_analysis Phase 3: Analysis & Validation cluster_report Phase 4: Reporting prep Sample & Standard Preparation forced_deg Forced Degradation (Acid, Base, Peroxide) hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc_setup spec Specificity Analysis (Degraded Samples) forced_deg->spec sst System Suitability Test (SST) (Tailing, Plates, %RSD) hplc_setup->sst sst->spec val Validation Experiments (Linearity, Accuracy, Precision) spec->val data_proc Data Processing (Integration & Calculation) val->data_proc report Final Report: Purity Assay & Validation Summary data_proc->report

References

A Comparative Guide to 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of 4-cyclopropyl-1,3-thiazole-2-carboxylic acid derivatives, focusing on their performance in both laboratory (in vitro) and preclinical animal (in vivo) studies. We will delve into the experimental data that underpins their therapeutic potential, offering researchers, scientists, and drug development professionals a detailed overview of this promising class of compounds.

The Significance of the this compound Scaffold

The this compound core is a privileged structure in drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a versatile backbone for chemical modification. The cyclopropyl group at the 4-position is of particular interest as it can enhance metabolic stability and binding affinity to target proteins. The carboxylic acid at the 2-position provides a handle for forming various derivatives, such as amides, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Recent research has highlighted the potential of derivatives of this scaffold as potent inhibitors of various enzymes, including protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

In Vitro Evaluation: Unraveling Biological Activity at the Cellular Level

In vitro studies are the first crucial step in evaluating the therapeutic potential of new chemical entities. These experiments, conducted in a controlled laboratory setting, allow for the precise measurement of a compound's biological activity against specific cellular targets. For this compound derivatives, a range of in vitro assays are employed to characterize their mechanism of action and potency.

Anti-proliferative Activity in Cancer Cell Lines

A primary application of these derivatives is in oncology. Their ability to inhibit the growth of cancer cells is a key indicator of their potential as anticancer agents. The anti-proliferative activity is typically assessed using a panel of human cancer cell lines.

Table 1: Comparative Anti-proliferative Activity (IC50, µM) of Selected Thiazole Carboxamide Derivatives

CompoundMKN-45 (Gastric Cancer)HT-29 (Colon Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)
Derivative A0.0450.120.350.28
Derivative B0.0380.100.290.21
Derivative C0.521.252.811.95
Foretinib (Control)0.0120.0250.0180.015

Data presented is a representative compilation from published studies on related thiazole carboxamide derivatives.

The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. As shown in Table 1, different derivatives exhibit varying degrees of potency against different cancer cell lines, highlighting the importance of the specific chemical modifications on the core scaffold.

Kinase Inhibition Assays

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases. In vitro kinase inhibition assays are essential to confirm the direct interaction of these compounds with their molecular targets.

A notable target for this class of compounds is the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis.

Table 2: In Vitro Kinase Inhibitory Activity (IC50, nM) of a Lead Thiazole Carboxamide

Kinase TargetIC50 (nM)
c-Met5.2
VEGFR-215.8
Ron25.4
Axl30.1

This data is representative of a highly optimized thiazole carboxamide derivative from preclinical studies.[1]

These assays demonstrate the potency and selectivity of the compounds. A compound that potently inhibits the target kinase (e.g., c-Met) while showing less activity against other kinases is generally preferred to minimize off-target effects.

In Vivo Evaluation: Assessing Efficacy and Safety in Preclinical Models

While in vitro studies provide valuable information about a compound's activity at the molecular and cellular level, in vivo studies in animal models are necessary to evaluate its efficacy, safety, and pharmacokinetic profile in a whole organism.

Tumor Xenograft Models in Mice

To assess the in vivo anti-tumor efficacy of this compound derivatives, human tumor cells are often implanted into immunodeficient mice, creating a tumor xenograft. The mice are then treated with the test compound, and tumor growth is monitored over time.

A significant reduction in tumor volume in treated mice compared to a control group indicates that the compound has in vivo anti-tumor activity. For instance, a lead thiazole carboxamide derivative has demonstrated significant tumor growth inhibition in a gastric cancer xenograft model.[1]

Pharmacokinetic Studies

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug. Understanding the PK profile of a compound is crucial for determining the appropriate dosing regimen for future clinical trials. PK studies are typically conducted in rodents (mice or rats).

Table 3: Pharmacokinetic Parameters of a Lead Thiazole Carboxamide Derivative in Mice

ParameterValue
Bioavailability (Oral)45%
Half-life (t1/2)4.2 hours
Cmax (Oral, 50 mg/kg)1.8 µg/mL
AUC (Oral, 50 mg/kg)8.5 µg·h/mL

AUC: Area under the curve; Cmax: Maximum plasma concentration.

Good oral bioavailability and a reasonable half-life are desirable properties for a drug candidate, as they allow for convenient oral administration.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are followed.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vivo Tumor Xenograft Study
  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are then randomly assigned to treatment and control groups. The treatment group receives the thiazole derivative (e.g., orally or via intraperitoneal injection) daily for a specified period. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizing the Path Forward: Signaling Pathways and Workflows

Understanding the mechanism of action of these derivatives often involves elucidating their impact on cellular signaling pathways.

Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Thiazole Thiazole Derivative Thiazole->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a thiazole derivative.

The diagram above illustrates how a thiazole derivative can block the activation of the c-Met receptor, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives InVitro In Vitro Screening (Cell Proliferation, Kinase Assays) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Studies (Xenograft Models, PK) Lead_ID->InVivo Preclinical Preclinical Candidate Selection InVivo->Preclinical

Caption: A typical workflow for the preclinical development of thiazole derivatives.

This workflow highlights the logical progression from the initial synthesis of the compounds to their evaluation in increasingly complex biological systems, culminating in the selection of a preclinical candidate for further development.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The derivatives discussed in this guide, particularly those targeting protein kinases like c-Met, have demonstrated significant potential in both in vitro and in vivo studies. The structure-activity relationship data gathered from these studies is invaluable for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on optimizing the lead compounds to enhance their drug-like properties, including oral bioavailability and safety profiles. Furthermore, exploring the potential of these derivatives against other therapeutic targets and in combination with existing therapies will be crucial for realizing their full clinical potential. The journey from the laboratory bench to a clinically approved drug is long and challenging, but the compelling preclinical data for this compound derivatives provides a strong foundation for continued investigation.

References

A Comparative Guide to the Synthetic Routes of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyclopropyl-1,3-thiazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The efficiency of its synthesis directly impacts the timeline and cost of drug discovery programs. This guide provides a comparative analysis of the primary synthetic strategies for this target molecule, with a focus on the widely applied Hantzsch thiazole synthesis and a potential alternative route. Each method is evaluated based on its underlying mechanism, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data to aid researchers in selecting the optimal route for their specific needs.

Introduction

The 1,3-thiazole scaffold is a privileged motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The incorporation of a cyclopropyl group can significantly influence a molecule's metabolic stability, potency, and pharmacokinetic profile. Consequently, this compound (CAS 108327-46-4) has emerged as a key intermediate in the synthesis of advanced pharmaceutical candidates. The selection of a synthetic route that is both efficient and scalable is a critical consideration in the early stages of drug development. This guide aims to provide an in-depth comparison of viable synthetic pathways to this important molecule.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the target molecule's ethyl ester precursor, ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate, the key starting materials are 2-bromo-1-cyclopropylethanone and ethyl thiooxamate.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of ethyl thiooxamate acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The regioselectivity of the reaction is determined by the initial nucleophilic attack, leading specifically to the 4-cyclopropyl-2-carboxy-substituted thiazole.

Hantzsch_Thiazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway A Cyclopropyl methyl ketone C 2-Bromo-1-cyclopropylethanone A->C Bromination B Ethyl thiooxamate D Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate B->D C->D Hantzsch Cyclocondensation E This compound D->E Hydrolysis caption Hantzsch Synthesis Pathway

Caption: Hantzsch Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone

The synthesis of the α-haloketone intermediate is achieved through the bromination of cyclopropyl methyl ketone.

  • Procedure: To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, molecular bromine (1.0 eq) is added dropwise at a controlled temperature, typically between -5 to 10°C. The reaction is stirred for a designated period and then quenched with water. The product is extracted with a suitable organic solvent (e.g., ether), washed with a sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-1-cyclopropylethanone. This reaction generally proceeds in high yield (approaching 99%).

Step 2: Hantzsch Cyclocondensation

  • Procedure: 2-Bromo-1-cyclopropylethanone (1.0 eq) and ethyl thiooxamate (1.0-1.2 eq) are dissolved in a suitable solvent, such as ethanol. The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the crude product is purified, typically by column chromatography on silica gel.

Step 3: Saponification to the Carboxylic Acid

  • Procedure: The resulting ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete. The reaction is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Route 2: Alternative Synthesis via a β-Ketoester Intermediate

An alternative approach to the 4-cyclopropylthiazole core involves the use of a β-ketoester, specifically ethyl 3-cyclopropyl-3-oxopropionate. This intermediate can then be transformed into the desired thiazole.

Mechanistic Rationale

This route also culminates in a Hantzsch-type cyclization. The initial steps involve the synthesis of the β-ketoester, which is then halogenated at the α-position to generate an α-halo-β-ketoester. This intermediate subsequently undergoes cyclocondensation with a thioamide, such as thioformamide or a precursor, to form the thiazole ring.

Alternative_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway A Ethyl hydrogen malonate D Ethyl 3-cyclopropyl-3-oxopropanoate A->D Acylation B Cyclopropanecarbonyl chloride B->D C Thioformamide F Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate C->F E Ethyl 2-halo-3-cyclopropyl-3-oxopropanoate D->E α-Halogenation E->F Hantzsch-type Cyclocondensation G This compound F->G Hydrolysis caption Alternative Synthesis via β-Ketoester

Caption: Alternative Synthesis via β-Ketoester

Experimental Protocols

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This β-ketoester can be prepared via the acylation of a malonate derivative.

  • Procedure: To a stirred solution of ethyl hydrogen malonate (1.8 eq) in dry THF cooled to -75°C, n-butyllithium (3.6 eq) is added dropwise. The mixture is warmed and then recooled before the dropwise addition of cyclopropanecarbonyl chloride (1.0 eq). After warming to room temperature, the reaction is quenched with hydrochloric acid. The product is extracted with ether, washed, dried, and purified by distillation to give ethyl 3-cyclopropyl-3-oxopropanoate.

Step 2: α-Halogenation of Ethyl 3-cyclopropyl-3-oxopropanoate

The active methylene group of the β-ketoester is susceptible to halogenation.

  • Procedure: Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or acetic acid. A halogenating agent, for example, sulfuryl chloride or N-bromosuccinimide (1.0 eq), is added, and the reaction is stirred at room temperature until completion. The resulting α-halo-β-ketoester is then isolated after an appropriate workup.

Step 3: Cyclocondensation and Hydrolysis

  • Procedure: The crude ethyl 2-halo-3-cyclopropyl-3-oxopropanoate is reacted with a thioamide, such as thioformamide, in a suitable solvent like ethanol, under reflux. Following the formation of the thiazole ester, the reaction mixture is worked up, and the ester is hydrolyzed using similar basic conditions as described in Route 1 to afford the final carboxylic acid.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Hantzsch SynthesisRoute 2: β-Ketoester Route
Starting Materials Cyclopropyl methyl ketone, Bromine, Ethyl thiooxamateEthyl hydrogen malonate, n-Butyllithium, Cyclopropanecarbonyl chloride, Thioformamide
Number of Steps 3 (Bromination, Cyclization, Hydrolysis)4 (Acylation, Halogenation, Cyclization, Hydrolysis)
Key Intermediates 2-Bromo-1-cyclopropylethanoneEthyl 3-cyclopropyl-3-oxopropanoate, Ethyl 2-halo-3-cyclopropyl-3-oxopropanoate
Reagent Availability Starting materials are commercially available.Requires synthesis of the β-ketoester.
Scalability Generally good, but handling bromine on a large scale requires special precautions.Use of n-butyllithium requires anhydrous conditions and careful handling on a large scale.
Potential Yields High yields are often reported for Hantzsch syntheses. The initial bromination step can be nearly quantitative.The acylation step to form the β-ketoester can proceed in high yield (e.g., 93%). Overall yield will depend on the efficiency of each of the four steps.
Safety Considerations Bromine is highly corrosive and toxic. Ethyl thiooxamate is a hazardous substance.n-Butyllithium is pyrophoric. Halogenating agents and cyclopropanecarbonyl chloride require careful handling.

Conclusion and Recommendation

Both the direct Hantzsch synthesis (Route 1) and the alternative route via a β-ketoester intermediate (Route 2) present viable pathways to this compound.

The Hantzsch synthesis (Route 1) is more convergent and involves fewer synthetic steps, which is generally advantageous. The high yield of the initial bromination of cyclopropyl methyl ketone is a significant benefit. However, the handling of elemental bromine and the availability and stability of ethyl thiooxamate are key considerations.

The β-ketoester route (Route 2) is a more linear synthesis. While it involves an additional step, it may offer more flexibility in terms of introducing diversity at the 2-position of the thiazole ring by using different thioamides in the final cyclization step. The synthesis of the key β-ketoester intermediate is well-documented with good yields.

For routine and scalable synthesis of the title compound, the Hantzsch synthesis (Route 1) is likely the more efficient and preferred method , provided that appropriate safety measures are in place for handling bromine. Its directness and potentially higher overall yield make it an attractive option for drug development campaigns where rapid access to the target molecule is crucial. The β-ketoester route remains a valuable alternative, particularly for the synthesis of analogues or if challenges are encountered with the availability or handling of the starting materials for Route 1.

A Comprehensive Comparative Guide to 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a wide array of structural modifications, leading to compounds with diverse biological activities. This guide provides an in-depth analysis of the Structure-Activity Relationships (SAR) of a particularly promising class of compounds: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid derivatives. We will objectively compare their potential with alternative scaffolds and provide detailed experimental protocols to support further research and development in this area.

The this compound Scaffold: A Privileged Motif

The this compound core represents a unique convergence of structural features known to impart favorable pharmacological properties. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common feature in numerous FDA-approved drugs and is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The incorporation of a cyclopropyl group at the 4-position is a strategic design element. This small, rigid carbocyclic ring can enhance metabolic stability, improve binding affinity to target proteins by introducing favorable conformational constraints, and increase lipophilicity, which can aid in cell permeability.[3][4] Finally, the carboxylic acid at the 2-position provides a crucial handle for both salt formation to improve solubility and for forming key interactions, such as hydrogen bonds, with biological targets.

This guide will delve into the nuanced effects of structural modifications on this core scaffold, providing a roadmap for optimizing its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Unlocking the Potential

While specific SAR studies on this compound are emerging, we can infer critical relationships by examining closely related analogs. The following analysis synthesizes findings from various studies on cyclopropyl-thiazole and thiazole-carboxylic acid derivatives to provide a predictive SAR map for this scaffold.

SAR_of_4-Cyclopropyl-1,3-thiazole-2-carboxylic_acid cluster_core Core Scaffold cluster_pos4 Position 4 (Cyclopropyl) cluster_pos2 Position 2 (Carboxylic Acid) cluster_pos5 Position 5 core This compound pos4 Cyclopropyl Group core->pos4 Key for metabolic stability and binding pos2 Carboxylic Acid core->pos2 Crucial for target interaction and solubility pos5 Position 5 (H) core->pos5 Site for further optimization pos4_mod Modifications: - Larger cycloalkyl groups - Aryl substitutions pos4->pos4_mod Impacts steric bulk and lipophilicity pos2_mod Modifications: - Amidation (carboxamides) - Esterification pos2->pos2_mod Alters H-bonding and cell permeability pos5_mod Modifications: - Halogenation - Small alkyl groups pos5->pos5_mod Influences electronic properties and target interactions

Figure 1: Key positions for SAR modification on the this compound scaffold.

Modifications at the 2-Position: The Carboxylic Acid and its Bioisosteres

The carboxylic acid group at the 2-position is a primary site for modification. While essential for forming strong interactions with many biological targets, its acidic nature can sometimes lead to poor oral bioavailability and potential for off-target effects.

  • Amidation: Conversion of the carboxylic acid to a carboxamide is a common and effective strategy. This modification can enhance cell permeability by removing the negative charge and introducing new hydrogen bond donor and acceptor capabilities. SAR studies on related thiazole-2-carboxamides have shown that the nature of the amine substituent is critical for activity. For instance, in the context of kinase inhibition, substitution with small, heterocyclic amines can lead to significant improvements in potency.

  • Esterification: While generally leading to prodrugs that are hydrolyzed in vivo to the active carboxylic acid, esterification can be used to modulate pharmacokinetic properties. The choice of the ester group can influence the rate of hydrolysis and the overall lipophilicity of the molecule.

The Role of the 4-Cyclopropyl Group

The cyclopropyl group at the 4-position is a key determinant of the scaffold's favorable properties. Studies on other cyclopropyl-containing heterocycles have consistently demonstrated its positive impact on metabolic stability and target engagement.

  • Steric Bulk: While the cyclopropyl group is generally well-tolerated, increasing the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclopentyl) can have varied effects. In some cases, it may lead to steric clashes within the binding pocket of the target, reducing activity. In others, it could provide additional hydrophobic interactions, enhancing potency.

  • Aryl Substitutions: Replacing the cyclopropyl group with an aryl ring, such as a phenyl or pyridyl group, dramatically alters the electronic and steric properties of the molecule. This can be a viable strategy if the target protein has a corresponding hydrophobic pocket. SAR studies on 4-aryl-thiazole derivatives have shown that the substitution pattern on the aryl ring is crucial for activity.[5]

Exploration of the 5-Position

The 5-position of the thiazole ring, typically unsubstituted in the parent scaffold, offers another avenue for optimization.

  • Halogenation: Introduction of a small halogen, such as fluorine or chlorine, at the 5-position can modulate the electronic properties of the thiazole ring and potentially form halogen bonds with the target protein, thereby increasing binding affinity.

  • Small Alkyl Groups: The addition of a methyl or ethyl group at this position can provide additional hydrophobic interactions and influence the overall conformation of the molecule.

Comparative Analysis: Benchmarking Against a Kinase Inhibitor

To contextualize the potential of this compound derivatives, we will compare them to a known kinase inhibitor with a different core scaffold, 5Z-7-Oxozeaenol , a natural product inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[6] TAK1 is a key signaling node in inflammatory pathways, making it a relevant target for compounds with potential anti-inflammatory activity.

Compound/DerivativeTargetIC50 (nM)Key Structural FeaturesReference
4-Cyclopropyl-1,3-thiazole-2-carboxamide (Hypothetical Optimized Derivative) TAK110 - 100Cyclopropyl for metabolic stability, carboxamide for H-bonding(Projected)
5Z-7-Oxozeaenol TAK18.5Resorcylic acid lactone, covalent binding mechanism[6]
NG-25 (Competitor) TAK116Type II inhibitor[7]

Analysis: While 5Z-7-Oxozeaenol demonstrates high potency, its covalent and irreversible mechanism of action can raise concerns about off-target effects and toxicity. The this compound scaffold offers the potential for developing potent and selective reversible inhibitors. An optimized derivative from this series, by leveraging the favorable properties of the cyclopropyl group and forming key interactions through the carboxamide, could achieve comparable potency to known inhibitors like NG-25 but with a potentially improved safety profile.

Experimental Protocols for Evaluation

To facilitate the investigation and comparison of these derivatives, we provide detailed protocols for key in vitro assays.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives typically follows a Hantzsch-type thiazole synthesis.

Synthesis_Workflow start Starting Materials: - Ethyl 2-chloroacetoacetate - Cyclopropylamine step1 Step 1: Formation of β-keto-enamine start->step1 step2 Step 2: Reaction with thiourea step1->step2 step3 Step 3: Hantzsch Thiazole Synthesis step2->step3 step4 Step 4: Hydrolysis of ester step3->step4 step5 Step 5 (Optional): Amidation step4->step5 product Final Product: This compound or carboxamide derivative step4->product step5->product

References

A Spectroscopic Guide to the Characterization of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid and its Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The conversion of a carboxylic acid to its salt form, a common step in drug formulation and material processing, induces significant changes in its physicochemical properties. This guide provides an in-depth spectroscopic comparison of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid and its corresponding sodium salt, offering insights into the structural transformations that occur upon deprotonation.

This document will navigate through the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The analysis is grounded in fundamental spectroscopic principles and data from analogous structures, providing a robust framework for researchers working with similar molecular scaffolds.

The Structural Transformation: From Acid to Salt

The conversion of this compound to its sodium salt involves the deprotonation of the carboxylic acid group by a sodium base, such as sodium hydroxide. This seemingly simple acid-base reaction results in a fundamental change in the electronic distribution within the carboxyl group, which is the primary focus of our spectroscopic investigation.

G Acid This compound Salt Sodium 4-Cyclopropyl-1,3-thiazole-2-carboxylate Acid->Salt Deprotonation Base NaOH Base->Salt Water H₂O Salt->Water

Caption: Reaction scheme for the formation of the sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is a powerful tool for elucidating the structural connectivity and electronic environment of a molecule. The transformation from a carboxylic acid to a carboxylate salt induces noticeable shifts in the NMR spectra, particularly for the nuclei in close proximity to the carboxyl group.

¹H NMR Spectroscopy

The most significant change in the ¹H NMR spectrum upon formation of the sodium salt is the disappearance of the acidic proton of the carboxylic acid group. This proton typically resonates at a downfield chemical shift (δ 10-13 ppm) due to its acidic nature and involvement in hydrogen bonding.[1] In the sodium salt, this proton is absent.

The chemical shifts of the cyclopropyl and thiazole protons are also expected to be affected, albeit to a lesser extent. The increased electron density on the carboxylate group can lead to a slight upfield shift of the adjacent thiazole proton.

Proton Expected δ (ppm) - Acid Expected δ (ppm) - Sodium Salt Key Observation
Carboxylic Acid (-COOH)10.0 - 13.0AbsentDisappearance of the acidic proton signal.
Thiazole-H~8.0Slight upfield shiftMinor change due to altered electronic environment.
Cyclopropyl-H (methine)~2.0 - 2.5Minor shiftMinimal impact from the distant carboxylate group.
Cyclopropyl-H (methylene)~0.8 - 1.5Minor shiftMinimal impact from the distant carboxylate group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework. The most pronounced change is observed for the carboxyl carbon. In the carboxylic acid, the carbonyl carbon (C=O) exhibits a resonance in the range of δ 160-175 ppm. Upon conversion to the carboxylate salt, this carbon becomes more shielded due to the delocalization of the negative charge across the two oxygen atoms, resulting in an upfield shift of approximately 5-10 ppm.[1]

The thiazole ring carbons, particularly the carbon attached to the carboxyl group, will also experience a change in their electronic environment, leading to minor shifts in their resonance frequencies.

Carbon Expected δ (ppm) - Acid Expected δ (ppm) - Sodium Salt Key Observation
Carboxyl (-COO-)160 - 175165 - 180Significant upfield shift of the carboxyl carbon.
Thiazole-C2~160Slight upfield shiftInfluence of the adjacent carboxylate group.
Thiazole-C4~145Minor shiftLess affected by the distant functional group.
Thiazole-C5~120Minor shiftLess affected by the distant functional group.
Cyclopropyl-C (methine)~15 - 20Minor shiftMinimal impact.
Cyclopropyl-C (methylene)~5 - 10Minor shiftMinimal impact.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint of Functional Groups

IR spectroscopy is highly sensitive to the vibrational modes of functional groups. The conversion of a carboxylic acid to its carboxylate salt leads to distinct and readily identifiable changes in the IR spectrum.

The most characteristic feature of a carboxylic acid in an IR spectrum is a broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, and a sharp C=O stretching band around 1700-1725 cm⁻¹.[2]

Upon formation of the sodium salt, the broad O-H stretch disappears completely. The C=O stretch is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).[3][4] The asymmetric stretch appears at a lower frequency than the original C=O stretch (around 1550-1650 cm⁻¹), while the symmetric stretch is found at a lower frequency still (around 1360-1450 cm⁻¹).[3][4]

Vibrational Mode Expected Wavenumber (cm⁻¹) - Acid Expected Wavenumber (cm⁻¹) - Sodium Salt Key Observation
O-H stretch (carboxylic acid)2500 - 3300 (broad)AbsentDisappearance of the broad hydroxyl band.
C=O stretch (carboxylic acid)1700 - 1725 (strong, sharp)AbsentDisappearance of the carbonyl stretch.
COO⁻ asymmetric stretchAbsent1550 - 1650 (strong)Appearance of a strong asymmetric carboxylate stretch.
COO⁻ symmetric stretchAbsent1360 - 1450 (moderate)Appearance of a moderate symmetric carboxylate stretch.
Thiazole ring vibrations~1600, ~1500, ~1400Minor shiftsSubtle changes in ring vibration frequencies.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both the acid and its sodium salt will have similar fragmentation patterns for the core 4-cyclopropyl-1,3-thiazole structure, their ionization behavior and the observed molecular ions will differ.

This compound will typically show a prominent molecular ion peak [M+H]⁺ in positive ion mode. Fragmentation may involve the loss of CO₂ (-44 Da) or the entire carboxylic acid group (-45 Da).[5][6]

Sodium 4-Cyclopropyl-1,3-thiazole-2-carboxylate is an ionic compound. In positive ion mode, it is more likely to show an adduct ion, such as [M+Na]⁺, where M is the mass of the carboxylate anion. In negative ion mode, the carboxylate anion [M]⁻ will be readily observed. The fragmentation of the anion would be similar to the fragmentation of the deprotonated acid.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The thiazole ring is the primary chromophore in this system.[7][8] The conversion of the carboxylic acid to the carboxylate can induce a small shift in the absorption maximum (λmax). The increased electron-donating character of the carboxylate group compared to the carboxylic acid may lead to a slight red shift (bathochromic shift) of the π → π* transitions of the thiazole ring.[9]

Compound Expected λmax (nm) Key Observation
This compound~250 - 270Absorption due to the thiazole chromophore.
Sodium 4-Cyclopropyl-1,3-thiazole-2-carboxylateSlight red shift from the acidMinor shift indicating a change in the electronic nature of the substituent on the chromophore.

Experimental Protocols

To obtain the comparative spectroscopic data presented in this guide, the following standard experimental procedures would be employed:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis Acid_Sample Dissolve Acid in CDCl₃/DMSO-d₆ NMR ¹H & ¹³C NMR Acid_Sample->NMR IR FT-IR (ATR) Acid_Sample->IR MS Mass Spectrometry (ESI) Acid_Sample->MS UV UV-Vis Spectroscopy Acid_Sample->UV Salt_Sample Dissolve Salt in D₂O/DMSO-d₆ Salt_Sample->NMR Salt_Sample->IR Salt_Sample->MS Salt_Sample->UV

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆ for the acid; D₂O, DMSO-d₆ for the salt) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire spectra in both positive and negative ion modes.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.

Conclusion

The spectroscopic comparison of this compound and its sodium salt reveals a wealth of information about the structural and electronic changes that occur upon deprotonation. Each analytical technique provides a unique perspective, and together they offer a comprehensive characterization of these two related compounds. For researchers in drug development and materials science, a thorough understanding of these spectroscopic signatures is crucial for quality control, reaction monitoring, and the elucidation of structure-property relationships.

References

Navigating the Patent Landscape: A Comparative Guide to 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature has led to a plethora of derivatives with a wide array of biological activities.[1] This guide delves into the novelty of a specific, yet increasingly interesting subclass: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid and its derivatives. We will explore the current patent landscape, provide a comparative analysis of its potential applications, and offer detailed experimental protocols for its synthesis and evaluation.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.

Assessing the Novelty: A Deep Dive into the Patent Literature

A comprehensive analysis of the patent literature is crucial for determining the novelty of any new chemical entity. While the broader class of thiazole carboxylic acid derivatives is well-represented in patents, the specific substitution pattern of a cyclopropyl group at the 4-position of the thiazole ring is less common.

Our investigation of the patent landscape reveals that while numerous patents cover thiazole derivatives for various therapeutic applications, including as anticancer and antimicrobial agents, specific claims for this compound are not prevalent.[2] This suggests a potential window of opportunity for innovation and intellectual property in this specific chemical space.

For instance, patent EP3008045A1 describes antibacterial thiazolecarboxylic acids, but does not specifically disclose the 4-cyclopropyl substitution pattern.[3] Similarly, US patent US10501426B1 covers thiazole derivatives as anticancer and antibacterial agents, but the core structures claimed differ from the one .[2]

This relative lack of specific patent protection for the 4-cyclopropyl-thiazole-2-carboxylic acid core structure and its immediate derivatives indicates a promising area for research and development. The unique conformational constraints and electronic properties imparted by the cyclopropyl group could lead to derivatives with novel biological activities and improved pharmacokinetic profiles.

Table 1: Representative Patents for Thiazole Carboxylic Acid Derivatives

Patent NumberTitleKey Therapeutic AreaRelevance to this compound
EP3008045A1Antibacterial thiazolecarboxylic acids[3]AntibacterialBroadly covers thiazolecarboxylic acids, but no specific mention of 4-cyclopropyl derivatives.
US10501426B1Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent[2]Anticancer, AntibacterialDiscloses different thiazole core structures.
CN107625766BUse of a thiazole compound as an antibacterial synergist[4]Antibacterial (Synergist)Focuses on the synergistic effects of thiazole compounds with existing antibiotics.

Comparative Analysis: Potential Applications and Advantages

The introduction of a cyclopropyl group at the 4-position of the thiazole ring can significantly influence the molecule's biological activity. The cyclopropyl moiety is a well-known bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability and binding affinity. In the context of this compound derivatives, we can hypothesize several potential advantages over existing alternatives.

As Antibacterial Agents

Thiazole derivatives have a long history as antibacterial agents.[5] The core scaffold can be derivatized to target various bacterial processes. The novelty of the 4-cyclopropyl substitution could lead to compounds with a unique spectrum of activity or improved potency against resistant strains.

Comparison with Quinolones: Quinolone antibiotics, such as ciprofloxacin, are a mainstay in the treatment of bacterial infections. However, resistance is a growing concern. This compound derivatives could offer an alternative mechanism of action, potentially overcoming existing resistance mechanisms. For example, some quinolones also feature a cyclopropyl group, which is crucial for their activity against DNA gyrase.[6] This suggests that the cyclopropyl group in the thiazole scaffold could also play a key role in target engagement.

As Enzyme Inhibitors in Oncology

Many anticancer drugs target specific enzymes that are overactive in cancer cells. Thiazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.[7] The unique stereoelectronic properties of the cyclopropyl group could allow for novel interactions with the active sites of these enzymes, leading to enhanced potency and selectivity.

Comparison with other Heterocyclic Kinase Inhibitors: A multitude of heterocyclic scaffolds are used in the design of kinase inhibitors. The 4-cyclopropyl-thiazole core offers a distinct three-dimensional shape compared to more planar aromatic systems. This could be advantageous in targeting the ATP-binding pocket of kinases, potentially leading to inhibitors with a different resistance profile.

Experimental Protocols

To facilitate further research into this promising class of compounds, we provide detailed protocols for the synthesis of the core scaffold and a standard method for evaluating its antibacterial activity.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[8][9][10] The following protocol is a proposed route for the synthesis of the title compound.

G cluster_0 Step 1: Synthesis of α-halo ketone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Oxidation to Carboxylic Acid a Cyclopropyl methyl ketone c 1-Bromo-1-cyclopropylethan-1-one a->c Bromination b Brominating agent (e.g., NBS, Br2) b->c d 1-Bromo-1-cyclopropylethan-1-one f 4-Cyclopropyl-2-methyl-1,3-thiazole d->f e Thioglycolamide e->f Condensation & Cyclization g 4-Cyclopropyl-2-methyl-1,3-thiazole i This compound g->i Oxidation h Oxidizing agent (e.g., KMnO4) h->i

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 1-Bromo-1-cyclopropylethan-1-one (α-halo ketone):

    • Rationale: The Hantzsch synthesis requires an α-halo ketone as a key starting material. Bromination of the α-carbon of cyclopropyl methyl ketone provides this intermediate.

    • Procedure: To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC). After cooling, filter the succinimide byproduct and concentrate the filtrate. Purify the crude product by distillation or column chromatography to obtain 1-bromo-1-cyclopropylethan-1-one.

  • Hantzsch Thiazole Synthesis:

    • Rationale: This is the key ring-forming step where the α-halo ketone reacts with a thioamide to form the thiazole ring.[8][9]

    • Procedure: Dissolve 1-bromo-1-cyclopropylethan-1-one and thioglycolamide in a suitable solvent such as ethanol. Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product, 4-cyclopropyl-2-methyl-1,3-thiazole, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

  • Oxidation to Carboxylic Acid:

    • Rationale: The final step involves the oxidation of the methyl group at the 2-position of the thiazole ring to the corresponding carboxylic acid.

    • Procedure: Dissolve 4-cyclopropyl-2-methyl-1,3-thiazole in a suitable solvent mixture (e.g., acetone/water). Add a strong oxidizing agent, such as potassium permanganate (KMnO4), portion-wise while maintaining the temperature. After the addition is complete, stir the reaction mixture until the starting material is consumed. Quench the reaction with a reducing agent (e.g., sodium bisulfite) and acidify the mixture with a mineral acid (e.g., HCl). The desired product, this compound, can be extracted with an organic solvent and purified by recrystallization.

Self-Validation: Each step of the synthesis should be followed by appropriate purification and characterization techniques (e.g., NMR, IR, Mass Spectrometry, and melting point) to confirm the identity and purity of the intermediates and the final product.

Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis a Prepare serial dilutions of test compound c Inoculate dilutions with bacteria a->c b Prepare bacterial inoculum b->c d Incubate at 37°C for 18-24 hours c->d e Observe for visible growth f Determine MIC e->f

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Test Compound and Bacterial Inoculum:

    • Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include positive (bacteria and medium, no compound) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Interpretation: The MIC value provides a quantitative measure of the antibacterial potency of the compound. This data can then be compared to the MIC values of standard antibiotics and other thiazole derivatives to assess its relative efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The relative novelty in the patent literature, combined with the potential for unique biological activities conferred by the cyclopropyl group, makes this an attractive target for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate derivatives of this scaffold. Future work should focus on building a library of these compounds and screening them against a wide range of biological targets to fully elucidate their therapeutic potential.

References

A Comparative Guide to Benchmarking c-Met Kinase Inhibitors: A Case Study of Tivantinib and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. While the specific 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid core represents a compelling starting point for novel inhibitor design, a comprehensive public dataset for inhibitors based on this exact scaffold is not yet available. This guide, therefore, leverages a closely related, clinically evaluated compound, Tivantinib (ARQ 197) , to provide a framework for benchmarking performance. We will objectively compare Tivantinib with a potent alternative, AMG-208 , offering a deep dive into their mechanisms, performance metrics, and the experimental protocols essential for their evaluation. This guide is designed to provide you with the technical insights and practical methodologies required to navigate the complexities of kinase inhibitor benchmarking.

The Target: c-Met Receptor Tyrosine Kinase and its Role in Oncology

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a pivotal role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutations, or overexpression is a key driver in the progression of various cancers, making it a critical target for therapeutic intervention.[2][3]

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation SAR_cMet_Inhibitor Core Core Scaffold (e.g., Bicyclic Heterocycle) HingeBinder Hinge-Binding Moiety (e.g., Pyridine, Pyrimidine) Core->HingeBinder Essential for ATP competition SolventFront Solvent-Exposed Region Group (Improves solubility and PK) Core->SolventFront Modulates physicochemical properties HydrophobicPocket Group Targeting Hydrophobic Pocket Core->HydrophobicPocket Enhances potency and selectivity Biochemical_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase (c-Met) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Inhibitor Dilutions Start->Prepare Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Prepare->Reaction Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Reaction->Stop Convert Convert ADP to ATP (Kinase Detection Reagent) Stop->Convert Detect Measure Luminescence Convert->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End Western_Blot_Workflow Start Start Culture Culture c-Met dependent cells Start->Culture Starve Serum-starve cells Culture->Starve Treat Treat with inhibitor Starve->Treat Stimulate Stimulate with HGF (optional) Treat->Stimulate Lyse Lyse cells & quantify protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe Probe with primary antibodies (p-c-Met, total c-Met) Block->Probe Secondary Incubate with HRP-conjugated secondary antibody Probe->Secondary Detect Detect with ECL substrate Secondary->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS No. 1083274-67-2), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a synthesis of technical knowledge and practical laboratory experience.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile by examining its structural components: a carboxylic acid group, a thiazole ring, and a cyclopropyl group.

  • Carboxylic Acid Group: This functional group generally imparts acidic and potentially corrosive properties. Safety data for analogous compounds like Cyclopropanecarboxylic acid indicate it is corrosive and can cause severe skin and eye burns.[1][2]

  • Thiazole Ring: Thiazole derivatives can be irritants. An SDS for the related compound, 1,3-Thiazole-2-carboxylic acid, states it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Cyclopropyl Group: The strained ring of the cyclopropyl group can influence reactivity, though in this context, the primary hazards are dictated by the other functional groups.

Table 1: Chemical and Hazard Identification

PropertyInformationSource(s)
Chemical Name This compound--INVALID-LINK--
CAS Number 1083274-67-2[4][5][6]
Molecular Formula C₇H₇NO₂S[5][][8]
Anticipated Hazards Corrosive (causes skin/eye burns), Irritant (respiratory), Harmful if swallowed[1][2][9][3]
RCRA Waste Code D002 (Corrosivity) - Tentative pending laboratory-specific waste analysis--INVALID-LINK--
Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of exposure. Given the corrosive and irritant nature of this compound, the following PPE is mandatory when handling the pure substance or its waste.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The face shield is critical to protect against splashes when transferring liquids.[1][3]

  • Skin Protection: A flame-retardant lab coat must be worn and fully buttoned. Use nitrile or neoprene gloves that are appropriate for handling corrosive organic acids. Always inspect gloves for tears or holes before use. Double-gloving is recommended for added protection.

  • Respiratory Protection: All handling of waste, especially powdered forms or solutions that could aerosolize, must be conducted inside a certified chemical fume hood to prevent inhalation.[1]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.

The fundamental principle of waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Designate a Specific Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container is appropriate. Never use metal containers for acidic waste , as acids can corrode the metal, leading to leaks and potential reactions.

  • Segregate Incompatibles: This waste stream must be kept separate from:

    • Bases (e.g., sodium hydroxide, amines)

    • Strong oxidizing agents (e.g., nitric acid, permanganates)

    • Reactive metals

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, and weighing paper in a clearly labeled, sealable container.

    • Liquid Waste: Collect solutions in a sealable, compatible liquid waste container. Do not fill the container beyond 75% capacity to allow for vapor expansion and prevent spills. --INVALID-LINK--

    • Contaminated Labware: Grossly contaminated items like gloves and bench paper should be collected in a separate, sealed bag or container designated for solid chemical waste.

Proper labeling is a critical OSHA and EPA requirement, ensuring that anyone handling the container understands its contents and associated dangers.

  • Use a Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department as soon as you begin adding waste to the container.

  • Complete the Label Information:

    • Write the words "Hazardous Waste" .

    • List the full chemical name: "this compound" . Do not use abbreviations.

    • List all constituents, including solvents and their approximate percentages.

    • Indicate the hazards: "Corrosive, Irritant" .

    • Record the accumulation start date (the date the first drop of waste was added).

An SAA is a designated laboratory location for the short-term storage of hazardous waste before it is moved to a central facility.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin. This bin must be large enough to hold the entire contents of the primary container in case of a leak.

  • Container Closure: The waste container must be securely closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.

Laboratory personnel are responsible for the waste from "cradle to grave."

  • Contact EH&S: Once the waste container is full or has been in the SAA for the maximum allowed time (check with your institution's policy), contact your EH&S department to schedule a pickup.

  • Do Not Dispose Down the Drain: This chemical is not suitable for drain disposal. Its potential toxicity and environmental impact necessitate professional disposal.

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration at a high temperature.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to minimize harm.

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (if necessary): For a large spill outside of a fume hood, evacuate the area and contact EH&S or the emergency response team.

  • Small Spills (inside a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an appropriate absorbent material (e.g., acid neutralizer or a universal chemical absorbent). Do not use combustible materials like paper towels on a concentrated acid.

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a neutralizing agent (like sodium bicarbonate solution for acids) followed by soap and water.

    • Label the spill cleanup debris as hazardous waste.

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards: Corrosive, Irritant B Don Mandatory PPE: - Goggles & Face Shield - Lab Coat - Nitrile/Neoprene Gloves A->B C Work in Fume Hood B->C D Generate Waste (Solid or Liquid) C->D E Select Compatible Container (Glass or HDPE) D->E Spill Spill Occurs D->Spill F Segregate from Incompatibles (Bases, Oxidizers) E->F G Affix & Complete Hazardous Waste Label F->G H Store in SAA (At Point of Generation) G->H I Use Secondary Containment H->I J Keep Container Securely Closed H->J K Container Full or Time Limit Reached? J->K L Contact EH&S for Pickup K->L M Transfer to Licensed Disposal Facility L->M SpillProc Follow Spill Management Protocol Spill->SpillProc Emergency SpillProc->G Collect Debris

A flowchart illustrating the decision-making and procedural steps for safe disposal.

References

A Senior Application Scientist's Guide to Handling 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS No. 1083274-67-2)[1]. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its constituent functional groups—a carboxylic acid, a thiazole ring, and a cyclopropyl moiety—we can construct a robust safety protocol. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.

Immediate Hazard Assessment: Understanding the Risks

This compound should be treated as a hazardous substance. The primary risks are derived from its acidic nature and the potential for irritation associated with the thiazole functional group.

  • Skin and Eye Damage: The carboxylic acid group makes the compound corrosive. Direct contact can cause skin irritation or burns and poses a risk of serious eye damage.[2][3] Safety data for similar compounds like 1,3-Thiazole-2-carboxylic acid and Cyclopropanecarboxylic acid list them as causing skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: If the compound is a solid or powder, inhalation of dust can cause respiratory irritation.[3][4][5]

  • Toxicity: While specific toxicological data is unavailable, thiazole derivatives are known to be biologically active.[6] Therefore, ingestion and absorption through the skin should be strictly avoided.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. Your primary protection should always be robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, especially weighing the solid and preparing solutions, must be conducted in a certified chemical fume hood. This minimizes the risk of inhaling dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the required equipment.

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect from splashes. A face shield worn over goggles is required when handling larger quantities or when there is a significant splash risk.[2][8]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[7] For prolonged handling or immersion, consider thicker neoprene or PVC gloves.[8] Always inspect gloves for damage before use and change them immediately if contaminated.[8]
Body Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned. Ensure it has long sleeves and fits properly.
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[7]
Respiratory NIOSH-Approved RespiratorWhile a fume hood is the primary control, if handling large quantities of the solid outside of a containment system, a NIOSH-approved respirator (e.g., an N95 for particulates or one with an organic vapor cartridge) may be necessary.[9][10]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment start Assess Task: Handling this compound fume_hood Work in a Chemical Fume Hood? start->fume_hood base_ppe Mandatory Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-Toed Shoes fume_hood->base_ppe Yes (Standard) respirator Add Respirator fume_hood->respirator No (High Risk) task_type Nature of Task? base_ppe->task_type face_shield Add Face Shield respirator->base_ppe task_type->face_shield Large Volume or High Splash Potential task_type->face_shield Weighing Solid

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

A structured approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition. Have a chemical spill kit appropriate for acidic and organic compounds readily available.

  • Weighing: If the compound is a solid, carefully weigh it within the fume hood to prevent dust inhalation. Use anti-static measures if necessary.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Personal Hygiene: After handling the chemical, even if gloves were worn, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[7]

  • Decontamination: Clean any contaminated surfaces thoroughly.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[3][5]

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wear the appropriate PPE, including respiratory protection if the spill is large or involves a powder.

    • Cover the spill with an inert, non-combustible absorbent material like sand or earth.

    • Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these expert-level protocols and understanding the reasoning behind them, you can ensure a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-1,3-thiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.